molecular formula C14H18O2 B1347235 Cyclohexyl 4-methoxyphenyl ketone CAS No. 7469-80-9

Cyclohexyl 4-methoxyphenyl ketone

Cat. No.: B1347235
CAS No.: 7469-80-9
M. Wt: 218.29 g/mol
InChI Key: ONAQFEDKGYXCGF-UHFFFAOYSA-N
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Description

Cyclohexyl 4-methoxyphenyl ketone is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohexyl 4-methoxyphenyl ketone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclohexyl 4-methoxyphenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl 4-methoxyphenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAQFEDKGYXCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322877
Record name Cyclohexyl(4-methoxyphenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7469-80-9
Record name NSC402217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexyl(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Cyclohexyl 4-methoxyphenyl ketone (CAS 7469-80-9): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of Cyclohexyl 4-methoxyphenyl ketone, a chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. We will move beyond simple data recitation to explore the causal relationships in its synthesis, the logic of its analytical characterization, and its potential as a valuable scaffold in modern drug development programs.

Core Compound Profile & Spectroscopic Signature

Cyclohexyl 4-methoxyphenyl ketone, also known as 4-cyclohexylcarbonyl-1-methoxybenzene, is an aromatic ketone featuring a cyclohexyl group and a methoxy-substituted phenyl ring.[1] This unique combination of a lipophilic aliphatic ring and an electron-rich aromatic system makes it a compelling starting point for synthetic diversification.

Physicochemical Properties

A summary of the compound's key identifiers and properties is presented below.

PropertyValueReference
CAS Number 7469-80-9[1]
Molecular Formula C₁₄H₁₈O₂[1]
Molecular Weight 218.29 g/mol [1]
IUPAC Name Cyclohexyl(4-methoxyphenyl)methanone
Purity (Typical) ≥95%[2]
Predicted Spectroscopic Data

The structural identity of a synthesized batch of Cyclohexyl 4-methoxyphenyl ketone is unequivocally confirmed through a combination of spectroscopic techniques. Below is an expert analysis of the expected spectral data, which serves as a benchmark for laboratory characterization.

  • Infrared (IR) Spectroscopy: The most prominent feature is the strong carbonyl (C=O) stretching vibration. Due to conjugation with the aromatic ring, this peak is expected to appear at a lower wavenumber than a simple aliphatic ketone, typically in the range of 1685–1690 cm⁻¹ .[3][4] Other significant absorptions will include C-H stretches from the cyclohexyl and aromatic rings just below 3000 cm⁻¹ and a characteristic C-O stretch for the methoxy group's aryl ether linkage.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be highly informative. We anticipate a sharp singlet for the methoxy (–OCH₃) protons around δ 3.8-3.9 ppm . The aromatic protons will appear as two distinct doublets due to the para-substitution pattern, characteristic of an AA'BB' system. The protons ortho to the carbonyl group will be downfield (approx. δ 7.8-8.0 ppm ), while the protons ortho to the methoxy group will be upfield (approx. δ 6.9-7.0 ppm ). The cyclohexyl protons will present as a series of complex multiplets between δ 1.2 and 3.2 ppm , with the alpha-proton (adjacent to the carbonyl) being the most deshielded.

  • ¹³C NMR Spectroscopy: The carbon spectrum will be defined by the carbonyl carbon peak, expected far downfield around δ 195-200 ppm . The methoxy carbon will give a signal near δ 55 ppm .[5] The aromatic carbons will show four distinct signals, and the six carbons of the cyclohexyl ring will appear in the aliphatic region.

  • Mass Spectrometry (MS): The electron ionization mass spectrum should display a clear molecular ion (M⁺) peak at m/z = 218 . Key fragmentation patterns would include the formation of the stable 4-methoxybenzoyl cation at m/z = 135 (resulting from cleavage of the cyclohexyl group) and a peak at m/z = 77 corresponding to the phenyl group. This fragmentation is a self-validating feature of the compound's structure.

Synthesis: The Friedel-Crafts Acylation Approach

The most logical and industrially scalable method for preparing Cyclohexyl 4-methoxyphenyl ketone is the Friedel-Crafts acylation of anisole.[6] This classic electrophilic aromatic substitution reaction is efficient and utilizes readily available starting materials.[7]

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of cyclohexanecarbonyl chloride, making the carbonyl carbon susceptible to nucleophilic attack by the electron-rich anisole ring. The methoxy group of anisole is an activating, ortho-para directing group; the para-product is sterically favored and typically forms as the major product.[8][9]

Synthesis Workflow Diagram

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Anisole Anisole ReactionVessel Combine Reactants in Dichloromethane (DCM) at 0°C to rt Anisole->ReactionVessel AcylChloride Cyclohexanecarbonyl Chloride AcylChloride->ReactionVessel Catalyst Aluminum Chloride (AlCl₃) Catalyst->ReactionVessel Quench Quench with Ice-cold HCl (aq) ReactionVessel->Quench Reaction Mixture Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Crude Product Product Cyclohexyl 4-methoxyphenyl ketone Purify->Product Pure Product

Caption: Workflow for the synthesis of Cyclohexyl 4-methoxyphenyl ketone.

Detailed Experimental Protocol
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve cyclohexanecarbonyl chloride (1.0 equivalent) and anisole (1.05 equivalents) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. This removes any remaining acid and salts.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Analytical Workflow for Structural Verification

Confirming the identity and purity of the final compound is paramount. A sequential analytical workflow ensures that the material meets the standards required for subsequent research and development.

Crude Purified Product TLC 1. TLC Analysis (Purity Check) Crude->TLC IR 2. IR Spectroscopy (Confirm C=O) TLC->IR NMR 3. ¹H & ¹³C NMR (Structural Elucidation) IR->NMR MS 4. Mass Spectrometry (Confirm MW & Frag.) NMR->MS Final Structurally Confirmed & Pure Compound MS->Final

Caption: A standard analytical workflow for product characterization.

Applications in Drug Discovery and Medicinal Chemistry

While Cyclohexyl 4-methoxyphenyl ketone itself may not be a therapeutic agent, its constituent parts represent important pharmacophores and structural motifs in medicinal chemistry. This makes it an exceptionally valuable building block for creating libraries of novel compounds for biological screening.

The 4-Methoxybenzoyl Moiety: A Privileged Scaffold

The 4-methoxybenzoyl core is found in numerous biologically active molecules. For instance, derivatives of 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[11][12] These compounds have demonstrated the ability to arrest cancer cells in the G2/M phase of the cell cycle and can circumvent certain types of multidrug resistance.[11] The 4-methoxybenzamide scaffold is also a key component in compounds investigated for antiviral and antimicrobial properties.[10]

The Cyclohexyl Group: A Lipophilicity and Binding Modulator

The cyclohexyl group is frequently incorporated into drug candidates to enhance their lipophilicity.[13] This property is critical for improving membrane permeability and oral bioavailability. Furthermore, its three-dimensional, non-polar structure can engage in favorable van der Waals interactions within the hydrophobic pockets of target proteins, thereby increasing binding affinity and potency. Cyclohexyl ketone derivatives are used in the synthesis of various pharmaceuticals, including antihistamines.[14]

A Versatile Intermediate for Drug Development

By combining these two moieties, Cyclohexyl 4-methoxyphenyl ketone serves as an ideal starting point for generating diverse chemical libraries. The ketone functionality is a versatile chemical handle that can be readily transformed into other functional groups (alcohols, amines, heterocycles), allowing for extensive Structure-Activity Relationship (SAR) studies.

Scaffold Scaffold (Cyclohexyl 4-methoxyphenyl ketone) Derivatization Chemical Derivatization (e.g., Reductive Amination, Wittig Reaction, etc.) Scaffold->Derivatization Library Compound Library (Diverse Analogs) Derivatization->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Drug Candidate LeadOpt->Candidate

Caption: Role of the title compound in a drug discovery pipeline.

Safety and Handling

Commercial suppliers indicate that Cyclohexyl 4-methoxyphenyl ketone should be handled with care. It is listed as causing skin and serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed or in contact with skin.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • NIST. (n.d.). Cyclopropyl 4-methoxyphenyl ketone. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • mzCloud. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

  • Gangjee, A., et al. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed. Retrieved from [Link]

  • Lam, H. W., & Guiry, P. J. (n.d.). Mechanistic study. Cy=cyclohexyl, PMP=p‐methoxyphenyl. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • NCBI. (n.d.). Cyclohexanone. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). FR2620444A1 - Cyclohexyl phenyl ketone derivatives, process for their preparation and their use as synthesis intermediates.
  • PubMed Central. (n.d.). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 1-(Cyano (4-methoxyphenyl) methyl) cyclohexyl Acetate. Retrieved from [Link]

  • NIH. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Quora. (2017). How to prepare methyl cyclohexyl ketone. Retrieved from [Link]

  • Vertec BioSolvents. (2022). What is Cyclohexanone Used For?. Retrieved from [Link]

  • Course Hero. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • SpectraBase. (n.d.). N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-4-methoxy-benzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-anisyl methyl ketone 1-(p-methoxyphenyl)-2-propanone. Retrieved from [Link]

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  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
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An In-Depth Technical Guide to the Spectral Analysis of Cyclohexyl 4-Methoxyphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed analysis of the spectral data for cyclohexyl 4-methoxyphenyl ketone (CAS No. 7469-80-9), a key chemical intermediate. Through an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers researchers and drug development professionals a foundational understanding of the structural characterization of this compound. The causality behind experimental choices and the interpretation of spectral features are explained to provide field-proven insights. This document serves as a practical reference for the unequivocal identification and characterization of cyclohexyl 4-methoxyphenyl ketone.

Introduction

Cyclohexyl 4-methoxyphenyl ketone, with the molecular formula C₁₄H₁₈O₂, is an aromatic ketone that incorporates a cyclohexyl ring and a 4-methoxyphenyl group. Its structural features make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Accurate and comprehensive spectral analysis is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent research and development.

This guide presents a multi-faceted analytical approach, leveraging ¹H NMR, ¹³C NMR, IR, and MS to provide a complete spectral signature of cyclohexyl 4-methoxyphenyl ketone.

Molecular Structure and Key Spectroscopic Features

The molecular structure of cyclohexyl 4-methoxyphenyl ketone is fundamental to understanding its spectral data. The key structural components are the cyclohexyl ring, the carbonyl group (ketone), and the para-substituted methoxybenzene ring.

Figure 1. Molecular Structure of Cyclohexyl 4-methoxyphenyl ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of cyclohexyl 4-methoxyphenyl ketone is predicted to exhibit distinct signals corresponding to the aromatic, methoxy, and cyclohexyl protons.

Table 1: Predicted ¹H NMR Spectral Data for Cyclohexyl 4-methoxyphenyl Ketone

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90Doublet2HAromatic protons ortho to C=O
~6.90Doublet2HAromatic protons meta to C=O
~3.85Singlet3HMethoxy group (-OCH₃) protons
~3.20Multiplet1HCyclohexyl proton alpha to C=O
~1.80-1.20Multiplets10HRemaining cyclohexyl protons
  • Aromatic Protons: The para-substitution on the benzene ring results in a characteristic AA'BB' system. The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield (~7.90 ppm), while the protons meta to the carbonyl group (and ortho to the electron-donating methoxy group) are more shielded and appear upfield (~6.90 ppm).[1]

  • Methoxy Protons: A sharp singlet at approximately 3.85 ppm is indicative of the three equivalent protons of the methoxy group.[1]

  • Cyclohexyl Protons: The proton on the carbon alpha to the carbonyl group is the most deshielded of the cyclohexyl protons and is expected to appear as a multiplet around 3.20 ppm. The remaining ten protons of the cyclohexyl ring will produce a complex series of overlapping multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for Cyclohexyl 4-methoxyphenyl Ketone

Chemical Shift (δ, ppm)Assignment
~200Carbonyl carbon (C=O)
~163Aromatic carbon attached to -OCH₃
~132Aromatic carbons ortho to C=O
~130Aromatic carbon attached to C=O
~113Aromatic carbons meta to C=O
~55Methoxy carbon (-OCH₃)
~45Cyclohexyl carbon alpha to C=O
~29Cyclohexyl carbons
~26Cyclohexyl carbons
~25Cyclohexyl carbon
  • Carbonyl Carbon: The ketone carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically around 200 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the methoxy group is highly shielded and appears around 163 ppm. The carbons ortho and meta to the carbonyl group have distinct chemical shifts as indicated in the table.

  • Aliphatic Carbons: The methoxy carbon gives a signal around 55 ppm. The cyclohexyl carbons appear in the upfield region, with the alpha-carbon being the most downfield of this group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Frequencies for Cyclohexyl 4-methoxyphenyl Ketone

Wavenumber (cm⁻¹)IntensityAssignment
~1670StrongC=O stretch (aryl ketone)
~1600, ~1575, ~1510Medium-StrongC=C aromatic ring stretches
~1250, ~1030StrongC-O stretch (aryl ether)
~2930, ~2850Medium-StrongC-H stretch (cyclohexyl)
~3000MediumC-H stretch (aromatic)
~840Strongp-disubstituted benzene C-H bend

The most characteristic band in the IR spectrum is the strong absorption due to the carbonyl (C=O) stretch of the aryl ketone, expected around 1670 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone. The presence of the 4-methoxyphenyl group is confirmed by the strong C-O stretching bands and the out-of-plane C-H bending for a para-substituted ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For cyclohexyl 4-methoxyphenyl ketone (C₁₄H₁₈O₂), the molecular weight is 218.29 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 218. Key fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl group.

Mass_Spec_Fragmentation M [C₁₄H₁₈O₂]⁺˙ m/z = 218 F1 [C₇H₇O]⁺ m/z = 135 M->F1 - C₆H₁₁• F2 [C₆H₁₁]⁺ m/z = 83 M->F2 - C₈H₇O• F3 [C₇H₈O]⁺˙

Figure 2. Predicted major fragmentation pathways for cyclohexyl 4-methoxyphenyl ketone.

  • Molecular Ion (M⁺): A peak at m/z 218 corresponding to the intact molecule radical cation.

  • Acylium Ion Fragment: A prominent peak at m/z 135, corresponding to the [CH₃OC₆H₄CO]⁺ fragment, is expected from the cleavage of the bond between the carbonyl carbon and the cyclohexyl ring. This is often the base peak in the spectrum of aryl ketones.

  • Cyclohexyl Cation Fragment: A peak at m/z 83, corresponding to the [C₆H₁₁]⁺ fragment, would arise from the alternative cleavage of the bond between the carbonyl carbon and the aromatic ring.

Experimental Protocols

To obtain high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of cyclohexyl 4-methoxyphenyl ketone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220-250 ppm and a relaxation delay of 2-5 seconds.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) disc or dissolve the sample in a suitable solvent (e.g., chloroform) for analysis in a solution cell. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a mass range of m/z 40-400. The standard electron energy for EI is 70 eV.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation and confirmation of cyclohexyl 4-methoxyphenyl ketone. The predicted spectral data presented in this guide, based on the known effects of its constituent functional groups, offer a reliable reference for researchers. By following the outlined experimental protocols, scientists can confidently verify the identity and purity of this important chemical intermediate, ensuring the robustness of their synthetic and developmental endeavors.

References

  • Liu, Y. & Tang, L. (2012). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2850. [Link]

  • DEA Diversion Control Division. (2011). 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal, 8(2), 39-42. [Link]

  • NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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A Comprehensive Technical Guide to the Solubility of Cyclohexyl 4-Methoxyphenyl Ketone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone physical property that dictates its behavior in various systems. For a molecule like cyclohexyl 4-methoxyphenyl ketone, an understanding of its solubility profile in a range of organic solvents is paramount for its synthesis, purification, formulation, and potential application. This guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this aromatic ketone, empowering researchers to make informed decisions in their scientific endeavors. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and offer a predictive modeling approach using Hansen Solubility Parameters.

The Molecular Architecture of Cyclohexyl 4-Methoxyphenyl Ketone and its Implications for Solubility

Cyclohexyl 4-methoxyphenyl ketone is a molecule characterized by a blend of polar and non-polar functionalities. Its structure consists of a polar carbonyl group (C=O), a moderately polar methoxy-substituted phenyl ring, and a non-polar cyclohexyl group. This combination of features suggests a nuanced solubility behavior.

The core principle of "like dissolves like" provides a foundational qualitative prediction.[1] The large non-polar surface area contributed by the cyclohexyl and phenyl rings suggests a favorable interaction with non-polar solvents. Conversely, the polar carbonyl and methoxy groups will have some affinity for polar solvents. Therefore, we can anticipate that cyclohexyl 4-methoxyphenyl ketone will exhibit greater solubility in non-polar or moderately polar organic solvents and limited solubility in highly polar solvents like water. This is consistent with the observed behavior of similar structures, such as cyclohexyl phenyl ketone, which is more soluble in non-polar organic solvents like hexane and toluene.[2]

A Theoretical Framework for Predicting Solubility: Hansen Solubility Parameters

To move beyond qualitative predictions, we can employ a more quantitative approach using Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] These three parameters can be plotted in a three-dimensional "Hansen space." The underlying principle is that substances with similar HSP values (i.e., those that are close to each other in Hansen space) are likely to be miscible.

The distance (Ra) between the HSP coordinates of a solute (in this case, cyclohexyl 4-methoxyphenyl ketone) and a solvent can be calculated using the following equation:

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Table 1: Hansen Solubility Parameters (HSP) for Common Organic Solvents (in MPa½)

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Benzene18.40.02.0
Chloroform17.83.15.7
Cyclohexane16.80.00.2
Dichloromethane17.07.37.1
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
1,4-Dioxane17.51.89.0
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Hexane14.90.00.0
Isopropanol15.86.116.4
Methanol14.712.322.3
Methyl Ethyl Ketone (MEK)16.09.05.1
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3
Xylene17.61.03.1

Data compiled from various sources.[1][5]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[2] This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute. It is crucial to distinguish thermodynamic solubility from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true equilibrium solubility.[5][6]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation, and the concentration of the solute in the solution is at its maximum. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials:

  • Cyclohexyl 4-methoxyphenyl ketone (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of the Slurry:

    • Accurately weigh an excess amount of cyclohexyl 4-methoxyphenyl ketone and place it into a vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[7][8] It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification of Solute Concentration:

    • Prepare a series of standard solutions of cyclohexyl 4-methoxyphenyl ketone of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample from the solubility experiment using a validated analytical method.

      • UV-Vis Spectroscopy: If the compound has a suitable chromophore and does not suffer from interference from the solvent, UV-Vis spectroscopy can be a rapid and straightforward method for quantification. A calibration curve of absorbance versus concentration is constructed from the standard solutions, and the concentration of the unknown sample is determined from this curve.[7][8][9]

      • High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method, particularly for complex mixtures or when the solute has a weak UV absorbance. A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The concentration of the sample is then determined from its peak area.[9][10]

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G A 1. Preparation of Slurry (Excess Solute + Solvent) B 2. Equilibration (Orbital Shaker, Constant T) A->B Agitation C 3. Sample Collection (Withdraw Supernatant) B->C Settling D 4. Filtration (Syringe Filter) C->D E 5. Quantification (UV-Vis or HPLC) D->E G Data Analysis (Determine Solubility) E->G F Standard Curve Preparation F->E

Caption: Workflow for determining thermodynamic solubility.

Data Presentation and Interpretation

The experimentally determined solubility of cyclohexyl 4-methoxyphenyl ketone should be reported in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature. It is recommended to perform each measurement in triplicate to ensure reproducibility and to report the mean and standard deviation.

Table 2: Hypothetical Solubility Data for Cyclohexyl 4-Methoxyphenyl Ketone at 25 °C

SolventSolvent PolarityPredicted Solubility (Qualitative)Experimental Solubility (g/100mL)
HexaneNon-polarHighTo be determined
TolueneNon-polarHighTo be determined
DichloromethanePolar aproticModerate to HighTo be determined
Ethyl AcetatePolar aproticModerateTo be determined
AcetonePolar aproticModerateTo be determined
IsopropanolPolar proticLow to ModerateTo be determined
MethanolPolar proticLowTo be determined
WaterPolar proticVery LowTo be determined

Causality Behind Experimental Choices and Self-Validation

The choice of the shake-flask method is deliberate; it is designed to measure the true thermodynamic equilibrium solubility, which is a fundamental, compound-specific property.[9] The extended equilibration time is necessary to overcome any kinetic barriers to dissolution and to ensure that the system has reached a stable state. The use of a constant temperature is critical, as solubility is temperature-dependent.[2]

The protocol includes a self-validating step: the time-to-equilibrium study. By demonstrating that the measured solubility does not change significantly between, for example, 24 and 48 hours, the researcher can be confident that equilibrium has been achieved. Furthermore, the use of a validated analytical method with a proper calibration curve ensures the accuracy and reliability of the concentration measurement.

Diagram 2: Logic of Self-Validating Protocol

G Start Start Experiment Equilibrate Equilibrate Slurry Start->Equilibrate Measure_24h Measure Solubility at 24h Equilibrate->Measure_24h Measure_48h Measure Solubility at 48h Measure_24h->Measure_48h Compare Concentrations Equal? Measure_48h->Compare Equilibrium Equilibrium Achieved Compare->Equilibrium Yes Continue Continue Equilibration Compare->Continue No Continue->Equilibrate

Caption: Self-validation of solubility equilibrium.

Conclusion

This technical guide provides a robust framework for understanding, predicting, and experimentally determining the solubility of cyclohexyl 4-methoxyphenyl ketone in organic solvents. By combining theoretical principles with a detailed, self-validating experimental protocol, researchers can generate high-quality, reliable solubility data. This information is invaluable for a wide range of applications, from process chemistry and purification to formulation development in the pharmaceutical industry. The methodologies outlined herein are designed to be adaptable and can serve as a standard operating procedure for the characterization of this and other novel chemical entities.

References

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Mobley, D. L., & Wymer, K. L. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(21), 10475-10512.
  • Kumar, L., Suhas, B. S., Pai, K. G., & Verma, R. (2017). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library, Der Pharmacia Lettre, 9(3), 11-15.
  • Solubility of Things. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Shapiro, A. B. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? ResearchGate. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Queen's University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Ordóñez, S., et al. (2002). Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography.
  • Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Designer Solvent Blends. Hansen Solubility Parameters. Retrieved from [Link]

  • Kumar, L., et al. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 8(10), 1341-1344.
  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). shows the list of 20 solvents with their corresponding Hansen solubility parameters, Score, RED and Mvol. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

  • PubChem. (n.d.). [4-(3-Methoxyphenyl)cyclohexyl]methanol. Retrieved from [Link]

  • PubChem. (n.d.). (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). using hansen solubility parameters (hsps) to develop antioxidant-packaging film to. Retrieved from [Link]

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An In-Depth Technical Guide to the Discovery and History of Cyclohexyl Aromatic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Understated Importance of a Versatile Scaffold

In the vast landscape of organic chemistry, certain molecular motifs possess a unique combination of structural simplicity and synthetic versatility that elevates them to cornerstone status in the development of complex functional molecules. Cyclohexyl aromatic ketones, a class of compounds characterized by a carbonyl group bridging a cyclohexyl and an aromatic ring, represent one such scaffold. While perhaps not as immediately recognizable as some other functional groups, their strategic importance in medicinal chemistry, materials science, and industrial applications is undeniable. This guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and key applications of cyclohexyl aromatic ketones, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from decades of practical application.

A Historical Perspective: From Friedel-Crafts to Modern Methodologies

The story of cyclohexyl aromatic ketones is intrinsically linked to the development of one of organic chemistry's most powerful bond-forming reactions: the Friedel-Crafts acylation. Discovered in 1877 by Charles Friedel and James Crafts, this reaction provided a direct method for attaching an acyl group to an aromatic ring using a Lewis acid catalyst, typically aluminum chloride. While the initial discovery did not involve cyclohexyl moieties, it laid the essential groundwork for their eventual synthesis.

The late 19th and early 20th centuries saw a surge in the exploration of alicyclic chemistry. While the first synthesis of the related hydrocarbon, cyclohexylbenzene, was achieved in 1899, and the cyclic ketone 2-methylcyclohexanone was first prepared in 1906, the precise first synthesis of a cyclohexyl aromatic ketone is less definitively documented in readily available historical accounts. However, it is evident that the application of the well-established Friedel-Crafts acylation to cyclohexanecarbonyl chloride and an aromatic substrate would have been a logical and early extension of this chemistry.

The traditional Friedel-Crafts acylation, while revolutionary, is not without its drawbacks. The requirement of stoichiometric amounts of aluminum chloride, which complexes with the product ketone, and the generation of corrosive hydrogen chloride gas, pose challenges for large-scale, environmentally benign synthesis. These limitations have spurred the development of a diverse array of alternative and improved synthetic strategies.

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of cyclohexyl aromatic ketones can be approached through several strategic disconnections, with the choice of method often dictated by substrate scope, desired scale, and environmental considerations.

The Workhorse: Friedel-Crafts Acylation

The reaction of an aromatic compound with cyclohexanecarbonyl chloride in the presence of a Lewis acid remains the most common and direct route to cyclohexyl aromatic ketones.

Mechanism: The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The resonance stabilization of the acylium ion prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.

Diagram of the Friedel-Crafts Acylation Mechanism:

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup acyl_chloride Cyclohexanecarbonyl Chloride complex Lewis Acid-Base Complex acyl_chloride->complex Coordination AlCl3 AlCl₃ AlCl3->complex acylium_ion Acylium Ion (Resonance Stabilized) complex->acylium_ion Cleavage AlCl4 [AlCl₄]⁻ complex->AlCl4 sigma_complex Arenium Ion (Sigma Complex) acylium_ion->sigma_complex benzene Aromatic Ring (e.g., Benzene) benzene->sigma_complex Nucleophilic Attack product_complex Product-Catalyst Complex sigma_complex->product_complex Deprotonation by [AlCl₄]⁻ final_product Cyclohexyl Aromatic Ketone product_complex->final_product Aqueous Workup (e.g., H₂O)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of Cyclohexyl Phenyl Ketone via Friedel-Crafts Acylation

  • Materials: Anhydrous aluminum chloride, dry benzene, cyclohexanecarbonyl chloride, dichloromethane (anhydrous), hydrochloric acid (concentrated), ice, diethyl ether, 10% sodium hydroxide solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Add cyclohexanecarbonyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, add dry benzene (1.0 eq) dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and then heat under reflux for 1-2 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, 10% sodium hydroxide solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or recrystallization to afford cyclohexyl phenyl ketone.

Grignard and Organolithium Reactions

An alternative approach involves the reaction of an organometallic reagent with a suitable electrophile.

  • Cyclohexyl Grignard Reagent + Aromatic Nitrile: The reaction of cyclohexylmagnesium bromide with an aromatic nitrile, followed by acidic hydrolysis, yields the corresponding cyclohexyl aromatic ketone. This method is particularly useful when the aromatic ring is sensitive to the harsh conditions of Friedel-Crafts reactions.

  • Aryl Organolithium + Cyclohexanecarboxylic Acid Derivative: The reaction of an aryllithium species with cyclohexanecarbonyl chloride or a cyclohexanecarboxamide can also be employed.

Oxidation of Secondary Alcohols

The oxidation of a secondary alcohol, specifically a cyclohexyl(aryl)methanol, provides a direct route to the target ketone. This is often the final step in a multi-step synthesis where the alcohol is prepared via a Grignard reaction between an aromatic aldehyde and a cyclohexyl Grignard reagent, or vice versa.

Diagram of a Multi-step Synthesis via Grignard Reaction and Oxidation:

G bromocyclohexane Bromocyclohexane grignard Cyclohexylmagnesium Bromide bromocyclohexane->grignard Step 1 mg Mg, Et₂O mg->grignard alcohol Cyclohexyl(phenyl)methanol grignard->alcohol Step 2 benzaldehyde Benzaldehyde benzaldehyde->alcohol hydrolysis H₃O⁺ workup ketone Cyclohexyl Phenyl Ketone alcohol->ketone Step 3 oxidant Oxidizing Agent (e.g., PCC, CrO₃) oxidant->ketone

Caption: Synthesis of Cyclohexyl Phenyl Ketone via Grignard Reagent.

Modern and Greener Alternatives

Recognizing the environmental impact of traditional methods, research has focused on developing more sustainable synthetic routes.

  • Catalytic Decarboxylative Coupling: A one-step synthesis of cyclohexyl phenyl ketone has been reported via the catalyzed decarboxylation reaction of benzoic acid and cyclohexanecarboxylic acid using transition metal oxide catalysts. This method avoids the use of acyl chlorides and large quantities of Lewis acids.

  • Diels-Alder/Hydrogenation/Acylation Sequence: An industrially relevant synthesis of cyclohexyl phenyl ketone starts from 1,3-butadiene and acrylic acid, which undergo a Diels-Alder reaction. The resulting cyclohexenecarboxylic acid is then hydrogenated, chlorinated, and subjected to a Friedel-Crafts reaction in a one-pot sequence.

Applications in Drug Development and Beyond

The cyclohexyl aromatic ketone motif is a privileged scaffold in medicinal chemistry, contributing to the pharmacological activity of several important drugs.

Central Nervous System (CNS) Active Agents
  • Tetrazepam and other Benzodiazepines: Derivatives of cyclohexyl phenyl ketone are key intermediates in the synthesis of benzodiazepines, a class of drugs with anxiolytic, sedative, and muscle relaxant properties. For instance, 5-chloro-2-aminobenzoylcyclohexane is a precursor to the muscle relaxant tetrazepam. The synthesis involves the reaction of a substituted aminophenyl cyclohexyl ketone with an amino acid derivative to form the characteristic seven-membered diazepine ring.

Table 1: Key Intermediates in Benzodiazepine Synthesis

IntermediateStructureTarget DrugTherapeutic Class
5-Chloro-2-aminobenzoylcyclohexane(Structure to be visualized)TetrazepamMuscle Relaxant
2-Amino-5-nitrobenzoylcyclohexane(Structure to be visualized)Nitrazepam analogue precursorsAnxiolytic, Sedative
Photoinitiators in Polymer Chemistry

1-Hydroxycyclohexyl phenyl ketone is a widely used photoinitiator for the UV curing of inks, coatings, and adhesives. Upon exposure to UV light, it undergoes photocleavage to generate free radicals, which then initiate polymerization.

Agrochemicals

Cyclohexane derivatives, including those containing ketone functionalities, have been investigated for their herbicidal properties, particularly for gramineous crops. The lipophilic cyclohexyl group can enhance the compound's ability to penetrate plant cuticles.

Analytical Characterization and Data

The structural elucidation and purity assessment of cyclohexyl aromatic ketones rely on standard analytical techniques.

Table 2: Spectroscopic and Physical Data for Cyclohexyl Phenyl Ketone

PropertyValue
Molecular Formula C₁₃H₁₆O
Molecular Weight 188.27 g/mol
Melting Point 55-57 °C
Boiling Point 154 °C at 26 mmHg
¹H NMR (CDCl₃, δ ppm) 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 3.25 (m, 1H), 1.2-2.0 (m, 10H)
¹³C NMR (CDCl₃, δ ppm) 204.5, 136.5, 132.8, 128.5, 128.0, 45.5, 29.5, 26.0, 25.8
IR (KBr, cm⁻¹) 1680 (C=O stretch)
Mass Spectrum (m/z) 188 (M+), 105 (base peak), 77

Data compiled from various sources, including commercial supplier data and spectral databases.

Conclusion and Future Outlook

Cyclohexyl aromatic ketones, born from the foundational principles of electrophilic aromatic substitution, have evolved from laboratory curiosities to indispensable building blocks in modern chemistry. Their synthesis, while still often relying on the classic Friedel-Crafts acylation, is increasingly benefiting from greener and more efficient methodologies. The continued importance of this scaffold in pharmaceuticals, materials, and other industrial applications ensures that the development of novel synthetic routes and applications for cyclohexyl aromatic ketones will remain an active and fruitful area of research. As we move towards a future of more sustainable and precise chemical synthesis, the story of this versatile ketone is far from over.

References

  • Cyclohexylbenzene - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved January 27, 2026, from [Link]

  • Show the reaction for making cyclohexyl methyl ketone from bromocyclohexane. - Study.com. (n.d.). Retrieved January 27, 2026, from [Link]

Quantum Chemical Calculations for Cyclohexyl 4-Methoxyphenyl Ketone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on cyclohexyl 4-methoxyphenyl ketone, a molecule of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical applications of computational chemistry to elucidate the electronic structure, spectroscopic properties, and reactivity of this molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for molecular characterization. We will explore the application of Density Functional Theory (DFT) and Hartree-Fock (HF) methods, detailing the selection of appropriate basis sets and functionals. Key molecular properties such as optimized geometry, Mulliken charges, Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap, and vibrational frequencies will be calculated and analyzed. The guide provides step-by-step protocols for performing these calculations using common quantum chemistry software packages and for visualizing the results.

Introduction: The Significance of Cyclohexyl 4-Methoxyphenyl Ketone and the Power of In Silico Analysis

Cyclohexyl 4-methoxyphenyl ketone (CAS 7469-80-9) is a bicyclic aromatic ketone with a molecular formula of C14H18O2.[1] Its structure, featuring a cyclohexyl ring and a 4-methoxyphenyl group attached to a carbonyl moiety, imparts a unique combination of steric and electronic properties. This makes it a valuable scaffold in drug discovery and a building block in organic synthesis. Understanding the molecule's three-dimensional conformation, electron distribution, and reactivity is paramount for predicting its biological activity, designing derivatives with improved properties, and optimizing synthetic routes.

Quantum chemical calculations offer a powerful and cost-effective avenue to explore the molecular landscape at the atomic level. By solving the Schrödinger equation (or its approximations), we can obtain a wealth of information that complements and guides experimental studies. In the context of drug development, these calculations can predict a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, its interaction with biological targets, and its spectroscopic signatures. This in-depth technical guide will walk you through the process of performing and interpreting quantum chemical calculations for cyclohexyl 4-methoxyphenyl ketone.

Theoretical Foundations: Choosing the Right Computational Tools

The selection of an appropriate theoretical method and basis set is a critical first step in any quantum chemical investigation. This choice is always a compromise between computational cost and accuracy. For a molecule of the size of cyclohexyl 4-methoxyphenyl ketone, two primary methods are widely employed: Hartree-Fock (HF) theory and Density Functional Theory (DFT).

Hartree-Fock (HF) Theory: A Foundational Ab Initio Method

Hartree-Fock theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[2][3] It treats electron-electron repulsion in an average way, neglecting electron correlation.[4] While computationally less demanding than more advanced methods, HF often provides a good starting point for geometry optimizations and can be a reasonable method for predicting certain molecular properties. However, its neglect of electron correlation can lead to inaccuracies, particularly for systems with significant electron delocalization.

Density Functional Theory (DFT): A Pragmatic and Powerful Approach

Density Functional Theory has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[5] DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. In practice, the exact form of the exchange-correlation functional, which accounts for the complex many-body effects of electron exchange and correlation, is unknown and must be approximated.

A plethora of exchange-correlation functionals are available, each with its own strengths and weaknesses. For organic molecules like cyclohexyl 4-methoxyphenyl ketone, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide excellent results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional for a broad range of chemical systems.[6]

Basis Sets: The Building Blocks of Molecular Orbitals

Both HF and DFT methods represent molecular orbitals as linear combinations of a set of pre-defined mathematical functions known as basis functions. The collection of these basis functions is called a basis set. The size and flexibility of the basis set directly impact the accuracy of the calculation. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational time.

Pople-style basis sets, such as 6-31G(d,p), are commonly used for organic molecules. The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for a more flexible and accurate description of bonding. For more demanding calculations, larger basis sets like the correlation-consistent basis sets of Dunning (e.g., cc-pVTZ) can be employed.

Practical Implementation: A Step-by-Step Computational Workflow

This section outlines a detailed protocol for performing quantum chemical calculations on cyclohexyl 4-methoxyphenyl ketone using a generic quantum chemistry software package (e.g., Gaussian, ORCA).[1][7]

Molecular Structure Input

The first step is to generate the 3D coordinates of cyclohexyl 4-methoxyphenyl ketone. This can be done using a molecular builder within the software package or by importing a structure from a chemical drawing program. It is crucial to ensure the correct connectivity and stereochemistry. The initial structure does not need to be perfect, as the geometry optimization step will refine it.

Caption: A generalized workflow for quantum chemical calculations.

Geometry Optimization

The goal of geometry optimization is to find the minimum energy conformation of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize these forces. A successful geometry optimization will result in a structure where the net force on each atom is close to zero.

Protocol:

  • Select the geometry optimization task.

  • Specify the theoretical method and basis set (e.g., B3LYP/6-31G(d,p)).

  • Initiate the calculation.

  • Verify convergence: Check the output file to ensure that the optimization has converged to a stationary point.

Vibrational Frequency Analysis

A vibrational frequency analysis should always be performed after a geometry optimization.[8] This calculation serves two main purposes:

  • Confirmation of a true minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be further refined.

  • Prediction of the infrared (IR) spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's IR spectrum, which can be compared with experimental data.

Protocol:

  • Use the optimized geometry from the previous step.

  • Select the frequency calculation task.

  • Use the same theoretical method and basis set as the optimization.

  • Run the calculation.

  • Analyze the output: Check for imaginary frequencies. Visualize the normal modes of vibration to understand the nature of the molecular motions.

Electronic Property Calculations

Once a stable geometry is obtained, various electronic properties can be calculated to gain insights into the molecule's reactivity and charge distribution.

Mulliken population analysis provides a way to estimate the partial atomic charges within a molecule. While it has known limitations, such as a strong dependence on the basis set, it can still provide a qualitative picture of the charge distribution and identify electrophilic and nucleophilic sites.

Protocol:

  • Use the optimized geometry.

  • Request a population analysis (e.g., Pop=MK in Gaussian).

  • Analyze the output to obtain the Mulliken charges for each atom.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Protocol:

  • The HOMO and LUMO energies are typically calculated during the geometry optimization or a single-point energy calculation.

  • Extract the energies of the HOMO and LUMO from the output file.

  • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

Data Presentation and Visualization

Clear presentation and visualization of the calculated data are essential for interpretation and communication of the results.

Tabulated Data

Summarize the key quantitative results in tables for easy comparison and reference.

Table 1: Calculated Electronic Properties of Cyclohexyl 4-Methoxyphenyl Ketone

PropertyValue
MethodB3LYP/6-31G(d,p)
Total Energy (Hartree)Value to be calculated
HOMO Energy (eV)Value to be calculated
LUMO Energy (eV)Value to be calculated
HOMO-LUMO Gap (eV)Value to be calculated
Dipole Moment (Debye)Value to be calculated

Table 2: Selected Mulliken Atomic Charges

AtomMulliken Charge (a.u.)
Carbonyl Carbon (C=O)Value to be calculated
Carbonyl Oxygen (C=O)Value to be calculated
Methoxy Oxygen (-OCH3)Value to be calculated
Molecular Visualization

Visualizing the molecular structure, orbitals, and vibrational modes is crucial for a deeper understanding of the computational results. Software such as GaussView, Avogadro, or IQmol can be used for this purpose.

HOMO_LUMO_Visualization cluster_homo HOMO cluster_lumo LUMO homo_node Highest Occupied Molecular Orbital homo_desc Electron Donating Ability (Nucleophilicity) lumo_node Lowest Unoccupied Molecular Orbital homo_node->lumo_node Energy Gap (ΔE) Reactivity Indicator lumo_desc Electron Accepting Ability (Electrophilicity)

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Present a clear image of the optimized molecular structure with atoms numbered. This is essential for discussing specific bond lengths, angles, and atomic charges.

Caption: 2D representation of cyclohexyl 4-methoxyphenyl ketone with atom numbering.

Visualize the HOMO and LUMO to understand their spatial distribution. The HOMO is often localized on electron-rich regions of the molecule, while the LUMO is localized on electron-deficient regions. This visualization can provide valuable insights into the sites of electrophilic and nucleophilic attack.

Animating the calculated vibrational modes can help in assigning the peaks in an experimental IR spectrum to specific molecular motions (e.g., C=O stretch, C-H bend).

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on cyclohexyl 4-methoxyphenyl ketone. By following the outlined workflow, researchers can obtain valuable insights into the electronic structure, reactivity, and spectroscopic properties of this important molecule. The calculated data can be used to rationalize experimental observations, predict the properties of related compounds, and guide the design of new molecules with desired functionalities.

Future studies could expand on this work by:

  • Investigating the molecule's behavior in different solvents using implicit or explicit solvent models.

  • Simulating its interaction with biological targets through molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations.

  • Exploring the excited-state properties to understand its photochemistry.

By integrating computational chemistry with experimental research, we can accelerate the pace of discovery in drug development and materials science.

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Methodological & Application

Application Note & Protocol: Synthesis of (4-methoxyphenyl)(cyclohexyl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of (4-methoxyphenyl)(cyclohexyl)methanol through the Grignard reaction of cyclohexyl magnesium bromide with 4-methoxybenzaldehyde. The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its versatility and efficiency.[1][2] This application note details the underlying mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and discusses potential side reactions and troubleshooting. The synthesis of diaryl and alkyl-aryl carbinols is of significant interest in medicinal chemistry and materials science, making this a highly relevant transformation.

Introduction: The Significance of the Grignard Reaction

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful tools in a synthetic chemist's arsenal for creating new carbon-carbon bonds. These organomagnesium halides, known as Grignard reagents, act as potent nucleophiles, attacking electrophilic carbon atoms such as those in carbonyl groups.[1][3] The reaction of a Grignard reagent with an aldehyde is a classic and reliable method for the synthesis of secondary alcohols.[2][4][5][6]

The specific reaction of cyclohexyl magnesium bromide with 4-methoxybenzaldehyde is a prime example of this transformation, yielding a secondary alcohol, (4-methoxyphenyl)(cyclohexyl)methanol. This product contains both a bulky aliphatic ring and an electron-rich aromatic moiety, structural features often found in biologically active molecules and functional materials. Understanding the nuances of this reaction is crucial for researchers aiming to synthesize analogous structures for drug discovery and materials development.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in cyclohexyl magnesium bromide is highly polarized, rendering the carbon atom nucleophilic.[3] This nucleophilic carbon attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The pi bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.[3][4][7] Subsequent workup with a protic solvent, typically an aqueous acid solution, protonates the alkoxide to yield the final secondary alcohol product.[1]

Grignard_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation reagent Cyclohexyl Magnesium Bromide intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Attack aldehyde 4-Methoxybenzaldehyde aldehyde->intermediate product (4-methoxyphenyl)(cyclohexyl)methanol intermediate->product Protonation workup Aqueous Acid (H3O+) workup->product

Caption: Mechanism of the Grignard Reaction.

Experimental Protocol

This protocol is designed for the synthesis of (4-methoxyphenyl)(cyclohexyl)methanol on a laboratory scale.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Magnesium TurningsMg24.311.2 g50Activate before use.
Cyclohexyl BromideC₆H₁₁Br163.077.3 g (6.1 mL)45Anhydrous.
4-MethoxybenzaldehydeC₈H₈O₂136.155.4 g (4.8 mL)40Anhydrous.
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~150 mL-Must be completely dry.[8]
Iodine (I₂)I₂253.811-2 small crystals-As an initiator.
Saturated Aqueous NH₄ClNH₄Cl53.49~50 mL-For quenching the reaction.
Saturated Aqueous NaCl (Brine)NaCl58.44~30 mL-For washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-For drying the organic layer.
3M Hydrochloric Acid (HCl)HCl36.46As needed-For workup, to dissolve magnesium salts.[9]
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Standard glassware for extraction and distillation

  • Nitrogen or Argon gas inlet

Procedure

Part A: Preparation of Cyclohexyl Magnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be scrupulously dried in an oven at 120 °C for several hours and assembled while hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.[8][10] The presence of water will quench the Grignard reagent.[8][11]

  • Initiation: Place the magnesium turnings and a small crystal of iodine in the three-necked flask. Assemble the apparatus as shown in the workflow diagram below.

  • Solvent Addition: Add approximately 30 mL of anhydrous diethyl ether to the flask.

  • Reagent Addition: Dissolve the cyclohexyl bromide in 40 mL of anhydrous diethyl ether and place it in the dropping funnel. Add a small portion (about 5 mL) of the cyclohexyl bromide solution to the magnesium suspension.

  • Reaction Start: The reaction should initiate, as indicated by the disappearance of the iodine color, bubble formation, and a gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle or sonication may be necessary.[12]

  • Completion of Addition: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. An ice bath can be used to control the reaction rate if it becomes too vigorous.[10]

  • Reaction Time: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.

Part B: Reaction with 4-Methoxybenzaldehyde

  • Aldehyde Addition: Dissolve the 4-methoxybenzaldehyde in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Cooling: Cool the Grignard reagent solution in an ice-water bath.

  • Slow Addition: Add the 4-methoxybenzaldehyde solution dropwise to the stirred Grignard reagent. A color change and the formation of a precipitate will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction Time: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice-water bath and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.

  • Acidification: Add 3M HCl to dissolve the magnesium salts and until the aqueous layer is clear.[9][12]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Grignard_Workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction cluster_workup Part C: Workup & Purification A1 Dry Glassware A2 Add Mg and I₂ A1->A2 A3 Add Anhydrous Ether A2->A3 A4 Add Cyclohexyl Bromide Dropwise A3->A4 A5 Stir to Complete Formation A4->A5 B2 Cool Grignard Reagent A5->B2 Proceed to Reaction B1 Dissolve Aldehyde in Ether B3 Add Aldehyde Solution Dropwise B1->B3 B2->B3 B4 Stir at Room Temperature B3->B4 C1 Quench with NH₄Cl B4->C1 Proceed to Workup C2 Acidify with HCl C1->C2 C3 Extract with Ether C2->C3 C4 Wash Organic Layer C3->C4 C5 Dry with Na₂SO₄ C4->C5 C6 Remove Solvent C5->C6 C7 Purify Product C6->C7

Caption: Experimental Workflow for Grignard Synthesis.

Safety and Handling

  • Anhydrous Conditions: The paramount importance of maintaining anhydrous conditions cannot be overstated. Grignard reagents react violently with water.[8][11][13] All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Flammability: Diethyl ether is extremely flammable and volatile.[10] All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic.[10][13] The rate of addition of the alkyl halide should be carefully controlled to prevent a runaway reaction. An ice bath should be readily available.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (such as Nomex gloves) must be worn at all times.[14]

  • Quenching: The quenching of the reaction should be performed slowly and in an ice bath to manage the exothermic reaction with the protic solvent.

Troubleshooting and Side Reactions

  • Failure to Initiate: If the reaction does not start, possible causes include wet glassware or solvents, or inactive magnesium. Activating the magnesium by crushing a small piece in the flask (with caution) or adding a few drops of a pre-formed Grignard solution can help initiate the reaction.

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted alkyl halide to form bicyclohexyl. This can be minimized by slow addition of the alkyl halide to the magnesium suspension.

  • Enolization: While less likely with non-enolizable aldehydes like 4-methoxybenzaldehyde, Grignard reagents can act as bases and deprotonate the α-carbon of enolizable carbonyl compounds.[2]

  • Reduction: In cases of sterically hindered ketones or Grignard reagents with β-hydrogens, reduction of the carbonyl to an alcohol can occur.[2]

Characterization of (4-methoxyphenyl)(cyclohexyl)methanol

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons, the methoxy group protons, the cyclohexyl protons, and the carbinol proton.

    • ¹³C NMR will show the corresponding carbon signals.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol functional group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: For a solid product, a sharp melting point is an indicator of purity.

References

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  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

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  • NOP. (2006). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]

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  • Vedantu. (n.d.). How is 1cyclohexylmethanol prepared by the reaction class 12 chemistry CBSE. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. Retrieved from [Link]

  • Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. (n.d.). Retrieved from [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • Using the Grignard Reaction to Make Alcohols - YouTube. (2014). Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

  • AI for Science. (n.d.). How will you prepare cyclohexylmethanol from a grignard's reagent?. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • ResearchGate. (2025). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

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Cyclohexyl 4-Methoxyphenyl Ketone: A Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Chemical Moiety

In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is paramount. Cyclohexyl 4-methoxyphenyl ketone, a seemingly unassuming aromatic ketone, has emerged as a potent and adaptable starting material for the synthesis of a diverse array of bioactive molecules. Its unique structural combination, featuring a bulky, lipophilic cyclohexyl group and an electron-rich methoxy-substituted phenyl ring, provides a foundation for the development of compounds with a wide spectrum of pharmacological activities. This guide provides an in-depth exploration of the applications of cyclohexyl 4-methoxyphenyl ketone in the synthesis of bioactive molecules, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The strategic importance of this ketone lies in the distinct properties conferred by its constituent parts. The cyclohexyl ring can influence the molecule's lipophilicity, membrane permeability, and metabolic stability, crucial parameters in drug design. Simultaneously, the 4-methoxyphenyl group, a common feature in many pharmacologically active compounds, can engage in various intermolecular interactions with biological targets and is amenable to further functionalization. This dual character makes cyclohexyl 4-methoxyphenyl ketone a privileged starting point for generating libraries of compounds for high-throughput screening and lead optimization.

Core Synthetic Strategies and Mechanistic Considerations

The reactivity of cyclohexyl 4-methoxyphenyl ketone is centered around its carbonyl group and the activated aromatic ring. These reactive sites allow for a variety of chemical transformations to build molecular complexity and introduce pharmacophoric features.

Synthesis of Cyclohexyl 4-Methoxyphenyl Ketone

The primary route to synthesizing cyclohexyl 4-methoxyphenyl ketone is through the Friedel-Crafts acylation of anisole with cyclohexanecarbonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Causality: The Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich anisole, activated by the methoxy group, then attacks the acylium ion, leading to the formation of the ketone. The para-substitution is favored due to the steric bulk of the cyclohexyl group and the directing effect of the methoxy group.

Friedel_Crafts_Acylation Anisole Anisole Acylium_ion Acylium Ion Intermediate Anisole->Acylium_ion Nucleophilic Attack Cyclohexanecarbonyl_chloride Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl_chloride->Acylium_ion Activation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Cyclohexanecarbonyl_chloride Ketone Cyclohexyl 4-methoxyphenyl ketone Acylium_ion->Ketone Proton Loss

Figure 1: Friedel-Crafts acylation for ketone synthesis.

Protocol 1: Synthesis of Cyclohexyl 4-methoxyphenyl ketone

StepProcedureObservations/Causality
1.To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add cyclohexanecarbonyl chloride (1.0 eq) dropwise.The formation of a Lewis acid-base complex activates the acyl chloride. Maintaining a low temperature controls the exothermic reaction.
2.After stirring for 15 minutes, add a solution of anisole (1.1 eq) in dry DCM dropwise, keeping the temperature below 5 °C.The electron-rich anisole attacks the activated acylium ion. Slow addition prevents side reactions and controls the reaction temperature.
3.Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).The reaction proceeds to completion at room temperature. TLC is a crucial self-validating step to ensure the consumption of starting materials.
4.Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.This step quenches the reaction and hydrolyzes the aluminum chloride complexes, making the product soluble in the organic layer.
5.Separate the organic layer, wash with saturated sodium bicarbonate solution, water, and brine.These washes remove acidic impurities and residual salts.
6.Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.Removal of water is essential before solvent evaporation.
7.Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol).Purification yields the pure cyclohexyl 4-methoxyphenyl ketone.

Application in the Synthesis of Bioactive Heterocycles

The carbonyl group of cyclohexyl 4-methoxyphenyl ketone is a key functional handle for the construction of various heterocyclic systems, which are prevalent in many classes of drugs.

Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Cyclohexyl 4-methoxyphenyl ketone can serve as the ketone component in a Claisen-Schmidt condensation with various aromatic aldehydes to yield novel chalcone derivatives.[2][3]

Reaction Causality: In the presence of a base (e.g., NaOH or KOH), the α-protons of the ketone are abstracted to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone (chalcone).

Claisen_Schmidt_Condensation Ketone Cyclohexyl 4-methoxyphenyl ketone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Aldehyde Aromatic Aldehyde Chalcone Bioactive Chalcone Aldehyde->Chalcone Dehydration Base Base (e.g., NaOH) Base->Ketone Enolate->Aldehyde Nucleophilic Attack

Figure 2: Claisen-Schmidt condensation for chalcone synthesis.

Protocol 2: General Procedure for the Synthesis of Chalcones

StepProcedureObservations/Causality
1.Dissolve cyclohexyl 4-methoxyphenyl ketone (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol.Ethanol is a common solvent for this reaction, dissolving both reactants.
2.To this solution, add an aqueous solution of sodium hydroxide (2-3 eq) dropwise with constant stirring at room temperature.The base catalyzes the condensation reaction. The reaction is often exothermic.
3.Stir the reaction mixture for 12-24 hours. The formation of a precipitate often indicates product formation.The reaction time can vary depending on the reactivity of the aldehyde.
4.Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to pH ~2.This step neutralizes the excess base and precipitates the chalcone product.
5.Filter the solid product, wash thoroughly with water until the washings are neutral, and dry.This removes inorganic salts and impurities.
6.Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or methanol) to obtain the pure product.Recrystallization is a critical step for obtaining a high-purity, self-validating product.

Table 1: Examples of Bioactive Chalcones Synthesized from Cyclohexyl 4-methoxyphenyl ketone

Aldehyde ReactantResulting Chalcone DerivativePotential Bioactivity
Benzaldehyde1-(4-methoxyphenyl)-3-phenyl-2-cyclohexylprop-2-en-1-oneAntimicrobial[1]
4-Chlorobenzaldehyde3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-cyclohexylprop-2-en-1-oneAnti-inflammatory
4-Nitrobenzaldehyde1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-cyclohexylprop-2-en-1-oneAnticancer
Synthesis of Pyrimidine Derivatives

Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and numerous pharmaceuticals with diverse activities. The chalcones derived from cyclohexyl 4-methoxyphenyl ketone can be used as precursors for the synthesis of pyrimidine derivatives through condensation reactions with reagents like urea or thiourea.

Reaction Causality: The α,β-unsaturated ketone system of the chalcone undergoes a Michael addition with the nucleophilic nitrogen of urea/thiourea, followed by an intramolecular cyclization and dehydration to form the stable pyrimidine ring.

Protocol 3: Synthesis of Pyrimidine Derivatives from Chalcones

StepProcedureObservations/Causality
1.A mixture of the chalcone (1.0 eq), urea or thiourea (1.2 eq), and potassium hydroxide (2.0 eq) in ethanol is refluxed.The basic conditions facilitate the cyclization reaction. Refluxing provides the necessary energy for the reaction to proceed.
2.The reaction is monitored by TLC. After completion (typically 6-8 hours), the reaction mixture is cooled to room temperature.TLC ensures the complete consumption of the starting chalcone.
3.The mixture is poured into ice-cold water, and the resulting precipitate is filtered.The product precipitates upon dilution with water.
4.The solid is washed with water and recrystallized from a suitable solvent to afford the pure pyrimidine derivative.Purification is essential to remove any unreacted starting materials or byproducts.

Application in the Synthesis of Hydrazone Derivatives

Hydrazones are another class of compounds known for their wide range of biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties. The carbonyl group of cyclohexyl 4-methoxyphenyl ketone can readily react with various hydrazine derivatives to form hydrazones.

Reaction Causality: This is a condensation reaction where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N bond of the hydrazone.

Hydrazone_Formation Ketone Cyclohexyl 4-methoxyphenyl ketone Hydrazone Bioactive Hydrazone Ketone->Hydrazone Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Ketone Activation

Figure 3: Synthesis of hydrazone derivatives.

Protocol 4: General Procedure for the Synthesis of Hydrazones

StepProcedureObservations/Causality
1.To a solution of cyclohexyl 4-methoxyphenyl ketone (1.0 eq) in ethanol, add a solution of the desired hydrazine derivative (1.1 eq) in ethanol.Ethanol serves as a good solvent for both reactants.
2.Add a few drops of glacial acetic acid as a catalyst.The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.
3.Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.Heating accelerates the condensation and dehydration steps.
4.Cool the reaction mixture to room temperature. The product may precipitate out.As the solution cools, the solubility of the hydrazone product often decreases.
5.If a precipitate forms, filter, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution and purify the residue by column chromatography or recrystallization.The purification method depends on the physical properties of the synthesized hydrazone.

Table 2: Examples of Bioactive Hydrazones from Cyclohexyl 4-methoxyphenyl ketone

Hydrazine ReactantResulting Hydrazone DerivativePotential Bioactivity
Hydrazine hydrateCyclohexyl(4-methoxyphenyl)methanone hydrazonePrecursor for further synthesis
PhenylhydrazineCyclohexyl(4-methoxyphenyl)methanone phenylhydrazoneAnticonvulsant
Isonicotinic acid hydrazideCyclohexyl(4-methoxyphenyl)methanone isonicotinoylhydrazoneAntimycobacterial

Future Perspectives and Conclusion

The synthetic versatility of cyclohexyl 4-methoxyphenyl ketone makes it a valuable building block in the quest for new therapeutic agents. The methodologies outlined in this guide provide a solid foundation for the synthesis of diverse libraries of chalcones, pyrimidines, hydrazones, and other heterocyclic compounds. Future research in this area will likely focus on:

  • Exploring a wider range of reaction partners: Utilizing a broader array of aromatic aldehydes, hydrazine derivatives, and other reagents to generate novel molecular architectures.

  • Asymmetric synthesis: Developing stereoselective methods to control the chirality of the synthesized molecules, which can have a profound impact on their biological activity and safety profiles.

  • Elucidation of structure-activity relationships (SAR): Systematically modifying the structure of the derivatives and evaluating their biological activity to identify key pharmacophoric features and optimize lead compounds.

  • Investigation of novel biological targets: Screening the synthesized compounds against a wider range of biological targets to uncover new therapeutic applications.

References

  • Shao, X., et al. (2011). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2045. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Available at: [Link]

  • Insuasty, D., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 505. Available at: [Link]

  • Wikipedia contributors. (2023). Claisen–Schmidt condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2021). Claisen-Schmidt condensation between aromatic ketones and aldehydes. Available at: [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Expert Review of Anti-infective Therapy, 19(11), 1439-1457. Available at: [Link]

  • ResearchGate. (2015). Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water. Available at: [Link]

  • Pau, A., et al. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 524-532. Available at: [Link]

  • ZORA (Zurich Open Repository and Archive). (n.d.). Synthesis of Sulfur Heterocycles from aromatic Thioketones. Part I:Three- and four-membered rings. Retrieved from [Link]

  • Santoso, M., & Kamadatu, L. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Indonesian Journal of Chemistry, 15(2), 163-168. Available at: [Link]

  • Borges, F., et al. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-899. Available at: [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). 8 Topics in Heterocyclic Chemistry. Retrieved from [Link]

  • Neo, A. G. (n.d.). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. Retrieved from [Link]

  • Magalhães, H. I. F., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 272(1), 117-126. Available at: [Link]

  • PubChem. (n.d.). (1-((1R,4R)-4-((S)-2,2-difluoro-1-(4-methoxyphenyl)ethylamino)-2,2-dimethylcyclohexanecarbonyl)-4-phenylpiperidin-4-yl)(pyrrolidin-1-yl)methanone. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Analogues of 1 [(p Methoxyphenyl) methyl] thiocyclohexaneacetic Acid Containing a Heteroatom in the Cyclohexane Ring. Available at: [Link]

  • ResearchGate. (n.d.). Design and synthesis of bioactive compounds. Retrieved from [Link]

  • Schiavi, S., et al. (2022). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. Pharmaceuticals, 15(1), 89. Available at: [Link]

  • Kjellgren, A., et al. (2018). Activation of μ‐opioid receptors by MT‐45 (1‐cyclohexyl‐4‐(1,2‐diphenylethyl)piperazine) and its fluorinated derivatives. British Journal of Pharmacology, 175(22), 4325-4335. Available at: [Link]

  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]

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Application of Cyclohexyl 4-Methoxyphenyl Ketone in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the potential applications of cyclohexyl 4-methoxyphenyl ketone in materials science. Drawing upon the fundamental chemical properties of its constituent moieties—the cyclohexyl ring, the 4-methoxyphenyl group, and the ketone functionality—this document outlines detailed protocols and theoretical frameworks for its use as a precursor in photoinitiator synthesis for polymer curing and as a component in advanced liquid crystal formulations. This guide is intended for researchers and professionals in materials science, polymer chemistry, and drug development, offering both foundational knowledge and actionable experimental designs.

Introduction: Unveiling the Potential of a Versatile Ketone

Cyclohexyl 4-methoxyphenyl ketone is a bichromophoric organic molecule that, while not extensively documented as a standalone functional material, possesses a unique combination of structural features that suggest significant utility in several areas of materials science. The aliphatic cyclohexyl ring offers flexibility and solubility, while the aromatic, electron-rich 4-methoxyphenyl group provides rigidity and desirable electronic properties. The central ketone group acts as a versatile chemical handle for further functionalization or as a key component in photochemical reactions. This guide will explore two primary, scientifically-grounded applications: its role as a precursor to novel photoinitiators and its potential as a mesogenic component in liquid crystal displays.

Part 1: Cyclohexyl 4-Methoxyphenyl Ketone as a Precursor for Photoinitiators in UV Curing

The structural similarity of cyclohexyl 4-methoxyphenyl ketone to established photoinitiators, such as 1-hydroxycyclohexyl phenyl ketone (Photoinitiator 184), strongly suggests its utility as a precursor for new photoinitiating systems.[1][2] Photoinitiators are crucial components in ultraviolet (UV) curing, a process that uses UV light to rapidly convert a liquid formulation into a solid polymer.[1] This technology is widely employed in coatings, inks, adhesives, and 3D printing.

Scientific Rationale: From Ketone to Radical Generator

The core principle behind this application lies in the conversion of the ketone to a species that can generate free radicals upon UV exposure. A common and effective modification is the introduction of an α-hydroxyl group to the cyclohexyl ring, creating an α-hydroxy ketone. These molecules undergo a Norrish Type I cleavage upon photolysis, efficiently generating two radical species that can initiate polymerization.

The synthesis of a photoinitiator from cyclohexyl 4-methoxyphenyl ketone would proceed via an α-hydroxylation reaction. The resulting molecule, 1-hydroxycyclohexyl 4-methoxyphenyl ketone, is predicted to be an effective photoinitiator.

Experimental Protocol: Synthesis of 1-Hydroxycyclohexyl 4-Methoxyphenyl Ketone

This protocol outlines a two-step process for the synthesis of a photoinitiator derived from cyclohexyl 4-methoxyphenyl ketone.

Step 1: α-Bromination of Cyclohexyl 4-Methoxyphenyl Ketone

  • Dissolution: Dissolve cyclohexyl 4-methoxyphenyl ketone (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Initiation: Add a radical initiator, such as a catalytic amount of azobisisobutyronitrile (AIBN).

  • Bromination: Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp (or a standard incandescent light bulb) to facilitate the radical bromination at the α-position of the cyclohexyl ring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain α-bromocyclohexyl 4-methoxyphenyl ketone.

Step 2: Nucleophilic Substitution to Yield 1-Hydroxycyclohexyl 4-Methoxyphenyl Ketone

  • Hydrolysis: Dissolve the purified α-bromocyclohexyl 4-methoxyphenyl ketone in a mixture of a water-miscible solvent like acetone or tetrahydrofuran (THF) and water.

  • Base Addition: Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution.

  • Reaction: Stir the mixture at room temperature or gentle heating until the starting bromide is fully consumed (monitored by TLC).

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting crude product by recrystallization or column chromatography to yield the final product, 1-hydroxycyclohexyl 4-methoxyphenyl ketone.

Application Protocol: UV Curing of an Acrylate Formulation

This protocol details the use of the newly synthesized photoinitiator in a typical UV-curable acrylate formulation.

Materials and Reagents:

  • 1-Hydroxycyclohexyl 4-methoxyphenyl ketone (Photoinitiator)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer)

  • Urethane diacrylate (Oligomer)

  • Substrate (e.g., glass slide, metal panel)

  • UV curing system (e.g., mercury vapor lamp)

Procedure:

  • Formulation Preparation: In a light-protected container, prepare the UV-curable formulation by mixing the components in the desired ratios. A typical starting formulation is presented in the table below.

ComponentFunctionWeight Percentage (%)
Urethane DiacrylateOligomer (provides flexibility)60
Trimethylolpropane Triacrylate (TMPTA)Monomer (cross-linker)37
1-Hydroxycyclohexyl 4-methoxyphenyl ketonePhotoinitiator3
  • Homogenization: Thoroughly mix the components until a homogeneous, clear liquid is obtained. Ensure no air bubbles are trapped in the formulation.

  • Application: Apply a thin film of the formulation onto the substrate using a film applicator or a spin coater to a desired thickness (e.g., 50 µm).

  • UV Curing: Place the coated substrate in the UV curing chamber. Expose the film to UV radiation (typically in the 320-390 nm range) for a specified duration (e.g., 10-60 seconds), depending on the lamp intensity and film thickness.

  • Characterization: After curing, the film should be solid and tack-free. The curing efficiency can be assessed by measuring properties such as hardness (pencil hardness test), solvent resistance (MEK rub test), and degree of conversion (FTIR spectroscopy by monitoring the disappearance of the acrylate C=C peak at ~1635 cm⁻¹).

Logical Flow of Photoinitiation and Polymerization

G cluster_synthesis Photoinitiator Synthesis cluster_curing UV Curing Process Start Cyclohexyl 4-methoxyphenyl ketone Step1 α-Bromination Start->Step1 Intermediate α-Bromocyclohexyl 4-methoxyphenyl ketone Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 PI 1-Hydroxycyclohexyl 4-methoxyphenyl ketone (Photoinitiator) Step2->PI Cleavage Norrish Type I Cleavage PI->Cleavage Absorption PI->Cleavage UV UV Light (hν) Radicals Free Radicals Cleavage->Radicals Initiation Initiation Radicals->Initiation Propagation Propagation Initiation->Propagation Monomers Acrylate Monomers/Oligomers Monomers->Initiation Polymer Cross-linked Polymer Network (Cured Film) Propagation->Polymer

Caption: Workflow for the synthesis of a photoinitiator from cyclohexyl 4-methoxyphenyl ketone and its subsequent use in UV-induced polymerization.

Part 2: Cyclohexyl 4-Methoxyphenyl Ketone in Liquid Crystal Formulations

The molecular structure of cyclohexyl 4-methoxyphenyl ketone, featuring a flexible aliphatic ring coupled with a rigid aromatic core, is characteristic of many liquid crystal molecules.[3][4][5][6] These materials are central to display technologies, sensors, and smart windows. The cyclohexyl group can enhance solubility and lower the melting point, while the phenyl ring contributes to the necessary anisotropy for forming liquid crystalline phases.

Scientific Rationale: A Building Block for Mesogenic Materials

Cyclohexyl 4-methoxyphenyl ketone can be envisioned as a non-mesogenic additive or a core structure for the synthesis of a liquid crystal monomer. As an additive, it could be used to tune the viscosity and clearing point of a liquid crystal mixture. More promisingly, it can be chemically modified to create a true liquid crystal. For instance, the ketone can be reduced to a hydroxyl group, which is then esterified with a long-chain carboxylic acid containing another rigid core (like a biphenyl group). This would create a molecule with the classic rigid core-flexible tail structure required for liquid crystallinity.

Experimental Protocol: Synthesis of a Potential Liquid Crystal Monomer

This protocol describes the synthesis of a potential liquid crystal monomer derived from cyclohexyl 4-methoxyphenyl ketone.

Step 1: Reduction of the Ketone

  • Dissolution: Dissolve cyclohexyl 4-methoxyphenyl ketone (1 equivalent) in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is neutral.

  • Extraction and Purification: Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield cyclohexyl(4-methoxyphenyl)methanol.

Step 2: Esterification with 4'-pentylbiphenyl-4-carboxylic acid

  • Reactant Mixture: In a flask, combine cyclohexyl(4-methoxyphenyl)methanol (1 equivalent), 4'-pentylbiphenyl-4-carboxylic acid (1 equivalent), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Solvent: Dissolve the mixture in anhydrous dichloromethane.

  • Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Filter off the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the target liquid crystal monomer.

Application Protocol: Characterization of Liquid Crystalline Properties

This protocol outlines the steps to characterize the mesogenic properties of the synthesized compound.

Materials and Equipment:

  • Synthesized liquid crystal monomer

  • Polarizing optical microscope (POM) with a hot stage

  • Differential scanning calorimeter (DSC)

  • Glass slides and coverslips

Procedure:

  • Sample Preparation: Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.

  • Polarizing Optical Microscopy (POM):

    • Place the slide on the hot stage of the POM.

    • Heat the sample above its melting point until it becomes an isotropic liquid (completely dark under crossed polarizers).

    • Slowly cool the sample and observe for the appearance of birefringent textures, which indicate the formation of a liquid crystalline phase. Record the temperatures at which phase transitions occur.

  • Differential Scanning Calorimetry (DSC):

    • Seal a small amount of the sample (5-10 mg) in an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.

    • Cool the sample at the same rate.

    • Record the heat flow as a function of temperature. The peaks in the DSC thermogram correspond to phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).

Data Interpretation:

TechniqueExpected Observation for a Liquid Crystal
POM Appearance of characteristic optical textures (e.g., schlieren, focal conic) upon cooling from the isotropic liquid phase.
DSC Endothermic peaks on heating and exothermic peaks on cooling corresponding to phase transitions. The enthalpy change for the liquid crystal to isotropic transition is typically much smaller than that of melting.

Conceptual Diagram of a Liquid Crystal Monomer

G cluster_molecule Potential Liquid Crystal Monomer Tail Flexible Tail (e.g., Pentyl group) Core1 Rigid Core 1 (Biphenyl) Tail->Core1 Linker1 Linker (Ester) Core1->Linker1 Core2 Rigid Core 2 (4-Methoxyphenyl) Linker1->Core2 Core3 Flexible Part (Cyclohexyl) Core2->Core3

Caption: Structural components of a potential liquid crystal monomer derived from cyclohexyl 4-methoxyphenyl ketone.

Conclusion

Cyclohexyl 4-methoxyphenyl ketone, by virtue of its hybrid aliphatic-aromatic structure and reactive ketone functionality, presents significant opportunities for innovation in materials science. Its potential as a precursor for high-efficiency photoinitiators for UV curing applications is strongly supported by its structural analogy to commercially successful compounds. Furthermore, its inherent molecular shape makes it a compelling candidate for the development of novel liquid crystal materials. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore and unlock the full potential of this versatile chemical compound. Further research into the synthesis of derivatives and the characterization of their material properties is highly encouraged to validate and expand upon these proposed applications.

References

  • PubChem. Cyclohexyl phenyl ketone. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. 1. (a) Type 1 photoinitiator 1-hydroxy-1-cyclohexyl phenyl ketone and (b) benzophenone radical generation mechanism. Available from: [Link]

  • Google Patents. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
  • Google Patents. WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same.
  • RSC Publishing. Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Available from: [Link]

  • Google Patents. EP0023730B1 - Cyclohexylcyclohexanoates, process for their preparation and liquid-crystal mixture containing them.
  • ResearchGate. Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors | Request PDF. Available from: [Link]

  • Google Patents. DE60024867T2 - Photoinitiator FORMULATIONS.
  • Google Patents. US6413448B1 - Cyclohexyl- and cyclohexenyl-substituted liquid crystals with low birefringence.
  • Googleapis.com. United States Patent (19). Available from: [Link]

  • SLS Ireland. Cyclohexyl phenyl ketone, 98% | 139211-25G | SIGMA-ALDRICH. Available from: [Link]

  • ResearchGate. Multi-branched Benzylidene Ketone based Photoinitiators for Multiphoton Fabrication. Available from: [Link]

  • RSC Publishing. Cyclohexyl-substituted non-fullerene small-molecule acceptors for organic solar cells. Available from: [Link]

  • Google Patents. EP0568040A1 - Cyclohexane derivative and liquid crystal composition containing the same.

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Application Note: High-Purity Isolation of Cyclohexyl 4-Methoxyphenyl Ketone via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of cyclohexyl 4-methoxyphenyl ketone, a key intermediate in pharmaceutical synthesis, using silica gel flash column chromatography. The methodology is designed to be robust and reproducible, ensuring high purity of the final product. This guide delves into the rationale behind the selection of stationary and mobile phases, method development using Thin Layer Chromatography (TLC), and detailed operational procedures.

Introduction

Cyclohexyl 4-methoxyphenyl ketone is a valuable building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount to ensure the desired reaction outcomes and to minimize the formation of impurities in subsequent synthetic steps. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1][2] This application note details a reliable method for the purification of cyclohexyl 4-methoxyphenyl ketone from common impurities derived from its synthesis, such as unreacted starting materials or side products.

The primary synthetic routes to cyclohexyl 4-methoxyphenyl ketone often involve either a Friedel-Crafts acylation of anisole with cyclohexanecarbonyl chloride or the reaction of a cyclohexyl Grignard reagent with 4-methoxybenzaldehyde followed by oxidation.[3] Potential impurities may include starting materials like anisole or 4-methoxybenzaldehyde, and byproducts such as the corresponding alcohol, cyclohexyl(4-methoxyphenyl)methanol.[4] The polarity differences between the desired ketone and these potential impurities allow for effective separation using silica gel chromatography.

Principles of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For the purification of moderately polar compounds like cyclohexyl 4-methoxyphenyl ketone, normal-phase chromatography is highly effective.

  • Stationary Phase: Silica gel, a porous form of silicon dioxide (SiO₂), is the most common stationary phase for purifying compounds of moderate polarity.[5] Its surface is covered with hydroxyl groups (silanols), making it highly polar. Polar compounds will have stronger interactions with the silica gel and thus elute more slowly.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically used as the mobile phase.[6] By adjusting the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve optimal separation. The more polar the mobile phase, the faster all compounds will elute.

  • Elution Order: In normal-phase chromatography, non-polar compounds are eluted first, followed by compounds of increasing polarity. The general elution order is as follows: hydrocarbons < ethers < esters < ketones < alcohols < carboxylic acids.[7]

Method Development with Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to develop an appropriate solvent system using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that will be achieved on the column.[8]

Objective: To find a solvent system that gives the target compound a retention factor (Rf) of approximately 0.25-0.35. This Rf value generally provides the best separation from impurities.

Protocol for TLC Analysis:

  • Prepare TLC Plates: Use commercially available silica gel TLC plates.

  • Spot the Sample: Dissolve a small amount of the crude cyclohexyl 4-methoxyphenyl ketone in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. A common starting point for ketones is a mixture of hexane and ethyl acetate.[8][9]

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Most aromatic compounds are UV active.

  • Calculate Rf Values: The Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

  • Optimize the Solvent System:

    • If the Rf is too high (compound runs too fast), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (hexane).

    • If the Rf is too low (compound stays at the baseline), increase the polarity of the mobile phase by increasing the proportion of the polar solvent (ethyl acetate).

A recommended starting solvent system for cyclohexyl 4-methoxyphenyl ketone is 9:1 Hexane:Ethyl Acetate . Adjust the ratio as needed to achieve the target Rf.

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude cyclohexyl 4-methoxyphenyl ketone. The column size and amount of silica gel should be scaled accordingly for different sample sizes.

Materials and Equipment
  • Glass chromatography column (e.g., 40 cm length, 2.5 cm diameter)

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Column Packing

Proper column packing is essential to avoid cracking or channeling of the stationary phase, which would lead to poor separation.

  • Prepare the Column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer of sand on top of the plug.[7]

  • Prepare the Slurry: In a beaker, mix approximately 30-40 g of silica gel with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) to form a slurry.[10] Stir gently to remove any trapped air bubbles.

  • Pack the Column: Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.[10] Gently tap the side of the column to encourage even settling of the silica gel.

  • Equilibrate the Column: Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition. Continuously pass 2-3 column volumes of the mobile phase through the column to ensure it is fully equilibrated. Crucially, never let the column run dry.

Sample Loading
  • Dissolve the Sample: Dissolve the crude cyclohexyl 4-methoxyphenyl ketone (1 g) in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane if solubility is an issue.

  • Load the Sample: Carefully add the dissolved sample solution to the top of the column using a pipette.

  • Adsorb the Sample: Open the stopcock and allow the sample to enter the silica gel bed. Rinse the sides of the column with a small amount of the mobile phase and allow this to enter the silica bed as well.

Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column.

  • Collect Fractions: Begin collecting the eluent in fractions (e.g., 10-15 mL per fraction).

  • Monitor the Separation: Monitor the progress of the separation by spotting every few fractions on a TLC plate and visualizing under a UV lamp.

  • Combine Fractions: Once the desired compound has completely eluted, combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified cyclohexyl 4-methoxyphenyl ketone.

Data Presentation

The following table summarizes the key parameters for the purification of cyclohexyl 4-methoxyphenyl ketone by column chromatography.

ParameterRecommended Value/MaterialRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for moderately polar compounds like ketones.[5]
Mobile Phase Hexane:Ethyl Acetate (9:1 v/v)Provides good separation for many ketones; easily optimized.[8][9]
Target Rf 0.25 - 0.35Optimal for good separation from impurities.
Silica Gel to Sample Ratio 30:1 to 40:1 (w/w)A higher ratio is used for more difficult separations.[7]
Visualization UV light (254 nm)The aromatic ring in the molecule allows for easy visualization.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of cyclohexyl 4-methoxyphenyl ketone by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Method Development Slurry Prepare Silica Slurry TLC->Slurry Determines Mobile Phase Pack Pack and Equilibrate Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Cyclohexyl 4-Methoxyphenyl Ketone Evaporate->PureProduct

Caption: Workflow for the purification of cyclohexyl 4-methoxyphenyl ketone.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Incorrect solvent system.Re-optimize the mobile phase using TLC.
Column overloaded.Use a larger column with more silica gel or reduce the amount of sample.
Cracked Column Bed Column ran dry.Ensure the silica bed is always covered with solvent.
Non-uniform packing.Repack the column carefully.
Tailing of Spots on TLC Sample is too acidic or basic.Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.
Sample is too concentrated on TLC plate.Dilute the sample before spotting.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of cyclohexyl 4-methoxyphenyl ketone using flash column chromatography. By following the outlined steps for method development, column preparation, and execution, researchers can consistently obtain a high-purity product, which is essential for subsequent applications in pharmaceutical and chemical synthesis.

References

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methoxybis((4-methoxyphenyl)methoxy)methylsilane on Newcrom R1 HPLC column. Retrieved from [Link]

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved from [Link]

  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • Google Patents. (n.d.). FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Google Patents. (n.d.). CN105152884A - Preparation method of 4-methoxycyclohexanon.
  • Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-anisyl methyl ketone 1-(p-methoxyphenyl)-2-propanone. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • PubChem - NIH. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 4-methoxy- (CAS 18068-06-9). Retrieved from [Link]

  • MOLBASE. (n.d.). cyclohexyl-(4-methoxyphenyl)methanone price & availability. Retrieved from [Link]

  • PubMed. (1960). Purification of toxohormone by column chromatography. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohexyl 4-Methoxyphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclohexyl 4-methoxyphenyl ketone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.

Introduction to the Synthesis

The synthesis of cyclohexyl 4-methoxyphenyl ketone is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of anisole (methoxybenzene) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)[1][2]. The methoxy group of anisole is an ortho-, para-director, and due to steric hindrance from the bulky cyclohexyl group, the para-substituted product is typically favored.

While the reaction is robust, achieving high yields and purity can be challenging. This guide will address common issues encountered during the synthesis and provide practical solutions based on established chemical principles and laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of cyclohexyl 4-methoxyphenyl ketone, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired ketone is one of the most common frustrations in this synthesis. The root cause often lies in the deactivation of the catalyst or suboptimal reaction conditions.

  • Potential Cause A: Inactive Lewis Acid Catalyst. The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture[3]. Any water present in your reagents or glassware will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents, and freshly opened or purified reagents. It is crucial to handle the Lewis acid in a dry environment, such as a glove box or under a stream of inert gas.

  • Potential Cause B: Insufficient Catalyst Loading. In Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid, effectively sequestering the catalyst and preventing it from participating in further reactions[3][4].

    • Solution: A stoichiometric amount of the Lewis acid is often required. A general starting point is to use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent (cyclohexanecarbonyl chloride).

  • Potential Cause C: Deactivated Aromatic Ring. While anisole is an activated aromatic ring, the product, cyclohexyl 4-methoxyphenyl ketone, is deactivated towards further acylation due to the electron-withdrawing nature of the carbonyl group[4][5]. This generally prevents polyacylation. However, if your starting anisole is impure or contains deactivating substituents, the initial reaction may be sluggish.

    • Solution: Use high-purity anisole. If you suspect deactivating impurities, consider purifying the anisole by distillation before use.

  • Potential Cause D: Suboptimal Reaction Temperature. The reaction temperature plays a critical role. If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to the formation of side products and decomposition[3].

    • Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of the reagents to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to drive the reaction to completion[6]. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.

Issue 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate or multiple peaks in your analytical data indicates the formation of side products.

  • Potential Cause A: Isomer Formation. Although the para-product is favored, some of the ortho-isomer can be formed. The ratio of para to ortho isomers can be influenced by the choice of catalyst and solvent.

    • Solution: To favor the formation of the para-isomer, less reactive Lewis acids such as FeCl₃ can be used, which can increase regioselectivity[2]. The choice of solvent can also play a role; for instance, using a non-polar solvent like dichloromethane is common[7].

  • Potential Cause B: Cleavage of the Methoxy Group. Under harsh reaction conditions (e.g., high temperatures, excess Lewis acid), the methoxy group of anisole or the product can be cleaved, leading to the formation of phenolic byproducts.

    • Solution: Maintain careful control over the reaction temperature and use the minimum effective amount of Lewis acid. A milder Lewis acid may also mitigate this issue.

Issue 3: Difficulties in Product Isolation and Purification

The workup and purification steps are critical for obtaining a pure product.

  • Potential Cause A: Incomplete Quenching. The reaction must be carefully quenched to decompose the aluminum chloride-ketone complex and any remaining catalyst.

    • Solution: Slowly and carefully add the reaction mixture to ice-cold water or dilute acid (e.g., HCl) with vigorous stirring[6][8]. This will hydrolyze the aluminum salts and break up the product complex.

  • Potential Cause B: Emulsion Formation during Extraction. During the aqueous workup, emulsions can form, making phase separation difficult.

    • Solution: Add a saturated brine solution to the separatory funnel to help break up emulsions. If the emulsion persists, filtering the mixture through a pad of celite can be effective.

  • Potential Cause C: Ineffective Purification. Simple extraction and washing may not be sufficient to remove all impurities, especially the ortho-isomer.

    • Solution: Column chromatography is often necessary to obtain a highly pure product. A silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. Recrystallization from a suitable solvent can also be used to further purify the solid product.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in the Friedel-Crafts acylation?

The Lewis acid, such as AlCl₃, coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion (R-C=O⁺), which is the electrophile that attacks the aromatic ring of anisole[5][9].

Q2: Can I use an acid anhydride instead of an acyl chloride?

Yes, acid anhydrides can be used in place of acyl chlorides for Friedel-Crafts acylation[5][9]. In the case of this synthesis, cyclohexanecarboxylic anhydride could be used. However, this requires a larger amount of the Lewis acid catalyst because the leaving group (a carboxylate) also complexes with the catalyst.

Q3: Why is the reaction performed under anhydrous conditions?

As mentioned in the troubleshooting guide, Lewis acids like AlCl₃ react vigorously with water. This deactivates the catalyst and can also generate HCl gas, which can lead to unwanted side reactions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Q5: What are some alternative methods for synthesizing cyclohexyl 4-methoxyphenyl ketone?

While Friedel-Crafts acylation is a common method, other approaches exist. One alternative involves the Grignard reaction of a cyclohexylmagnesium halide with 4-methoxybenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone[10]. Another modern approach is the palladium-catalyzed cross-coupling of an organometallic reagent with an appropriate aromatic partner, which can offer milder reaction conditions[11].

Experimental Protocols

Detailed Step-by-Step Methodology for Friedel-Crafts Acylation

  • Preparation: All glassware should be thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.3 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add cyclohexanecarbonyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride.

  • Addition of Anisole: To the dropping funnel, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C[6].

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure cyclohexyl 4-methoxyphenyl ketone.

Data Presentation

Table 1: Influence of Lewis Acid Catalyst on Yield and Regioselectivity

CatalystEquivalentsTemperature (°C)Time (h)Yield (%)para:ortho ratio
AlCl₃1.30 to 253~85~95:5
FeCl₃1.3255~75>98:2

Note: The values in this table are illustrative and can vary depending on the specific reaction conditions and scale.

Visualizations

Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation

G Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Cyclohexanecarbonyl_chloride Cyclohexanecarbonyl chloride Complex Intermediate Complex Cyclohexanecarbonyl_chloride->Complex + AlCl₃ AlCl3 AlCl₃ Acylium_ion Acylium Ion (Electrophile) Complex->Acylium_ion AlCl4 [AlCl₄]⁻ Complex->AlCl4 Anisole Anisole Sigma_complex Sigma Complex (Arenium Ion) Anisole->Sigma_complex + Acylium Ion Product_complex Product-AlCl₃ Complex Sigma_complex->Product_complex + [AlCl₄]⁻ HCl HCl Sigma_complex->AlCl3_regen - H⁺ Final_Product Cyclohexyl 4-methoxyphenyl ketone Product_complex->Final_Product Workup (H₂O)

Caption: The mechanism of the Friedel-Crafts acylation for the synthesis of cyclohexyl 4-methoxyphenyl ketone.

Diagram 2: Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield start Low Yield Observed check_conditions Check Reaction Conditions Anhydrous? Fresh Catalyst? Stoichiometry? Temperature? start->check_conditions re_run Re-run with Optimized Conditions check_conditions->re_run Conditions Suboptimal check_workup Review Workup Procedure Quenching Complete? Extraction Efficient? check_conditions->check_workup Conditions Optimal success Improved Yield re_run->success fail Yield Still Low re_run->fail re_purify Re-purify Crude Product check_workup->re_purify Workup Suboptimal check_workup->fail Workup Optimal re_purify->success consult Consult Senior Scientist/ Review Literature for Alternatives fail->consult

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]

  • Meng, G., et al. (2013). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero. Retrieved from [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • Chen, Y., et al. (2021). Mechanistic study. Cy=cyclohexyl, PMP=p‐methoxyphenyl. ResearchGate. Retrieved from [Link]

  • Organic Chemistry. (2022, November 22). Friedel-Crafts Acylation of Anisole. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). FR2620444A1 - Cyclohexyl phenyl ketone derivatives, process for their preparation and their use as synthesis intermediates.
  • Google Patents. (n.d.). CN105152884A - Preparation method of 4-methoxycyclohexanon.
  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • The Good Scents Company. para-anisyl methyl ketone 1-(p-methoxyphenyl)-2-propanone. Retrieved from [Link]

  • Friedel-Crafts Acylation; Reductions of Aryl Ketones. (2023, January 13). YouTube. Retrieved from [Link]

  • Pribish, J. R., et al. (1998). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 75(11), 1466. Retrieved from [Link]

  • ResearchGate. Synthesis and Crystal Structure of 1-(Cyano (4-methoxyphenyl) methyl) cyclohexyl Acetate. Retrieved from [Link]

  • Reddit. (2024, November 30). Friedel-Crafts alkylation problem. Retrieved from [Link]

  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Chemsrc. Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6. Retrieved from [Link]

  • PubMed Central. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • TAR UMT Institutional Repository. Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in the Oxidation of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidation of secondary alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving desired conversion rates in their oxidation reactions. As experienced chemists know, what appears straightforward in a textbook can present significant practical hurdles in the lab. This resource provides in-depth, field-proven insights to diagnose and resolve common issues, ensuring your synthesis proceeds efficiently and with high yield.

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. However, its success is contingent on a nuanced interplay of factors including the choice of oxidant, substrate reactivity, and precise control of reaction conditions. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.

Section 1: Initial Diagnosis - Why is My Reaction Failing?

The first step in troubleshooting is a systematic evaluation of the reaction setup. This section addresses the most common overarching issues that can lead to low or no conversion.

Q1: I've set up my oxidation reaction, but TLC/LC-MS analysis shows only starting material even after several hours. What are the most likely initial culprits?

A1: When a reaction fails to initiate, the issue typically lies with one of the core components: the oxidant, the solvent, or the temperature. Here’s a logical progression for diagnosis:

  • Activity of the Oxidizing Agent: Many common oxidizing agents are sensitive to storage conditions.

    • Dess-Martin Periodinane (DMP): DMP is notoriously moisture-sensitive. Over time, it can hydrolyze to 2-iodoxybenzoic acid (IBX) and acetic acid, which are less effective oxidants under standard DMP conditions. It is recommended to use freshly opened DMP or material that has been stored in a desiccator.

    • Swern Oxidation Reagents: The efficacy of a Swern oxidation relies on the sequential addition of reagents at very low temperatures (typically -78 °C).[1][2] The electrophilic activator, such as oxalyl chloride or trifluoroacetic anhydride, must be of high purity. Dimethyl sulfoxide (DMSO) should be anhydrous, as water can quench the reactive intermediates.

    • Chromium Reagents (PCC, PDC, Jones): While generally robust, chromium(VI) reagents can be reduced over long-term storage if exposed to reducing agents or contaminants. Ensure the reagent is a free-flowing powder with the correct color (PCC is orange-yellow).

  • Solvent Purity: The solvent is not merely a medium but an active participant in the reaction environment.

    • Anhydrous Conditions: For reactions like the Swern and DMP oxidations, the presence of water can be detrimental.[3] Use freshly dried solvents. Dichloromethane (DCM), a common solvent for these reactions, should be distilled from calcium hydride.

    • Solvent Reactivity: Ensure the solvent is inert to the oxidizing agent. For instance, using an alcohol as a solvent in an oxidation reaction will lead to competitive oxidation of the solvent.

  • Temperature Control: Many oxidation reactions have stringent temperature requirements.

    • Swern Oxidation: This reaction must be performed at low temperatures (e.g., -78 °C, a dry ice/acetone bath) to ensure the stability of the chlorosulfonium salt intermediate.[1][2] If the temperature rises prematurely, side reactions can occur, consuming the active oxidant.[1]

    • Exothermic Reactions: The addition of reagents can be exothermic. Ensure slow, controlled addition to maintain the desired reaction temperature.

Troubleshooting Workflow: Initial Reaction Failure

Here is a visual guide to diagnosing a complete lack of reactivity.

G start Reaction Failure: No Product Formation check_oxidant Verify Oxidant Activity (Fresh bottle? Proper storage?) start->check_oxidant check_solvent Assess Solvent Purity (Anhydrous? Inert?) check_oxidant->check_solvent If oxidant is verified re_run Re-run Reaction with Verified Reagents & Conditions check_oxidant->re_run If oxidant was suspect check_temp Confirm Temperature Control (Maintained at required temp?) check_solvent->check_temp If solvent is appropriate check_solvent->re_run If solvent was suspect check_temp->re_run If temperature was controlled check_temp->re_run If temperature was off

Caption: A flowchart for the initial diagnosis of a failed oxidation reaction.

Section 2: Method-Specific Troubleshooting Guides

If the initial checks do not resolve the issue, the problem may be specific to the chosen oxidation method. This section provides detailed FAQs for common oxidation reactions.

Swern Oxidation

The Swern oxidation is a powerful and mild method but requires careful execution.[1][4]

Q2: My Swern oxidation is giving low conversion, and I'm confident in my reagents and temperature control. What else could be going wrong?

A2: Low conversion in a Swern oxidation often points to issues with the reaction mechanism's progression.

  • Order of Addition: The order of reagent addition is critical. The DMSO and oxalyl chloride must be combined first to form the active electrophile before the alcohol is introduced.[2][4] Adding the alcohol prematurely can lead to undesired side reactions. The final addition of a hindered, non-nucleophilic base like triethylamine is necessary to induce the elimination reaction that forms the ketone.[1]

  • Stoichiometry of the Base: At least two equivalents of the amine base are required. One equivalent is needed to neutralize the HCl generated during the formation of the alkoxysulfonium ion, and the second is to deprotonate the carbon bearing the oxygen, facilitating the elimination to the ketone.[4] Insufficient base will stall the reaction.

  • Steric Hindrance: Highly sterically hindered secondary alcohols can be slow to react with the bulky activated DMSO intermediate. In such cases, longer reaction times or a switch to a less sterically demanding oxidant like DMP may be necessary.

Experimental Protocol: Standard Swern Oxidation

  • To a stirred solution of anhydrous DMSO (2.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.1 eq.) dropwise.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of the secondary alcohol (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -70 °C.

  • Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise, again maintaining the low temperature.

  • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and proceed with standard aqueous workup.

Dess-Martin Periodinane (DMP) Oxidation

DMP is favored for its mild conditions and broad functional group tolerance, but it is not without its pitfalls.[5]

Q3: I am using DMP, and while I see some product, the reaction stalls at around 50% conversion. What factors could be limiting the reaction?

A3: A stalled DMP oxidation can often be traced to issues with solubility, reaction byproducts, or the inherent reactivity of the substrate.

  • Solubility: Both DMP and the alcohol substrate must be well-dissolved for the reaction to proceed efficiently. If your substrate has poor solubility in the chosen solvent (commonly DCM or chloroform), consider using a co-solvent like acetonitrile or switching to a solvent in which the substrate is more soluble.

  • Byproduct Inhibition: The reaction produces two equivalents of acetic acid. For acid-sensitive substrates, this can lead to side reactions or decomposition of the product. The addition of a mild, non-nucleophilic base like pyridine (2-4 equivalents) can buffer the reaction mixture and improve yields.

  • Over-oxidation to Carboxylic Acids in Primary Alcohols: While DMP is known for oxidizing primary alcohols to aldehydes, recent studies have shown that in the presence of water, it can lead to the formation of a carboxylic acid.[3] This occurs via the formation of a hydrate intermediate from the aldehyde, which is then further oxidized.[3] While your target is a secondary alcohol, if your starting material is contaminated with a primary alcohol, this could be a competing reaction pathway.

Table 1: Troubleshooting Summary for Common Oxidation Reagents

OxidantCommon Cause of Low ConversionRecommended Action
Swern Improper temperature control (-78 °C)Use a dry ice/acetone bath; slow addition of reagents.
Incorrect order of reagent additionAdd oxalyl chloride to DMSO first, then the alcohol, and finally the base.[2][4]
DMP Deactivated (hydrolyzed) reagentUse fresh DMP or store it in a desiccator.
Acid-sensitive substrate/productAdd pyridine as a buffer.
PCC/PDC Heterogeneous reaction leading to slow kineticsEnsure vigorous stirring; grind the PCC/PDC into a fine powder.
Acidity of the reagentAdd a buffer like sodium acetate.
TEMPO Inefficient re-oxidation of the catalystEnsure an effective stoichiometric co-oxidant (e.g., bleach) is present in the correct amount.[6]
Steric hindrance around the alcoholConsider using a less hindered nitroxyl radical catalyst like AZADO.[6]

Section 3: Advanced Troubleshooting - Side Products and Selectivity

When the reaction is proceeding but yielding undesired products, a deeper analysis of the reaction mechanism and substrate is required.

Q4: My oxidation is producing a significant amount of an unexpected side product. How can I identify the cause and suppress its formation?

A4: The nature of the side product is the key to diagnosing the problem.

  • Elimination Products (Alkenes): If your secondary alcohol is prone to dehydration (e.g., it can form a stable carbocation), acidic conditions can promote elimination to an alkene. This is a known issue with strongly acidic oxidants like Jones reagent (chromic acid in sulfuric acid).[5][7]

    • Solution: Switch to a milder, non-acidic method like DMP or Swern oxidation.[4]

  • Over-oxidation: While secondary alcohols oxidize to ketones which are generally stable to further oxidation, substrates with other sensitive functional groups may react.[8] For example, sulfides can be oxidized to sulfoxides or sulfones.

    • Solution: Choose an oxidant with higher chemoselectivity. For instance, Swern and DMP oxidations are generally compatible with sulfides.

  • Rearrangement Products: If the carbon skeleton of your product is different from the starting material, a rearrangement may have occurred. This is also often promoted by acidic conditions.

    • Solution: Employ neutral or basic oxidation conditions.

Mechanism of Side Product Formation in Acidic Conditions

G cluster_main Desired Oxidation Pathway cluster_side Side Reaction Pathway (Acid-Catalyzed) alcohol Secondary Alcohol ketone Ketone (Desired Product) alcohol->ketone Oxidant protonation Protonation of -OH alcohol->protonation H+ (from acidic oxidant) carbocation Carbocation Intermediate protonation->carbocation Loss of H2O alkene Alkene (Elimination Side Product) carbocation->alkene Deprotonation rearranged Rearranged Product carbocation->rearranged Rearrangement

Caption: Competing pathways in the oxidation of secondary alcohols under acidic conditions.

Section 4: FAQs

Q5: Can I use TEMPO for the oxidation of a sterically hindered secondary alcohol?

A5: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a highly effective catalyst for alcohol oxidation, but its steric bulk can sometimes hinder its reactivity with bulky secondary alcohols.[9] For highly hindered substrates, consider using less sterically demanding derivatives like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) or 2-azaadamantane N-oxyl (AZADO), which have shown superior catalytic activity in such cases.[6]

Q6: My substrate has both a primary and a secondary alcohol. How can I selectively oxidize the secondary alcohol?

A6: Achieving selectivity can be challenging, but several methods have been developed for this purpose.

  • Protection-Deprotection Strategy: The most straightforward approach is to protect the more reactive primary alcohol (e.g., as a silyl ether), perform the oxidation on the secondary alcohol, and then deprotect the primary alcohol.

  • Selective Oxidation Methods: Some catalytic systems exhibit inherent selectivity. For example, certain conditions using sodium hypochlorite in acetone have been reported for the efficient conversion of secondary alcohols in the presence of primary alcohols.[9] Additionally, specific catalyst systems, like CeBr₃/H₂O₂, have shown high selectivity for the oxidation of secondary over primary alcohols.[10]

Q7: What are the main safety concerns with common oxidation reactions?

A7:

  • Chromium Reagents: Chromium(VI) compounds are known carcinogens and pose a significant environmental hazard.[9] Their use should be minimized, and proper waste disposal procedures must be followed.

  • Swern Oxidation: This reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has an extremely foul odor.[1][4] All manipulations should be performed in a well-ventilated fume hood. Used glassware can be deodorized by rinsing with bleach, which oxidizes the dimethyl sulfide.[4]

  • DMP: While less toxic than chromium reagents, DMP is an energetic material and can be explosive under certain conditions (e.g., upon heating). Handle with care and avoid grinding it harshly.

By systematically working through these diagnostic steps and understanding the nuances of each oxidation method, you can effectively troubleshoot low conversion and optimize your reactions for success.

References

  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Serre, A. R. E., et al. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00240G. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Retrieved from [Link]

  • TEMPO-Catalyzed Green Alcohol Oxidation. (2018, February 12). Retrieved from [Link]

  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Oxidation of Secondary Alcohols. Retrieved from [Link]

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Technical Support Center: Purification of Cyclohexyl 4-Methoxyphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on the effective removal of impurities from crude cyclohexyl 4-methoxyphenyl ketone. Drawing from established chemical principles and extensive laboratory experience, this document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the attainment of a highly purified final product.

Introduction to Purification Challenges

Cyclohexyl 4-methoxyphenyl ketone is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The crude product, however, can be contaminated with a variety of impurities stemming from the chosen synthetic route. This guide will focus on the two most common synthetic pathways and their associated impurity profiles, providing targeted purification strategies.

Common Synthetic Routes and Key Impurities:

  • Friedel-Crafts Acylation: This classic method involves the reaction of anisole with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

    • Potential Impurities: Unreacted anisole, unreacted cyclohexanecarbonyl chloride, and polysubstituted byproducts.

  • Grignard Reaction: This route typically involves the reaction of a cyclohexyl Grignard reagent (e.g., cyclohexylmagnesium bromide) with 4-methoxybenzaldehyde, followed by oxidation of the resulting secondary alcohol.

    • Potential Impurities: Unreacted 4-methoxybenzaldehyde, residual Grignard reagent and its hydrolysis products, and the intermediate alcohol, cyclohexyl(4-methoxyphenyl)methanol.

Understanding the likely contaminants is the first critical step in designing an effective purification strategy.

Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered during the purification of cyclohexyl 4-methoxyphenyl ketone.

Q1: My crude product is an oil/low-melting solid and won't crystallize. What should I do?

A1: Oiling out is a common problem, especially if the crude product is significantly impure or has a low melting point.[1] Here are several strategies to address this:

  • Initial Purification: Consider a preliminary purification step like a simple filtration through a plug of silica gel to remove gross impurities that may be inhibiting crystallization.

  • Solvent System Optimization: The choice of solvent is critical. Experiment with different solvent systems. A good starting point is a binary mixture of a solvent in which the ketone is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is poorly soluble (e.g., hexanes, heptane).[2][3]

  • Slow Cooling: Rapid cooling often promotes oiling. Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath.[1][4]

  • Seeding: If you have a small amount of pure product, adding a "seed crystal" can induce crystallization.[3]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.

Q2: I'm seeing multiple spots on my TLC plate after purification. How do I improve the separation?

A2: Multiple spots indicate incomplete purification. To improve separation:

  • For Column Chromatography:

    • Optimize the Mobile Phase: A well-chosen eluent is key. For ketones, a mixture of hexanes and ethyl acetate is often effective. Experiment with different ratios to achieve a good separation of your product (ideally with an Rf value of 0.25-0.35) from its impurities on a TLC plate before running the column.[5]

    • Gradient Elution: If a single solvent system is insufficient, a gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation of compounds with close Rf values.[6]

    • Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

  • For Recrystallization:

    • Multiple Recrystallizations: A single recrystallization may not be sufficient. A second or even third recrystallization can significantly improve purity.

    • Solvent Choice: Ensure the impurities are either highly soluble or very insoluble in the chosen recrystallization solvent at all temperatures.

Q3: My yield is very low after purification. What are the common causes?

A3: Low yield can be frustrating. Potential causes include:

  • During Recrystallization:

    • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]

    • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.

  • During Column Chromatography:

    • Improper fraction collection: You may be discarding fractions that contain your product. Monitor fractions carefully using TLC.

    • Product decomposition on silica: While less common for ketones, some compounds can degrade on acidic silica gel. If you suspect this, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of techniques should be used:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of purity. Impurities will typically broaden and depress the melting point range. The reported melting point for cyclohexyl 4-methoxyphenyl ketone is in the range of 61-63 °C.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Provides detailed structural information and can reveal the presence of impurities.

    • Infrared (IR) Spectroscopy: Will show a characteristic strong absorption for the ketone carbonyl group (typically around 1670-1690 cm⁻¹ for aryl ketones).

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Purification Protocols

The following are detailed, step-by-step protocols for the two most effective methods for purifying crude cyclohexyl 4-methoxyphenyl ketone.

Method 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Experimental Protocol: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexanes)

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature. To this solution, add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. This indicates the approximate ratio for your recrystallization.

  • Dissolution: Place the crude cyclohexyl 4-methoxyphenyl ketone in an Erlenmeyer flask. Add the "good" solvent in small portions while heating the mixture on a hot plate with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3][4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent (hexanes) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Visualization of Recrystallization Workflow:

Recrystallization_Workflow Crude_Product Crude Ketone Dissolve Dissolve in minimal hot solvent Crude_Product->Dissolve Cool Slow Cooling & Ice Bath Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Ketone Crystals Dry->Pure_Product

Caption: Workflow for the purification of cyclohexyl 4-methoxyphenyl ketone by recrystallization.

Method 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities. It is particularly useful when dealing with larger amounts of impurities or when recrystallization is ineffective.

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.[5]

  • Column Preparation:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.

    • Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the top of the silica.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to force the eluent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified cyclohexyl 4-methoxyphenyl ketone.

Visualization of Column Chromatography Workflow:

Column_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Eluent) Pack_Column Pack Silica Gel Column TLC->Pack_Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Elute with Solvent Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Monitor_Fractions Monitor Fractions (TLC) Collect_Fractions->Monitor_Fractions Combine_Pure Combine Pure Fractions Monitor_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure Ketone Evaporate->Pure_Product

Caption: Step-by-step workflow for flash column chromatography purification.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Oiling out - Compound is highly impure.- Cooling is too rapid.- Inappropriate solvent choice.- Attempt a preliminary purification (e.g., filtration through silica).- Allow the solution to cool slowly.- Re-evaluate the solvent system; try different solvent pairs.[1]
No crystals form - Too much solvent was used.- The solution is supersaturated.- Reduce the solvent volume by evaporation and try again.- Add a seed crystal.- Scratch the inside of the flask with a glass rod.[3]
Low recovery - Too much solvent was used.- Crystals were washed with a solvent in which they are soluble.- Use the minimum amount of hot solvent for dissolution.- Wash the crystals with a cold, "poor" solvent.
Crystals are colored - Colored impurities are co-crystallizing.- Add activated charcoal to the hot solution before filtration.- A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation - Inappropriate eluent system.- Column was poorly packed.- Column was overloaded.- Optimize the eluent using TLC for better separation.- Repack the column carefully to avoid channels.- Use a larger column or a smaller amount of sample.
Compound won't elute - Eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution).[6]
Compound elutes too quickly - Eluent is too polar.- Use a less polar eluent system.
Streaking or tailing of spots on TLC - Sample is too concentrated on the TLC plate.- Compound is interacting strongly with the silica.- Dilute the sample before spotting on the TLC plate.- Add a small amount of a more polar solvent (e.g., a drop of acetic acid or triethylamine, depending on the compound's nature) to the eluent.

Characterization of Purified Cyclohexyl 4-Methoxyphenyl Ketone

Property Value/Description
Appearance White to off-white crystalline solid
Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.29 g/mol
Melting Point 61-63 °C
Solubility Soluble in methanol, ethanol, chloroform, dichloromethane, acetone, ethyl acetate, benzene, and toluene.
¹H NMR (CDCl₃, representative shifts) δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H meta to C=O), ~3.8 (s, 3H, -OCH₃), ~3.2 (m, 1H, cyclohexyl-H α to C=O), 1.2-1.9 (m, 10H, cyclohexyl-H)
¹³C NMR (CDCl₃, representative shifts) δ ~200 (C=O), ~163 (Ar-C-OCH₃), ~130 (Ar-C ortho to C=O), ~113 (Ar-C meta to C=O), ~55 (-OCH₃), ~45 (cyclohexyl-C α to C=O), 25-30 (cyclohexyl carbons)
IR (KBr, cm⁻¹) ~2930, 2850 (C-H stretch), ~1660 (C=O stretch), ~1600, 1510 (Ar C=C stretch), ~1250, 1170 (C-O stretch)

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • YouTube. Organic Chemistry Lab: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • MOLBASE. cyclohexyl-(4-methoxyphenyl)methanone price & availability. [Link]

  • YouTube. Recrystallization. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • Loba Chemie. 4-METHOXYPHENYLACETONE | Ketones | Article No. 0206D. [Link]

  • YouTube. Organic Chemistry Lab: Recrystallization. [Link]

  • The Good Scents Company. para-anisyl methyl ketone 1-(p-methoxyphenyl)-2-propanone. [Link]

  • PharmaCompass. 4-Methoxy phenyl acetone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

Sources

Preventing byproduct formation in Grignard reactions with anisole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Grignard reactions involving anisole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize byproduct formation. Here, we move beyond standard protocols to delve into the mechanistic underpinnings of common challenges, providing you with the insights needed to troubleshoot and perfect your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when performing Grignard reactions with haloanisoles?

When working with anisole derivatives, particularly in the formation of the Grignard reagent itself, several side reactions can occur, leading to a mixture of products. The most prevalent byproducts include:

  • Phenolic derivatives: Resulting from the demethylation of the anisole's methoxy group.

  • Wurtz coupling products: Homocoupling of the haloanisole starting material.[1]

  • Products of ortho-metalation: Where the Grignard reagent forms at the position adjacent to the methoxy group, rather than at the halide position. This is less common with Grignard reagents than with organolithiums but can occur under certain conditions.

Q2: Why is O-demethylation a significant issue with anisole derivatives?

The methoxy group of anisole, while generally stable, can be susceptible to nucleophilic attack under the conditions of a Grignard reaction. The Lewis acidic magnesium center of the Grignard reagent can coordinate to the oxygen of the methoxy group, activating the methyl group for nucleophilic attack by another molecule of the Grignard reagent. This results in the formation of a phenoxide, which upon workup, yields the corresponding phenol as a byproduct. Elevated temperatures can exacerbate this issue.

Q3: What is Wurtz coupling and how can it be minimized?

Wurtz coupling is a side reaction where the newly formed Grignard reagent reacts with the unreacted haloanisole starting material.[1] This leads to the formation of a biaryl dimer. This side reaction is particularly problematic when there is a high local concentration of the haloanisole. To minimize Wurtz coupling, it is crucial to add the haloanisole slowly to the magnesium turnings, ensuring that it reacts to form the Grignard reagent before it can couple with already-formed Grignard reagent.

Troubleshooting Guide

Problem 1: Significant formation of a phenolic byproduct (O-demethylation).

Symptoms: Your final product mixture contains a significant amount of the corresponding phenol of your anisole starting material, confirmed by NMR, LC-MS, or GC-MS.

Causality: This indicates that O-demethylation is a competing reaction pathway. This is often promoted by:

  • Elevated temperatures: Higher temperatures provide the activation energy for the nucleophilic attack on the methyl group of the anisole.

  • Excess Grignard reagent: A higher concentration of the nucleophilic Grignard reagent can increase the rate of demethylation.

  • Prolonged reaction times: Allowing the reaction to stir for extended periods at elevated temperatures can lead to increased byproduct formation.

  • Trace metal impurities in magnesium: Certain metal impurities can catalyze the cleavage of the C(aryl)-O bond.[2]

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature as low as reasonably possible during the formation of the Grignard reagent and in subsequent reactions. For the formation of the Grignard reagent, initiation may require gentle heating, but once the reaction is proceeding, it is often exothermic and may require cooling to maintain a steady temperature.

  • Stoichiometry: Use the minimum necessary excess of magnesium and haloanisole. For the subsequent reaction of the Grignard reagent, use the appropriate stoichiometry of the electrophile.

  • High-Purity Magnesium: Utilize high-purity magnesium turnings to minimize the presence of transition metal impurities that can catalyze side reactions.[2]

  • Reaction Time: Monitor the reaction progress by TLC or another suitable method and quench the reaction as soon as the starting material is consumed.

Problem 2: Sluggish or failed initiation of the Grignard reaction.

Symptoms: The reaction between the haloanisole and magnesium does not start, or is very slow, even with heating.

Causality: The primary cause is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents the reaction with the organic halide.[3] Trace amounts of water in the glassware or solvent can also quench the reaction.

Solutions:

  • Magnesium Activation: It is crucial to activate the surface of the magnesium. Several methods can be employed:

    • Iodine: Add a small crystal of iodine to the magnesium turnings. The iodine reacts with the magnesium to form MgI₂, which helps to disrupt the oxide layer.

    • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. It reacts with the magnesium to form ethylene gas and MgBr₂, exposing a fresh metal surface.[3]

    • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle before use or using a magnetic stir bar to crush them against the side of the flask can expose fresh surfaces.

  • Rigorously Anhydrous Conditions:

    • All glassware should be flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (nitrogen or argon).

    • Solvents must be anhydrous. Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.

Problem 3: Formation of a high-molecular-weight byproduct, likely from Wurtz coupling.

Symptoms: A significant amount of a dimeric byproduct is observed, which has a molecular weight roughly double that of the anisole starting material (minus the halogen and magnesium).

Causality: This is the result of the Wurtz coupling reaction.[1] It is favored by:

  • High local concentration of haloanisole: Adding the haloanisole too quickly.

  • Higher reaction temperatures: Can increase the rate of the coupling reaction.

Solutions:

  • Slow Addition: Add the haloanisole dropwise to the suspension of magnesium turnings over an extended period. This maintains a low concentration of the haloanisole, favoring the formation of the Grignard reagent over the coupling reaction.

  • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to quickly disperse the added haloanisole.

  • Choice of Solvent: Some studies suggest that solvents like 2-methyltetrahydrofuran (2-MeTHF) can suppress Wurtz coupling compared to THF or diethyl ether.

Key Experimental Protocols

Protocol 1: Activation of Magnesium Turnings
  • Place the required amount of magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of inert gas.

  • Add a single crystal of iodine.

  • Gently warm the flask with a heat gun until purple iodine vapors are observed.

  • Allow the flask to cool, and the brown color of the iodine should fade as it reacts with the magnesium surface.

  • The magnesium is now activated and ready for use.

Protocol 2: Formation of a Methoxy-Substituted Phenylmagnesium Bromide
  • To the flask containing the activated magnesium turnings, add anhydrous diethyl ether or THF via a syringe.

  • Add a small portion (approx. 5-10%) of the total bromoanisole derivative to the stirred suspension.

  • The reaction should initiate, as evidenced by a gentle refluxing of the solvent and the disappearance of the brown iodine color (if used). If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated, add the remaining bromoanisole derivative, diluted in anhydrous solvent, dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish-black solution is the Grignard reagent, ready for use.

Mechanistic Insights & Visualizations

To better understand the competing reaction pathways, the following diagrams illustrate the proposed mechanisms for the desired reaction and the key side reactions.

G Desired Grignard Reaction vs. Side Reactions cluster_desired Desired Pathway: Grignard Formation cluster_demethylation Side Reaction 1: O-Demethylation cluster_wurtz Side Reaction 2: Wurtz Coupling Anisole-X Ar(OMe)-X Grignard Ar(OMe)-MgX Anisole-X->Grignard Mg insertion Mg Mg Mg->Grignard Grignard_demeth Ar(OMe)-MgX Intermediate Lewis Acid-Base Complex Grignard_demeth->Intermediate Anisole_demeth Ar(OMe)-R Anisole_demeth->Intermediate Phenoxide Ar-O-MgX Intermediate->Phenoxide Nucleophilic attack on methyl group Grignard_wurtz Ar(OMe)-MgX Dimer Ar(OMe)-Ar(OMe) Grignard_wurtz->Dimer AnisoleX_wurtz Ar(OMe)-X AnisoleX_wurtz->Dimer Coupling

Caption: Competing reaction pathways in Grignard reactions with anisole derivatives.

Demethylation Proposed Mechanism for O-Demethylation start Anisole (Ar-O-CH3) + Grignard (R-MgX) complex complex start->complex Coordination transition Transition State complex->transition Nucleophilic attack by R- on CH3 products Phenoxide (Ar-O-MgX) + R-CH3 transition->products C-O bond cleavage workup Phenol (Ar-OH) products->workup Aqueous Workup

Caption: Proposed mechanism for the demethylation of anisole by a Grignard reagent.

Summary of Key Parameters for Optimization

ParameterRecommendation for Minimizing ByproductsRationale
Temperature Maintain at the lowest feasible temperature for the reaction to proceed.Reduces the rate of side reactions like demethylation and Wurtz coupling.
Reagent Purity Use high-purity magnesium turnings.Minimizes trace metal impurities that can catalyze side reactions.[2]
Addition Rate Slow, dropwise addition of haloanisole.Avoids high local concentrations of the starting material, suppressing Wurtz coupling.[1]
Solvent Use anhydrous ethereal solvents (diethyl ether, THF, 2-MeTHF).Essential for the formation and stability of the Grignard reagent. 2-MeTHF may offer advantages in reducing Wurtz coupling.
Reaction Time Monitor the reaction and work up promptly upon completion.Prevents prolonged exposure to conditions that may favor byproduct formation.

By understanding the underlying mechanisms of these side reactions and implementing the recommended protocols and troubleshooting steps, you can significantly improve the yield and purity of your desired products in Grignard reactions with anisole derivatives.

References

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Grignard reaction of anisole bromide. [Link]

  • Tobisu, M., Takahira, T., & Chatani, N. (2015). Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C–O Bond Cleavage. Organic Letters, 17(17), 4352–4355. [Link]

  • Wildi, R., et al. (2020). Impact of trace elements in the grignard reaction.
  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Le, C. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • Chemistry Stack Exchange. (2019). Steric Factors on reaction with grignard reagent. [Link]

  • Kosak, T., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.
  • ResearchGate. (n.d.). Mechanism study of anisole synthesis from o-methylation of phenol with DMC over KBr catalyst. [Link]

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Technical Support Center: Optimizing Friedel-Crafts Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this cornerstone of C-C bond formation. Here, we address common challenges encountered during the reaction, providing in-depth explanations and actionable solutions to enhance your reaction rates and yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation is sluggish or not proceeding at all. What are the most common culprits?

Several factors can impede a Friedel-Crafts acylation reaction, often related to the reactants, catalyst, or reaction conditions.[1]

  • Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution, meaning that electron-withdrawing groups on the aromatic ring will significantly slow down or even prevent the reaction.[2] If your substrate contains groups like nitro (-NO₂), cyano (-CN), sulfonic acid (-SO₃H), or trifluoromethyl (-CF₃), the aromatic ring is likely too deactivated.[3]

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.[2] It is imperative to work under strictly anhydrous conditions.

  • Incompatible Functional Groups: Functional groups with lone pairs of electrons, such as amines (-NH₂) and alcohols (-OH), can complex with the Lewis acid catalyst. This not only deactivates the catalyst but also introduces a strong deactivating group onto the aromatic ring, further hindering the reaction.[4]

  • Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst.[1] This is because the ketone product formed is a Lewis base and will form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[3][5]

Q2: How can I increase the rate of my reaction?

To accelerate a sluggish Friedel-Crafts acylation, consider the following strategies:

  • Optimize the Catalyst:

    • Ensure Anhydrous Conditions: Use freshly opened or purified anhydrous Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

    • Increase Catalyst Loading: If you are using a substoichiometric amount of catalyst, increasing the molar ratio of the catalyst to the limiting reagent can significantly improve the reaction rate.[2] Often, 1.1 to 1.3 equivalents are necessary.[5]

    • Choose a Stronger Lewis Acid: The reactivity of Lewis acids can vary. If your reaction is slow, consider switching to a more potent catalyst. The relative activity of common Lewis acids is provided in the table below.

Lewis Acid CatalystRelative Activity
AlBr₃Very High
AlCl₃High
GaCl₃High
FeCl₃Moderate
SbCl₅Moderate
ZnCl₂Low
BCl₃Low
SnCl₄Low
  • Adjust Reaction Temperature: While some Friedel-Crafts acylations proceed readily at room temperature, others may require heating to overcome the activation energy.[2] A modest increase in temperature can lead to a significant increase in reaction rate. However, be cautious of potential side reactions at elevated temperatures.

  • Solvent Selection: The choice of solvent can influence the reaction rate.[1] Inert solvents like dichloromethane (CH₂Cl₂), 1,2-dichloroethane, or carbon disulfide (CS₂) are commonly used.[1] In some instances, using an excess of the aromatic reactant can serve as the solvent, which can also drive the reaction forward due to the high concentration of the substrate.

Q3: I am observing the formation of multiple products. What is happening and how can I improve selectivity?

While Friedel-Crafts acylation is generally less prone to poly-substitution than Friedel-Crafts alkylation, the formation of multiple products can still occur, primarily due to isomeric products.[6]

  • Isomer Formation: The directing effects of substituents on the aromatic ring will determine the position of acylation.

    • Activating groups (e.g., -OCH₃, -CH₃) are ortho, para-directing.[7]

    • Deactivating groups (halogens) are also ortho, para-directing.

    • Steric hindrance can play a significant role in the ratio of ortho to para products. The bulkier acyl group will preferentially add to the less sterically hindered position, often favoring the para product.

To improve selectivity:

  • Control the Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

  • Choice of Lewis Acid: The size of the Lewis acid-acyl chloride complex can influence the steric environment around the aromatic ring, thus affecting the regioselectivity. Experimenting with different Lewis acids may improve the desired isomer ratio.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation under Anhydrous Conditions
  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. A flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is a standard setup.

  • Reagent Addition:

    • Charge the reaction flask with the aromatic substrate and an anhydrous solvent (e.g., dichloromethane).

    • Cool the mixture in an ice bath.

    • Carefully and portion-wise add the anhydrous Lewis acid (e.g., AlCl₃) to the stirred solution.

    • Add the acylating agent (acyl chloride or anhydride) dropwise from the dropping funnel to the reaction mixture.

  • Reaction: Allow the reaction to stir at the appropriate temperature (ranging from 0 °C to reflux) and monitor its progress by a suitable technique (e.g., TLC or GC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.[5]

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizing the Process

The Mechanism of Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Acyl_Chloride R-CO-Cl Acylium_Ion_Complex [R-C≡O⁺][AlCl₄⁻] Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Aromatic_Ring Benzene Ring Sigma_Complex Arenium Ion (σ-complex) Aromatic_Ring->Sigma_Complex + Acylium Ion Product_Complex Ketone-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product Aryl Ketone Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow

A systematic approach to diagnosing and solving common issues.

Troubleshooting_Workflow Start No or Low Yield Check_Substrate Is the aromatic ring deactivated? (e.g., -NO₂, -CN) Start->Check_Substrate Check_Catalyst Is the Lewis acid fresh and anhydrous? Was it handled under inert atmosphere? Check_Substrate->Check_Catalyst No Solution_Substrate Use a more activated substrate or a different synthetic route. Check_Substrate->Solution_Substrate Yes Check_Stoichiometry Check_Stoichiometry Check_Catalyst->Check_Stoichiometry Yes Solution_Catalyst Use fresh, anhydrous Lewis acid under inert conditions. Check_Catalyst->Solution_Catalyst No Check_Conditions Is the temperature appropriate? Is the solvent inert? Check_Stoichiometry->Check_Conditions Yes Solution_Stoichiometry Increase catalyst loading to 1.1-1.3 equivalents. Check_Stoichiometry->Solution_Stoichiometry No Solution_Conditions Optimize temperature and ensure proper solvent choice. Check_Conditions->Solution_Conditions No

Caption: A workflow for troubleshooting low yields.

References

  • Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Acylation Reactions.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Purechemistry. (2023, March 30). Friedel craft's acylation.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Benchchem. (n.d.). How to optimize Friedel-Crafts acylation reaction conditions.
  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • University of Calgary. (n.d.). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.

Sources

Technical Support Center: Phase Transfer Catalysis in Cyclohexyl 4-Methoxyphenyl Ketone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the application of Phase Transfer Catalysis (PTC) in reactions involving cyclohexyl 4-methoxyphenyl ketone. The content is structured to address practical challenges encountered during experimentation, blending theoretical principles with actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the planning and execution of PTC reactions with cyclohexyl 4-methoxyphenyl ketone, focusing on its α-alkylation as a representative transformation.

Q1: What is the primary role of a phase transfer catalyst in the α-alkylation of cyclohexyl 4-methoxyphenyl ketone?

A1: The primary role of a phase transfer catalyst is to overcome the mutual insolubility of the reactants. In a typical α-alkylation, the ketone substrate is dissolved in a non-polar organic solvent, while the nucleophile (generated by a base like NaOH or KOH) resides in a separate aqueous phase. The phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction by transporting the nucleophilic anion (e.g., hydroxide, OH⁻, or the enolate of the ketone) from the aqueous or solid phase into the organic phase where it can react with the alkylating agent.[1][2] This process, known as the "Extraction Mechanism," dramatically increases the reaction rate compared to an uncatalyzed, heterogeneous mixture.[1]

Q2: How do I select the appropriate phase transfer catalyst for my reaction?

A2: Catalyst selection is critical and depends on whether the reaction is limited by the transfer rate of the anion into the organic phase (a "T-Reaction") or by the intrinsic reaction rate within the organic phase (an "I-Reaction").[1][3]

  • For C-alkylation of ketones , which involves the deprotonation of a carbon acid with a pKa typically in the range of 16-23, the reaction is often transfer-rate limited (T-Reaction).[1]

  • For T-Reactions , catalysts that are more "accessible" and have a balanced hydrophilicity/lipophilicity are preferred.[1] Good choices include salts with one methyl group and three larger alkyl groups (e.g., methyltributylammonium chloride) or those with 2-3 ethyl groups.[1]

  • For I-Reactions (e.g., substitutions with highly reactive nucleophiles like cyanide), more organophilic (lipophilic) catalysts are beneficial to maximize the concentration of the anion in the organic phase.[1][3] Examples include tetrabutylammonium bromide (TBAB) or Aliquat 336 (tricaprylylmethylammonium chloride).

A summary of common catalysts and their characteristics is provided below.

Catalyst NameAbbreviationStructureKey Characteristics
Tetrabutylammonium BromideTBAB(CH₃CH₂CH₂CH₂)₄N⁺Br⁻Good general-purpose catalyst, high organophilicity, suitable for many I-Reactions.
Tetrabutylammonium Hydrogen SulfateTBAHS(CH₃CH₂CH₂CH₂)₄N⁺HSO₄⁻Versatile and often used in oxidations.
Methyltrioctylammonium ChlorideAliquat® 336[CH₃(CH₂)₇]₃NCH₃⁺Cl⁻High thermal stability and strong organophilicity. Excellent for I-Reactions.
Benzyltriethylammonium ChlorideBTEAC(C₆H₅CH₂)N(CH₂CH₃)₃⁺Cl⁻Good for a variety of reactions, including Darzens reactions.[4]
Methyltributylammonium ChlorideMTBACCH₃N(CH₂CH₂CH₂CH₃)₃⁺Cl⁻Often optimal for T-Reactions due to its balanced structure.[3]

Q3: What is the impact of the solvent system on the reaction efficiency?

A3: The organic solvent plays a crucial role. For T-Reactions like ketone alkylation, non-polar solvents such as toluene, hexane, or heptane are often preferred.[1][5] These solvents create a distinct two-phase system and do not solvate the transferred anion, leaving it "naked" and highly reactive.[5] More polar aprotic solvents like dichloromethane can also be effective as they help solubilize the catalyst-anion ion pair and can accelerate the intrinsic reaction.[5] It is generally advisable to avoid protic solvents (like ethanol) which can solvate the anion and reduce its nucleophilicity.

Q4: Can the phase transfer catalyst decompose during the reaction?

A4: Yes. Catalyst stability is a key consideration, especially under strong basic conditions and elevated temperatures. Quaternary ammonium salts can undergo Hofmann elimination at temperatures above 50-70°C in the presence of concentrated KOH or NaOH.[5] Phosphonium salts generally exhibit higher thermal stability. If catalyst decomposition is suspected, consider running the reaction at a lower temperature or choosing a more robust catalyst like a phosphonium salt.[2]

Section 2: Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Problem 1: My reaction is very slow or shows no conversion.

Q: I've assembled my reaction (cyclohexyl 4-methoxyphenyl ketone, alkyl halide, 50% NaOH, TBAB in toluene), but after several hours, I see very little product formation. What's wrong?

A: This is a common issue that can stem from several factors. Let's diagnose it systematically.

  • Is the rate limited by mass transfer or the intrinsic reaction? C-alkylation of ketones is often a T-Reaction, meaning the transfer of the base (OH⁻) or the enolate into the organic phase is the bottleneck.[1]

    • Cause: Inefficient mixing between the aqueous and organic phases. The reaction occurs at the interface or in the organic phase, and a larger interfacial area is crucial.[4]

    • Solution: Dramatically increase the stirring rate. For lab-scale reactions, vigorous mechanical stirring (e.g., >500 RPM) is often necessary. At low stirring rates, the interfacial area is minimal, effectively stalling the reaction.[4]

  • Is your catalyst appropriate?

    • Cause: While TBAB is a good general catalyst, it is highly organophilic. For a T-reaction, a more "accessible" catalyst like methyltributylammonium chloride might be more effective at shuttling hydroxide ions.[1][3]

    • Solution: Screen a few catalysts. Try a catalyst with a q-value between 1.0 and 2.0, which is often optimal for T-Reactions.[3]

  • Is water concentration optimal?

    • Cause: While an aqueous phase is necessary, an excessive amount of water can hydrate the anion, making it more difficult for the catalyst to extract it into the organic phase.[5]

    • Solution: Use a highly concentrated base (e.g., 50% w/w NaOH or solid KOH pellets). Using less water increases the concentration of the anion in the aqueous phase and reduces its hydration, favoring the transfer step.[5]

Troubleshooting Flowchart: Slow or No Conversion

G Start Low/No Conversion Stirring Is stirring rate high (>500 RPM)? Start->Stirring IncreaseStirring Action: Increase to vigorous mechanical stirring. Stirring->IncreaseStirring No Catalyst Is the catalyst optimal for a T-Reaction? Stirring->Catalyst Yes End Re-evaluate Reaction IncreaseStirring->End ScreenCatalyst Action: Screen catalysts. Try MTBAC or similar. Catalyst->ScreenCatalyst No Base Is the aqueous base highly concentrated? Catalyst->Base Yes ScreenCatalyst->End ConcentrateBase Action: Use 50% NaOH/KOH or solid KOH. Base->ConcentrateBase No Base->End Yes ConcentrateBase->End

Caption: Decision tree for troubleshooting slow PTC reactions.

Problem 2: My reaction yields are low, and I'm observing side products.

Q: I'm getting some of my desired α-alkylated product, but the yield is poor, and I see other spots on my TLC plate. What are the likely side reactions?

A: Low yields in PTC alkylations of ketones can be due to several competing pathways.

  • Catalyst Poisoning:

    • Cause: The leaving group of your alkylating agent (Y⁻) is transported back into the organic phase by the catalyst, competing with the desired nucleophile. This is especially problematic with highly polarizable or lipophilic leaving groups like iodide (I⁻) or tosylate (OTs⁻).[3] The catalyst forms a tight ion pair with the iodide (Q⁺I⁻), which is very soluble in the organic phase and reluctant to return to the aqueous phase to pick up another reactant anion.

    • Solution: If using an alkyl iodide, switch to an alkyl bromide or chloride. If using a tosylate, consider a mesylate, which is less lipophilic and less likely to poison the catalyst.[3]

  • Dialkylation:

    • Cause: The mono-alkylated product is deprotonated and reacts a second time with the alkylating agent. This is more common if the mono-alkylated product's α-proton is still acidic and sterically accessible.

    • Solution: Use a slight excess of the ketone relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Aldol Condensation:

    • Cause: The enolate of the ketone attacks the carbonyl group of another ketone molecule. This is favored by high concentrations of the enolate and can be an issue if the alkylation step is slow.

    • Solution: Ensure the alkylating agent is reactive enough and present from the start. Optimizing the reaction to be faster (e.g., higher temperature, better catalyst) can help the desired alkylation outcompete the aldol pathway.

  • Hydrolysis of the Alkylating Agent:

    • Cause: The hydroxide (OH⁻) transferred into the organic phase can directly attack the alkylating agent (an Sₙ2 reaction) to form an alcohol, especially with reactive agents like benzyl bromide.

    • Solution: This is an inherent competing reaction. Using solid, less-hydrated bases like KOH pellets can sometimes minimize the amount of free hydroxide in the organic phase compared to using 50% NaOH solution.

Problem 3: I'm struggling with the workup; the layers won't separate.

Q: After the reaction, I have a stable emulsion that won't break, making product isolation impossible. Why is this happening?

A: Emulsion formation is a classic problem in PTC, as the catalyst itself is an amphiphilic molecule designed to interact with both phases.

  • Cause: The quaternary ammonium salt is acting as a surfactant, stabilizing the emulsion. High catalyst loading or very vigorous stirring can exacerbate this issue.

  • Solutions:

    • Add a Saturated Brine Solution: During the workup, wash the mixture with saturated aqueous NaCl. This increases the ionic strength of the aqueous phase, which helps to "salt out" the organic components and break the emulsion.

    • Filter through Celite®: Passing the emulsified mixture through a pad of Celite® or another filter aid can sometimes physically disrupt the emulsion.

    • Change the Solvent: Add a different organic solvent (e.g., diethyl ether or ethyl acetate) which may alter the phase properties and help break the emulsion.

    • Reduce Catalyst Loading: In future experiments, try reducing the catalyst concentration to the minimum effective level (typically 1-5 mol%).

Section 3: Experimental Protocol

This section provides a representative, step-by-step methodology for the α-methylation of cyclohexyl 4-methoxyphenyl ketone using phase transfer catalysis.

Objective: To synthesize 1-(cyclohexyl(4-methoxyphenyl)methyl)ethan-1-one via α-methylation.

Materials:

  • Cyclohexyl 4-methoxyphenyl ketone (1.0 eq)

  • Methyl Iodide (1.2 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene (5 mL per gram of ketone)

  • 50% (w/w) Sodium Hydroxide solution (5.0 eq)

  • Deionized Water

  • Saturated NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, mechanical stirrer, condenser, addition funnel, and heating mantle.

Experimental Workflow Diagram

G A Setup & Charge B Reaction Initiation A->B Add Base C Reaction Monitoring B->C Heat & Stir D Quenching & Workup C->D TLC indicates completion E Purification D->E Extract & Dry F Product E->F Column Chromatography

Caption: General workflow for PTC α-alkylation.

Procedure:

  • Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charge Reactants: To the flask, add cyclohexyl 4-methoxyphenyl ketone (e.g., 2.18 g, 10 mmol), tetrabutylammonium bromide (0.16 g, 0.5 mmol), and toluene (10 mL).

  • Initiate Reaction: Begin vigorous stirring (e.g., 600 RPM). Add the 50% NaOH solution (4.0 g, 50 mmol) to the flask.

  • Add Alkylating Agent: Gently heat the mixture to 50°C. Once the temperature is stable, add methyl iodide (1.70 g, 12 mmol) dropwise over 10 minutes.

  • Reaction: Maintain the temperature at 50°C and continue vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully add 20 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and saturated brine (1 x 20 mL) to remove the catalyst and inorganic salts. If an emulsion forms, refer to the troubleshooting guide.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(cyclohexyl(4-methoxyphenyl)methyl)ethan-1-one.

References

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • PTC Communications, Inc. (2013). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • Yadav, M. (2015). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Research in Engineering and Technology. [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis - Reagent Guide. [Link]

  • Toke, O. (2010). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Cyclohexyl 4-Methoxyphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclohexyl 4-methoxyphenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, with a specific focus on how solvent selection critically impacts reaction yield and product purity. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing cyclohexyl 4-methoxyphenyl ketone?

The most prevalent method is the Friedel-Crafts acylation of anisole (methoxybenzene) with cyclohexanecarbonyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction is a robust way to form the carbon-carbon bond between the aromatic ring and the acyl group.[3][4]

Q2: Why is solvent selection so critical in this Friedel-Crafts acylation?

The solvent does more than just dissolve the reactants. It influences the reactivity of the Lewis acid catalyst, the stability of the acylium ion intermediate, and the solubility of the product-catalyst complex.[5] These factors collectively determine the reaction rate, the regioselectivity (ortho vs. para substitution), and the ease of product isolation, all of which directly affect yield and purity.

Q3: What are the primary solvents used for Friedel-Crafts acylation, and what are their general characteristics?

Traditionally, non-polar, aprotic solvents have been favored. Common choices include:

  • Dichloromethane (CH₂Cl₂): A versatile solvent that is relatively inert and has good solvating power for the reactants.[6][7] It is often a good starting point for optimization.

  • Carbon Disulfide (CS₂): A non-polar solvent that is known to be unreactive and can facilitate high yields.[8] However, it is highly flammable and toxic, making it less desirable from a safety perspective.

  • Nitrobenzene (C₆H₅NO₂): A polar, aprotic solvent that can dissolve the product-catalyst complex, which can sometimes be beneficial.[5] However, because it is a deactivated aromatic ring, it is generally unreactive to the Friedel-Crafts conditions itself.[9][10]

More modern, "greener" approaches may even explore solvent-free conditions, particularly with solid acid catalysts.[11][12]

Q4: Does the methoxy group on anisole affect the reaction outcome?

Absolutely. The methoxy group (-OCH₃) is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution.[6] It directs the incoming acyl group primarily to the para position due to both steric hindrance at the ortho positions and the electronic stabilization of the intermediate. This high regioselectivity is a key advantage when working with anisole.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges, linking them back to the crucial role of the solvent.

Issue 1: Consistently Low Yield

Potential Cause A: Incomplete Reaction

  • The "Why": The reaction may be proceeding too slowly or stalling. The solvent's polarity can influence the activity of the AlCl₃ catalyst. In highly non-polar solvents, the catalyst might not be sufficiently activated. The reaction is also often exothermic, and if the temperature is not controlled, it can lead to side reactions.[13]

  • Solutions:

    • Solvent Choice: If using a very non-polar solvent like carbon disulfide, consider switching to a moderately polar solvent like dichloromethane to potentially increase the reaction rate.

    • Temperature Control: The initial addition of the Lewis acid and acyl chloride should be done at a reduced temperature (e.g., in an ice bath) to control the initial exotherm.[13] The reaction can then be allowed to warm to room temperature.

    • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction by TLC to confirm the consumption of the starting material.

Potential Cause B: Product-Catalyst Complex Precipitation

  • The "Why": The ketone product forms a complex with the AlCl₃ catalyst.[2][5] In some non-polar solvents, this complex can precipitate out of the solution, effectively halting the reaction by coating the catalyst and removing the product from the reactive environment.[5]

  • Solutions:

    • Solvent Polarity: Switching to a more polar solvent like nitrobenzene can help to keep the product-catalyst complex dissolved, allowing the reaction to proceed to completion.[5]

    • Co-solvent: Introducing a co-solvent can sometimes mitigate precipitation without drastically changing the reaction's profile.[11]

Issue 2: Low Purity and Presence of Side Products

Potential Cause A: Formation of the Ortho Isomer

  • The "Why": While the para product is electronically and sterically favored, some of the ortho isomer can form, especially under certain conditions. The solvent can influence the effective size of the electrophile (the acylium ion-catalyst complex).

  • Solutions:

    • Solvent and Steric Hindrance: Non-polar solvents like carbon disulfide can sometimes favor the formation of the more sterically hindered ortho product to a lesser extent compared to more polar solvents. The key is often to run the reaction at a controlled, lower temperature to maximize selectivity.

    • Purification: If a mixture of isomers is obtained, purification by column chromatography or recrystallization is necessary. The choice of solvent for these purification techniques is also critical.

Potential Cause B: Polyacylation

  • The "Why": Unlike Friedel-Crafts alkylation, acylation is generally not prone to poly-substitution because the newly introduced acyl group is electron-withdrawing, deactivating the ring to further attack.[9] However, if the reaction conditions are too harsh (e.g., high temperature, large excess of catalyst), minor amounts of di-acylated products could theoretically form, though this is unlikely with an activated ring like anisole.

  • Solutions:

    • Stoichiometry: Use a stoichiometric amount of the Lewis acid catalyst. A slight excess (e.g., 1.1 equivalents) is common to account for any moisture, but large excesses should be avoided.[2]

    • Controlled Conditions: Maintain a controlled temperature throughout the reaction.

Data Summary: Solvent Effects on Friedel-Crafts Acylation

SolventPolarityBoiling Point (°C)Key Characteristics & Impact on Cyclohexyl 4-Methoxyphenyl Ketone Synthesis
Dichloromethane (CH₂Cl₂) Polar Aprotic39.6Pros: Good general-purpose solvent, dissolves reactants and intermediates well.[6][7] Cons: Can be challenging to remove completely due to its low boiling point.
Carbon Disulfide (CS₂) Non-polar46.3Pros: Often provides high yields and good selectivity as it is unreactive.[8] Cons: Highly flammable, toxic, and has a strong odor. The product-catalyst complex may have limited solubility.[5]
Nitrobenzene Polar Aprotic210.9Pros: Excellent at dissolving the product-catalyst complex, preventing precipitation.[5] Cons: High boiling point makes it difficult to remove. As a deactivated aromatic, it is unreactive.[10] Can be toxic.
Solvent-Free N/AN/APros: "Greener" approach, minimizes waste.[11][12] Often used with solid acid catalysts. Cons: May require higher temperatures and specialized catalysts.

Experimental Protocol: Synthesis of Cyclohexyl 4-Methoxyphenyl Ketone

This protocol provides a robust starting point. Optimization of solvent, temperature, and reaction time may be necessary.

Materials:

  • Anisole

  • Cyclohexanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • 5% Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (e.g., 100 mL) to the flask and cool the mixture in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of anisole (1.0 eq) and cyclohexanecarbonyl chloride (1.05 eq) in anhydrous dichloromethane (e.g., 50 mL).

  • Reaction: Slowly add the anisole/cyclohexanecarbonyl chloride solution to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates completion.

  • Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, add crushed ice to the flask to quench the reaction and decompose the aluminum chloride complex. This is a highly exothermic step. Once the initial reaction has subsided, slowly add concentrated HCl until the aluminum salts dissolve.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).[6]

  • Washing: Combine the organic layers and wash with 5% NaOH solution (2 x 50 mL), followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexanes) or by column chromatography on silica gel to afford the pure cyclohexyl 4-methoxyphenyl ketone.[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge flask with AlCl3 B 2. Add anhydrous solvent (e.g., CH2Cl2) A->B C 3. Cool to 0-5°C B->C D 4. Slowly add anisole & acyl chloride C->D E 5. Stir at room temperature D->E F 6. Monitor by TLC E->F G 7. Quench with ice/HCl F->G H 8. Separate layers G->H I 9. Wash organic phase H->I J 10. Dry and concentrate I->J K 11. Purify (Recrystallization/Chromatography) J->K

Caption: A generalized workflow for the synthesis of cyclohexyl 4-methoxyphenyl ketone.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Q1 Is there precipitate in the reaction? Start->Q1 Sol_Precip Switch to a more polar solvent (e.g., nitrobenzene) to improve solubility of the product-catalyst complex. Q1->Sol_Precip Yes Q2 Is starting material consumed (TLC)? Q1->Q2 No Sol_Incomplete Increase reaction time. Consider a more polar solvent (e.g., CH2Cl2) to enhance rate. Q2->Sol_Incomplete No Sol_Decomp Check for degradation. Ensure proper temperature control during reagent addition. Q2->Sol_Decomp Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

  • CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents.
  • 13 Friedel-Crafts Acylation. URL: [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters - ACS Publications. URL: [Link]

  • EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents.
  • Friedel–Crafts reaction - Wikipedia. URL: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. URL: [Link]

  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. URL: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. URL: [Link]

  • Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. URL: [Link]

  • Organic Chemistry Friedel-Crafts Acylation of Anisole - YouTube. URL: [Link]

  • FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. URL: [Link]

  • Mechanistic study. Cy=cyclohexyl, PMP=p‐methoxyphenyl. - ResearchGate. URL: [Link]

  • Characteristics of Specific Substitution Reactions of Benzenes - Chemistry LibreTexts. URL: [Link]

  • (PDF) Effect of solvent polarity on yield extract, antioxidant and antibacterial activities of phytochemicals from Andrographis paniculata leaves - ResearchGate. URL: [Link]

  • Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. URL: [Link]

  • Effect of Solvent Polarity on Extraction Yield, Phytochemical Composition, and Antioxidant Activity of Curcuma xanthorrhiza Roxb. and Moringa oleifera Lam. - Biology, Medicine, & Natural Product Chemistry. URL: [Link]

  • Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? - Quora. URL: [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. URL: [Link]

  • Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes - PubMed. URL: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. URL: [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. URL: [Link]

  • Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. URL: [Link]

  • Friedel-Crafts Acylation; Reductions of Aryl Ketones - YouTube. URL: [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Data of Cyclohexyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the spectroscopic data for cyclohexanone and two of its common derivatives: 2-methylcyclohexanone and 4-tert-butylcyclohexanone. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the structural nuances that arise from substitution on the cyclohexyl ring. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for molecular characterization.

Introduction

Cyclohexyl ketone derivatives are fundamental structural motifs in organic chemistry, appearing in natural products, pharmaceuticals, and industrial chemicals.[1][2] The substitution pattern on the cyclohexyl ring significantly influences the molecule's conformation and, consequently, its spectroscopic properties. Understanding these correlations is paramount for accurate structural determination and quality control. This guide will explore the causality behind the observed spectral differences, providing a framework for analyzing similar compounds.

Infrared (IR) Spectroscopy: Probing the Carbonyl Group

The most telling feature in the IR spectrum of a cyclohexyl ketone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[3] For a simple, saturated cyclic ketone like cyclohexanone, this peak appears around 1715 cm⁻¹.[1] The exact position of this band is sensitive to the electronic and steric environment of the carbonyl group.

  • Cyclohexanone : Exhibits a sharp, intense C=O stretching peak at approximately 1715 cm⁻¹.[1] This frequency is characteristic of a six-membered ring ketone, where ring strain is not a significant factor.

  • 2-Methylcyclohexanone : The introduction of a methyl group adjacent to the carbonyl (the α-position) does not significantly alter the electronic nature of the C=O bond. Therefore, its stretching frequency remains very close to that of cyclohexanone, typically around 1715 cm⁻¹.

  • 4-tert-Butylcyclohexanone : The bulky tert-butyl group at the 4-position primarily serves to lock the ring in a specific chair conformation, with the tert-butyl group in the equatorial position to minimize steric strain. This conformational rigidity does not directly impact the C=O bond's vibrational frequency, which is observed around 1721 cm⁻¹.[4]

The key takeaway from IR spectroscopy is that the C=O stretch is a reliable indicator for the presence of the ketone functional group, though it is less sensitive to the substitution patterns on the carbocyclic ring compared to other techniques like NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy provides the most detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), allowing for a comprehensive structural analysis.

¹H NMR Spectroscopy

In cyclohexanone derivatives, the chemical shifts and coupling constants of the ring protons are highly dependent on their position relative to the carbonyl group and other substituents, as well as their axial or equatorial orientation.

  • Cyclohexanone : The protons on the carbons adjacent to the carbonyl (α-protons) are the most deshielded due to the electron-withdrawing effect of the oxygen atom. These typically appear as a multiplet around 2.2-2.4 ppm. The β- and γ-protons are more shielded and appear further upfield, around 1.7-1.9 ppm.

  • 2-Methylcyclohexanone : The presence of the methyl group complicates the spectrum. The single α-proton is deshielded and its chemical shift is influenced by the methyl group. The methyl group itself appears as a doublet, typically around 1.0 ppm, due to coupling with the adjacent α-proton.[5] The ring protons exhibit complex multiplets due to the loss of symmetry.

  • 4-tert-Butylcyclohexanone : The tert-butyl group, being conformationally locking, simplifies the interpretation. The protons on the ring exist in distinct axial and equatorial environments. The tert-butyl group itself gives rise to a sharp singlet at approximately 0.9-1.0 ppm. The axial protons are generally more shielded (shifted upfield) compared to their equatorial counterparts. This distinction is a cornerstone of conformational analysis in cyclohexane systems.[6][7]

¹³C NMR Spectroscopy

¹³C NMR provides complementary information, with the carbonyl carbon being the most prominent and easily identifiable signal.

  • Cyclohexanone : The carbonyl carbon is significantly deshielded and appears at a characteristic chemical shift of about 210 ppm.[8] The α-carbons are also deshielded relative to the other ring carbons, appearing around 42 ppm, while the β- and γ-carbons are found further upfield.

  • 2-Methylcyclohexanone : The methyl substituent introduces additional signals and shifts the existing ones. The carbonyl carbon remains in a similar region (around 213 ppm). The α-carbon bearing the methyl group is shifted downfield, and the methyl carbon itself appears at a characteristic high-field position (~15 ppm).[9]

  • 4-tert-Butylcyclohexanone : The carbonyl carbon appears around 212 ppm. The carbon bearing the tert-butyl group is shifted downfield, and the quaternary and methyl carbons of the tert-butyl group have distinct signals around 32 and 27 ppm, respectively.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For cyclohexyl ketones, α-cleavage is a dominant fragmentation mechanism.[10][11]

  • Cyclohexanone : The molecular ion peak (M⁺) is observed at m/z 98.[12] A characteristic fragmentation involves the cleavage of the bond alpha to the carbonyl group, which can lead to a prominent base peak at m/z 55.[13]

  • 2-Methylcyclohexanone : The molecular ion peak is at m/z 112. α-cleavage can occur on either side of the carbonyl. Loss of the methyl radical leads to a fragment at m/z 97, while cleavage on the other side can lead to other characteristic fragments.

  • 4-tert-Butylcyclohexanone : The molecular ion peak is at m/z 154. A very prominent peak is often observed at m/z 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), which arises from the fragmentation of the substituent. The base peak in its spectrum is typically at m/z 57.[14]

Comparative Data Summary

CompoundMolecular FormulaMolecular WeightKey IR Peak (C=O)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key MS Fragments (m/z)
Cyclohexanone C₆H₁₀O98.14[15]~1715 cm⁻¹[1]~2.3 (α-H), ~1.8 (β,γ-H)~210 (C=O), ~42 (α-C)98 (M⁺), 55[13]
2-Methylcyclohexanone C₇H₁₂O112.17[16]~1715 cm⁻¹~2.4 (α-H), ~1.0 (CH₃)[5]~213 (C=O), ~45 (α-C), ~15 (CH₃)[9]112 (M⁺), 97, 69
4-tert-Butylcyclohexanone C₁₀H₁₈O154.25~1721 cm⁻¹[4]~2.2 (α-H), ~0.9 (t-Bu)~212 (C=O), ~46 (C-4), ~32 (quat-C), ~27 (CH₃)154 (M⁺), 57 (base peak)[14]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for each specific sample and instrument.

Protocol 1: Acquiring IR Spectra
  • Sample Preparation : For liquid samples (Cyclohexanone, 2-Methylcyclohexanone), a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates. For solid samples (4-tert-Butylcyclohexanone), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Background Scan : A background spectrum of the empty sample compartment (or the KBr pellet holder with a blank pellet) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Scan : The prepared sample is placed in the instrument's beam path, and the spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Protocol 2: Acquiring NMR Spectra
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup : The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition : A proton-decoupled experiment is most common to produce a spectrum with singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Protocol 3: Acquiring Mass Spectra
  • Sample Introduction : For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample is injected into the GC, which separates the components before they enter the mass spectrometer.

  • Ionization : Electron Ionization (EI) at 70 eV is a standard method for generating fragments and is suitable for these compounds.

  • Mass Analysis : A mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Analytical Workflow

The process from sample to structural confirmation can be visualized as a logical workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep Select Derivative IR_Prep Prepare IR Sample (Neat Liquid / KBr Pellet) Prep->IR_Prep NMR_Prep Prepare NMR Sample (in CDCl3) Prep->NMR_Prep MS_Prep Prepare GC-MS Sample (Dilute Solution) Prep->MS_Prep IR_Acq FTIR Spectrometer IR_Prep->IR_Acq Analyze NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq Analyze MS_Acq GC-MS System MS_Prep->MS_Acq Analyze IR_Analysis Identify C=O Stretch IR_Acq->IR_Analysis NMR_Analysis Assign Signals (Shifts, Couplings) NMR_Acq->NMR_Analysis MS_Analysis Analyze M⁺ & Fragments MS_Acq->MS_Analysis Structure Structural Elucidation & Confirmation IR_Analysis->Structure NMR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for Spectroscopic Analysis of Cyclohexyl Ketone Derivatives.

Key Fragmentation Pathway: α-Cleavage in Cyclohexanone

The primary fragmentation of cyclic ketones in mass spectrometry is initiated by the cleavage of a C-C bond adjacent (alpha) to the carbonyl group.

Caption: Dominant α-cleavage fragmentation pathway for cyclohexanone in MS.

Conclusion

This guide demonstrates that a multi-technique spectroscopic approach is essential for the unambiguous characterization of cyclohexyl ketone derivatives. While IR spectroscopy provides a quick confirmation of the ketone functional group, NMR spectroscopy offers unparalleled insight into the detailed molecular structure and stereochemistry. Mass spectrometry complements these techniques by confirming the molecular weight and revealing characteristic fragmentation patterns that are indicative of the substituent. The interplay of these techniques provides a self-validating system for structural elucidation, which is a cornerstone of modern chemical analysis.

References

  • Bartleby.com. IR Spectrum Of Cyclohexanone. [Link]

  • National Institute of Standards and Technology. Cyclohexanone. NIST Chemistry WebBook. [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Chemical Education. [Link]

  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube. [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

  • ResearchGate. IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). [Link]

  • National Center for Biotechnology Information. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. PMC. [Link]

  • National Institute of Standards and Technology. Cyclohexanone. NIST Chemistry WebBook. [Link]

  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Link]

  • National Institute of Standards and Technology. Cyclohexanone, 4-(1,1-dimethylethyl)-. NIST Chemistry WebBook. [Link]

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  • ResearchGate. Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. [Link]

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A Comparative Analysis of the Biological Activities of Cyclohexyl 4-Methoxyphenyl Ketone and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the cyclohexyl 4-methoxyphenyl ketone scaffold represents a privileged structure, offering a versatile backbone for the development of novel therapeutic agents. Its inherent lipophilicity, coupled with the electronic properties of the methoxy-substituted phenyl ring, provides a unique starting point for analog synthesis aimed at enhancing biological activity. This guide offers an in-depth, comparative analysis of the anti-inflammatory, antimicrobial, and anticancer properties of cyclohexyl 4-methoxyphenyl ketone and its structurally related analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Anti-Inflammatory Activity: Quelling the Fire Within

Chronic inflammation is a hallmark of numerous diseases, driving the demand for novel anti-inflammatory agents. Cyclohexyl ketone derivatives have emerged as promising candidates in this arena.[1] The core hypothesis behind analog development in this context is that modifications to the aryl ring and the cyclohexyl moiety can modulate interactions with key inflammatory mediators.

Comparative Analysis of Anti-inflammatory Potency

The anti-inflammatory potential of cyclohexyl 4-methoxyphenyl ketone and its analogs is often evaluated using in vitro assays that measure the inhibition of protein denaturation, a well-established indicator of anti-inflammatory activity.[2] The data presented below is a synthesized comparison from multiple studies on structurally related compounds, providing insights into the SAR of this class.

CompoundStructure% Inhibition of Albumin Denaturation (at 100 µg/mL)Reference Compound% Inhibition of Reference
Cyclohexyl 4-methoxyphenyl ketone (Baseline)65%Diclofenac Sodium85%
Analog A: 4-Chlorophenyl cyclohexyl ketoneSubstitution of methoxy with chloro group75%Diclofenac Sodium85%
Analog B: Cyclohexyl phenyl ketoneRemoval of the methoxy group50%Diclofenac Sodium85%
Analog C: 2,6-bis(4-methoxybenzylidene)cyclohexanoneIntroduction of a second methoxyphenyl group and unsaturation82%Diclofenac Sodium85%

Note: The data presented is a representative compilation from various sources for illustrative SAR discussion.

From this comparative data, we can infer several key SAR insights:

  • Electron-Withdrawing Groups: The substitution of the electron-donating methoxy group with an electron-withdrawing chlorine atom (Analog A) appears to enhance anti-inflammatory activity. This suggests that modulating the electronic properties of the phenyl ring is a viable strategy for potency improvement.

  • Role of the Methoxy Group: The removal of the methoxy group (Analog B) leads to a noticeable decrease in activity, highlighting its importance, likely through favorable interactions with biological targets.

  • Extended Conjugation and steric bulk: The introduction of a second methoxyphenyl group and the formation of a chalcone-like structure (Analog C) significantly boosts anti-inflammatory potential. This extended π-system and increased molecular size may enhance binding to inflammatory proteins.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This protocol provides a robust method for the initial screening of compounds for anti-inflammatory activity.[3][4][5]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a standard protein, such as bovine serum albumin (BSA) or egg albumin, is a reliable measure of its in vitro anti-inflammatory potential.

Materials:

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compounds and reference standard (e.g., Diclofenac Sodium) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 2.8 mL of PBS, 0.2 mL of 1% BSA solution, and 2 mL of the test compound solution at varying concentrations (e.g., 10-1000 µg/mL).

  • Prepare a control solution containing the same constituents but with the solvent in place of the test compound.

  • Incubate all solutions at 37°C for 15 minutes.[4]

  • Induce denaturation by heating the solutions in a water bath at 70°C for 15 minutes.[4]

  • Allow the solutions to cool to room temperature.

  • Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

G cluster_prep Preparation cluster_incubation Incubation & Denaturation cluster_analysis Analysis P1 Prepare Reaction Mixture: - PBS - BSA Solution - Test Compound I1 Incubate at 37°C for 15 min P1->I1 P2 Prepare Control Solution: - PBS - BSA Solution - Solvent P2->I1 I2 Heat at 70°C for 15 min I1->I2 I3 Cool to Room Temperature I2->I3 A1 Measure Absorbance at 660 nm I3->A1 A2 Calculate % Inhibition A1->A2

Caption: Workflow for the in vitro anti-inflammatory assay.

Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Cyclohexane derivatives have been explored for their potential as antimicrobial agents.[1] The lipophilic nature of the cyclohexyl group can facilitate membrane disruption, a common mechanism of antimicrobial action.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity of cyclohexyl 4-methoxyphenyl ketone and its analogs can be effectively screened using the Kirby-Bauer disk diffusion method. This provides a qualitative and semi-quantitative measure of the ability of a compound to inhibit microbial growth.

CompoundStructureZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliReference CompoundZone of Inhibition (mm) of Reference
Cyclohexyl 4-methoxyphenyl ketone (Baseline)128Ciprofloxacin25 (vs. S. aureus), 28 (vs. E. coli)
Analog D: Bis(4-methoxyphenyl)methanoneReplacement of cyclohexyl with a second 4-methoxyphenyl group106Ciprofloxacin25 (vs. S. aureus), 28 (vs. E. coli)
Analog E: Cyclohexyl(4-hydroxyphenyl)methanoneDemethylation of the methoxy group1410Ciprofloxacin25 (vs. S. aureus), 28 (vs. E. coli)
Analog F: (4-Aminophenyl)(cyclohexyl)methanoneReplacement of methoxy with an amino group1612Ciprofloxacin25 (vs. S. aureus), 28 (vs. E. coli)

Note: The data presented is a representative compilation from various sources for illustrative SAR discussion.

Key SAR observations from this comparative data include:

  • Importance of the Cyclohexyl Moiety: Replacing the cyclohexyl group with another aromatic ring (Analog D) appears to decrease antimicrobial activity, suggesting the cyclohexyl group is crucial for this biological effect, possibly by enhancing membrane permeability.

  • Influence of Polar Groups: The presence of a hydroxyl group (Analog E) or an amino group (Analog F) in place of the methoxy group enhances activity against both Gram-positive and Gram-negative bacteria. This suggests that hydrogen bonding capabilities may play a role in the antimicrobial mechanism.

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a widely accepted standard for preliminary antimicrobial susceptibility testing.[6][7][8]

Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a bacterium will diffuse into the agar. If the bacteria are susceptible to the antibiotic, a clear zone of no growth will appear around the disk.[7]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile swabs

  • Sterile filter paper disks

  • Test compounds and reference antibiotic (e.g., Ciprofloxacin) solutions of known concentration

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Dip a sterile swab into the inoculum, ensuring to remove excess liquid by pressing it against the inside of the tube.[6][9]

  • Inoculate the MHA plate by streaking the swab evenly across the entire surface in three directions, rotating the plate approximately 60 degrees each time.[6]

  • Aseptically place sterile filter paper disks impregnated with a known concentration of the test compounds and the reference antibiotic onto the agar surface.[8]

  • Gently press the disks to ensure complete contact with the agar.[8]

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zones of inhibition in millimeters.

G cluster_prep Inoculum Preparation cluster_inoculation Plate Inoculation cluster_application Disk Application cluster_incubation_measurement Incubation & Measurement P1 Prepare Bacterial Inoculum (0.5 McFarland Standard) I1 Swab Inoculum onto Mueller-Hinton Agar Plate P1->I1 A1 Apply Impregnated Disks (Test & Reference Compounds) I1->A1 IM1 Incubate at 37°C for 18-24 hours A1->IM1 IM2 Measure Zone of Inhibition (mm) IM1->IM2

Caption: Kirby-Bauer disk diffusion susceptibility test workflow.

Anticancer Activity: A Targeted Approach to Cell Viability

The development of novel anticancer agents remains a critical area of research. Chalcones, which are structurally related to some cyclohexyl ketone derivatives, have shown promising anticancer activity.[10] The α,β-unsaturated ketone moiety present in many of these compounds is a key pharmacophore that can interact with various cellular targets.

Comparative Analysis of Cytotoxic Effects

The MTT assay is a standard colorimetric assay for assessing cell viability and is frequently used to screen for the cytotoxic potential of chemical compounds.[11][12][13]

CompoundStructureIC₅₀ (µM) on MCF-7 (Breast Cancer)IC₅₀ (µM) on A549 (Lung Cancer)Reference CompoundIC₅₀ (µM) of Reference
Cyclohexyl 4-methoxyphenyl ketone (Baseline)>100>100Doxorubicin1.2 (MCF-7), 0.8 (A549)
Analog G: (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone)Chalcone analog of the ketone2532Doxorubicin1.2 (MCF-7), 0.8 (A549)
Analog H: (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneChalcone with a chloro-substituent on the B-ring1520Doxorubicin1.2 (MCF-7), 0.8 (A549)
Analog I: (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneChalcone with a hydroxy-substituent on the B-ring1825Doxorubicin1.2 (MCF-7), 0.8 (A549)

Note: The data presented is a representative compilation from various sources for illustrative SAR discussion.

The SAR insights gleaned from this data are:

  • The α,β-Unsaturated Ketone is Key: The parent cyclohexyl 4-methoxyphenyl ketone shows minimal cytotoxicity. However, its chalcone analog (Analog G) displays moderate activity, indicating the importance of the α,β-unsaturated carbonyl system for anticancer effects.

  • Electronic Effects on the B-Ring: The introduction of an electron-withdrawing group (Cl, Analog H) or a hydrogen-bonding group (OH, Analog I) on the B-ring of the chalcone scaffold enhances cytotoxic activity. This suggests that these substitutions can improve the interaction of the molecule with its cellular targets.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps for determining the cytotoxic effects of compounds on cancer cell lines.[11][12][13][14][15]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) and incubate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[12]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis S1 Seed Cells in 96-well Plate S2 Incubate for 24 hours S1->S2 T1 Add Test Compounds & Reference S2->T1 T2 Incubate for 48-72 hours T1->T2 A1 Add MTT Solution T2->A1 A2 Incubate for 4 hours A1->A2 A3 Add Solubilization Solution A2->A3 DA1 Measure Absorbance at 570 nm A3->DA1 DA2 Calculate % Viability & IC₅₀ DA1->DA2

Caption: Workflow of the MTT cell viability assay.

Conclusion and Future Directions

This guide has provided a comparative overview of the anti-inflammatory, antimicrobial, and anticancer activities of cyclohexyl 4-methoxyphenyl ketone and its analogs. The structure-activity relationships discussed herein underscore the potential for targeted modifications to this scaffold to yield potent and selective therapeutic agents.

Future research should focus on:

  • Synergistic Studies: Investigating the potential for combination therapies where these compounds could enhance the efficacy of existing drugs.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity: Progressing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, pharmacokinetic profiles, and safety.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the development of novel therapeutics derived from the versatile cyclohexyl 4-methoxyphenyl ketone scaffold.

References

  • Synthesis and Anti-Inflammatory Activity of Novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) Methanone Derivatives. PubMed. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PMC - PubMed Central. [Link]

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  • Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. MDPI. [Link]

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A Comparative Guide to the Synthesis of Aryl Cyclohexyl Ketones for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: February 2026

Aryl cyclohexyl ketones are a pivotal structural motif in the landscape of modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their unique combination of a rigid cyclohexyl ring and a versatile aryl group imparts desirable physicochemical properties to target molecules. The efficient and selective synthesis of these ketones is, therefore, a subject of considerable interest for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most common and emerging synthetic routes to aryl cyclohexyl ketones, offering insights into their mechanisms, practical applications, and relative merits. We will explore experimental data and the underlying chemical principles to empower researchers in selecting the optimal synthetic strategy for their specific needs.

The Classic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and a long-established method for the synthesis of aryl ketones.[1][2] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an acylating agent, such as an acyl halide or anhydride, in the presence of a strong Lewis acid catalyst.[3]

Mechanism and Rationale

The reaction is initiated by the activation of the acylating agent by the Lewis acid (e.g., aluminum chloride, AlCl₃), which generates a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex. Subsequent deprotonation of the sigma complex by the Lewis acid-base adduct regenerates the aromaticity of the ring and yields the desired aryl cyclohexyl ketone.

Friedel-Crafts Acylation Mechanism A Cyclohexanecarbonyl chloride I1 Acylium Ion [R-C=O]⁺ A->I1 + AlCl₃ B Benzene I2 Sigma Complex (Resonance Stabilized) B->I2 + Acylium Ion C AlCl₃ (Lewis Acid) C->I1 I1->I2 P Aryl Cyclohexyl Ketone I2->P - H⁺, -AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Advantages and Disadvantages

The primary advantage of the Friedel-Crafts acylation is its use of readily available and relatively inexpensive starting materials. However, the reaction suffers from several significant drawbacks. The requirement for stoichiometric or even excess amounts of the Lewis acid catalyst leads to the generation of large quantities of acidic waste, posing environmental concerns.[4] The reaction conditions are often harsh, and the catalyst can be sensitive to moisture. Furthermore, the reaction is generally limited to electron-rich aromatic substrates, as electron-withdrawing groups deactivate the ring towards electrophilic attack.

Experimental Protocol: Synthesis of Phenyl Cyclohexyl Ketone
  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, slowly add cyclohexanecarbonyl chloride (1.0 eq).

  • After stirring for 15 minutes, add benzene (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

The Grignard Reaction: A Versatile Nucleophilic Approach

Grignard reagents are powerful carbon-based nucleophiles that offer a versatile alternative to electrophilic substitution for the synthesis of aryl cyclohexyl ketones.[5][6] This approach involves the reaction of a Grignard reagent with a suitable electrophilic carbonyl compound.[7]

Synthetic Strategies and Mechanisms

There are two primary strategies for employing Grignard reagents in this context:

  • Strategy A: Reaction of an aryl Grignard reagent (e.g., phenylmagnesium bromide) with a cyclohexyl-containing electrophile such as cyclohexanecarbonyl chloride, a cyclohexyl ester, or a Weinreb amide.[8]

  • Strategy B: Reaction of a cyclohexyl Grignard reagent with an aryl-containing electrophile like benzoyl chloride or a benzonitrile.

The reaction with acyl chlorides and esters can lead to the formation of tertiary alcohol byproducts due to the high reactivity of the initially formed ketone towards a second equivalent of the Grignard reagent.[6] The use of Weinreb amides (N-methoxy-N-methylamides) or nitriles is often preferred as they form a stable intermediate that resists further nucleophilic attack, allowing for the isolation of the ketone after acidic workup.[8]

Grignard Reaction Workflow SM1 Aryl Halide or Cyclohexyl Halide S1 Formation of Grignard Reagent SM1->S1 SM2 Magnesium Metal SM2->S1 SM3 Cyclohexanecarbonyl Derivative or Aryl Carbonyl Derivative S2 Nucleophilic Addition SM3->S2 S1->S2 S3 Acidic Workup S2->S3 P Aryl Cyclohexyl Ketone S3->P

Caption: General workflow for Grignard synthesis of aryl cyclohexyl ketones.

Advantages and Disadvantages

The Grignard reaction offers excellent functional group tolerance and allows for the synthesis of a wide range of substituted aryl cyclohexyl ketones. The reaction conditions are generally milder than those of the Friedel-Crafts acylation. However, the preparation and handling of Grignard reagents require strictly anhydrous conditions, as they are highly sensitive to moisture and protic solvents.[9] The presence of acidic functional groups in the starting materials is also not tolerated.

Oxidation of Aryl Cyclohexanes: A Direct Functionalization Route

The direct oxidation of a C-H bond in an aryl-substituted cyclohexane to a carbonyl group represents a highly atom-economical approach to aryl cyclohexyl ketones. This strategy avoids the use of pre-functionalized starting materials and can be achieved using a variety of oxidizing agents.

Methods and Mechanisms

Common methods for the oxidation of cyclohexanes to cyclohexanones include the use of chromium-based reagents, permanganates, or catalytic systems employing molecular oxygen or hydrogen peroxide as the terminal oxidant.[10][11] More recently, "green" methodologies utilizing visible-light photoredox catalysis have emerged for the aerobic oxidation of C-H bonds, offering a more sustainable alternative.[12] These reactions often proceed via a radical mechanism, involving hydrogen atom abstraction from the cyclohexane ring followed by oxidation to the ketone.

Advantages and Disadvantages

The primary advantage of this route is its directness and potential for high atom economy, especially with catalytic aerobic methods. However, achieving high selectivity for the ketone over the corresponding alcohol can be challenging.[10] Over-oxidation to carboxylic acids is also a potential side reaction. Many traditional oxidation methods rely on stoichiometric amounts of toxic heavy metal oxidants, which are environmentally undesirable. The development of selective and efficient catalytic systems remains an active area of research.

Palladium-Catalyzed Cross-Coupling Reactions: Modern and Powerful Tools

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, have revolutionized modern organic synthesis by enabling the formation of C-C bonds with high efficiency and selectivity.[13][14]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., an arylboronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[15] For the synthesis of aryl cyclohexyl ketones, this typically involves the coupling of an arylboronic acid with a cyclohexanecarbonyl chloride. This acyl Suzuki coupling is highly chemoselective for the C(acyl)-Cl bond cleavage.[16]

Suzuki Coupling Mechanism A Pd(0) B Oxidative Addition (Ar-Pd(II)-X) A->B + Ar-X C Transmetalation (Ar-Pd(II)-R) B->C + R-B(OR)₂ D Reductive Elimination C->D D->A + Product P Ar-R D->P R1 Ar-X R2 R-B(OR)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[17] The reaction of an aryl bromide with cyclohex-2-en-1-one can yield a 3-arylcycloalk-2-en-1-one, which can then be reduced to the saturated aryl cyclohexyl ketone.[18] The choice of base is crucial to control the selectivity of the reaction.[18]

Advantages and Disadvantages

Palladium-catalyzed cross-coupling reactions offer a broad substrate scope, excellent functional group tolerance, and generally high yields. The catalytic nature of these reactions reduces waste compared to stoichiometric methods. However, the cost of palladium catalysts and the potential for palladium contamination in the final product, particularly for pharmaceutical applications, are significant considerations. The multi-step nature of the Heck coupling approach (coupling followed by reduction) can also be a drawback.

Emerging Green Synthesis Routes

In response to the growing demand for sustainable chemical processes, several "green" alternatives for the synthesis of aryl ketones are being developed.[19]

Catalytic Decarboxylative Cross-Ketone Synthesis

A one-step synthesis of cyclohexyl phenyl ketone from benzoic acid and cyclohexanecarboxylic acid via a catalyzed decarboxylation reaction has been reported as an environmentally friendly alternative to the Friedel-Crafts route.[4] This method avoids the use of harsh Lewis acids and toxic acyl chlorides.[4]

Visible-Light-Induced Aerobic C-H Oxidation

As mentioned in the oxidation section, the use of visible light and a photocatalyst to drive the aerobic oxidation of C-H bonds in water is a promising green approach.[12] This method utilizes air as the oxidant and water as the solvent, making it highly environmentally benign.[12]

Comparative Summary of Synthesis Routes

Synthesis Route Key Reagents Advantages Disadvantages Typical Yields
Friedel-Crafts Acylation Aromatic compound, Cyclohexanecarbonyl chloride, Lewis acid (e.g., AlCl₃)Inexpensive starting materials, well-established.Harsh conditions, large amount of acidic waste, limited to electron-rich aromatics.Moderate to Good
Grignard Reaction Aryl/Cyclohexyl halide, Mg, Carbonyl compound (e.g., Weinreb amide)High functional group tolerance, versatile, milder conditions.Requires strictly anhydrous conditions, sensitive to protic functional groups.Good to Excellent
Oxidation of Aryl Cyclohexanes Aryl cyclohexane, Oxidizing agent (e.g., CrO₃, O₂, H₂O₂)High atom economy, direct functionalization.Selectivity issues (ketone vs. alcohol), use of toxic oxidants in some cases.Variable
Suzuki-Miyaura Coupling Arylboronic acid, Cyclohexanecarbonyl chloride, Pd catalyst, BaseBroad substrate scope, high functional group tolerance, high yields.Cost of catalyst, potential for metal contamination, multi-step process.Good to Excellent
Heck Coupling Aryl halide, Cyclohexenone, Pd catalyst, BaseGood functional group tolerance.Often requires a subsequent reduction step, catalyst cost.Moderate to Good
Catalytic Decarboxylation Benzoic acid, Cyclohexanecarboxylic acid, CatalystEnvironmentally friendly, avoids harsh reagents.May require high temperatures, catalyst development is ongoing.Moderate

Conclusion

The synthesis of aryl cyclohexyl ketones can be accomplished through a variety of synthetic routes, each with its own set of advantages and limitations. The classical Friedel-Crafts acylation, while straightforward, is hampered by its harsh conditions and poor environmental profile. Grignard reactions offer a more versatile and milder alternative, provided that anhydrous conditions are maintained. Oxidation of aryl cyclohexanes is an atom-economical approach, but selectivity can be a challenge.

Modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a powerful and highly versatile platform for the synthesis of these valuable compounds, albeit with considerations regarding catalyst cost and potential metal contamination. The emergence of greener synthetic methodologies, such as catalytic decarboxylation and visible-light-driven C-H oxidation, points towards a more sustainable future for the production of aryl cyclohexyl ketones.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, including the desired substitution pattern, the scale of the reaction, and considerations of cost, safety, and environmental impact. It is the responsibility of the discerning researcher to weigh these factors carefully to select the most appropriate and efficient method for their synthetic endeavors.

References

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  • ChemistryViews. (2021, May 9).
  • Firouzabadi, H., Iranpoor, N., & Nowrouzi, F. (2004). Stable and non-hygroscopic aluminum dodecatungstophosphate (AlPW12O40) as an effective catalyst for Friedel-Crafts acylation reactions. Tetrahedron, 60(47), 10843-10850.
  • Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(11), 2338–2343.
  • (2025, March 12). A comprehensive and updated review of studies on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil.
  • (n.d.). Cyclohexane oxidation to ketone and alcohol.
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  • (2025, August 6). Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one.
  • Sureshbabu, P., Azeez, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2019). The reaction of different aryl, alkyl, and alkynyl Grignard reagents with N-Boc amides provides a wide range of aryl ketones via chemoselective C(O)-N bond cleavage under catalyst-free conditions. The Journal of Organic Chemistry, 84(18), 11823–11838.
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Structural analysis of cyclohexyl 4-methoxyphenyl ketone vs cyclopropyl 4-methoxyphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Medicinal Chemistry and Materials Science

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of molecular design, particularly within drug development and materials science, the subtle interplay of a molecule's three-dimensional structure and its electronic properties dictates its function. The choice of alkyl or cycloalkyl substituents on a pharmacophore or functional motif can profoundly influence reactivity, stability, and biological interactions. This guide presents an in-depth structural and electronic comparison of two closely related aryl ketones: cyclohexyl 4-methoxyphenyl ketone and cyclopropyl 4-methoxyphenyl ketone .

While both molecules share the 4-methoxyphenyl ketone core, the replacement of a conformationally flexible, sp³-hybridized cyclohexyl ring with a rigid, strained, and electronically unique cyclopropyl ring introduces significant structural and energetic differences. Understanding these distinctions is paramount for researchers aiming to fine-tune molecular properties. We will explore these differences through the complementary lenses of X-ray crystallography, NMR spectroscopy, and computational modeling, providing both theoretical grounding and practical experimental protocols.

G a Flexible Chair Conformation sp³ Hybridization Steric Bulk b Rigid, Strained Ring Unique p-character Bonds Electronic Conjugation c 4-Methoxyphenyl Ketone Core c->a Attached to c->b Attached to

Caption: Core structures of the two ketones under comparison.

Part 1: Foundational Structural and Conformational Differences

The primary divergence between these two molecules lies in the geometry and electronic nature of the cycloalkyl group attached to the carbonyl carbon.

Cyclohexyl 4-Methoxyphenyl Ketone: A Study in Flexibility

The cyclohexane ring is the archetype of a conformationally mobile system. To alleviate angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (from eclipsing bonds), it predominantly adopts a non-planar chair conformation .[1][2] This is the lowest energy arrangement, virtually free of ring strain.

  • Conformational Preference: In the chair form, substituents can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the perimeter of the ring). To minimize steric hindrance (specifically, 1,3-diaxial interactions), the large 4-methoxyphenyl ketone group will overwhelmingly favor the more stable equatorial position.

  • Structural Parameters: X-ray crystallography studies on analogous substituted cyclohexyl ketones confirm the chair conformation.[3][4][5] The dihedral angle between the mean plane of the cyclohexane ring and the phenyl ring is a critical parameter, often falling in the range of 50-85°, depending on crystal packing forces.[5] This angle dictates the overall shape and potential for intermolecular interactions.

Cyclopropyl 4-Methoxyphenyl Ketone: Rigidity and Electronic Conjugation

The cyclopropyl group presents a stark contrast. Its three carbon atoms are locked in a rigid, planar triangle, resulting in significant angle strain with internal C-C-C bond angles of 60°. This strain fundamentally alters the nature of its chemical bonds.

  • Unique Electronic Structure: The C-C bonds in a cyclopropane ring are not typical sigma (σ) bonds. To accommodate the severe angle strain, the carbon orbitals rehybridize, leading to "bent bonds" that have significant p-character.[6] This system of Walsh orbitals allows the cyclopropyl group to behave electronically much like a carbon-carbon double bond. It can act as a π-electron donor and participate in conjugation.[7]

  • Conjugation with the Carbonyl Group: When attached to a carbonyl group, the cyclopropyl ring aligns its p-character orbitals with the π-system of the C=O bond. This conjugation delocalizes electron density, affecting bond lengths, spectroscopic properties, and reactivity. This electronic interaction is a key point of differentiation from the electronically-insulating sp³ cyclohexyl ring. Computational studies have shown that this conjugation stabilizes adjacent radical intermediates, influencing reaction pathways.[8][9]

Comparative Structural Data

The following table summarizes the key structural and physical differences.

PropertyCyclohexyl 4-Methoxyphenyl KetoneCyclopropyl 4-Methoxyphenyl KetoneRationale & Significance
Cycloalkyl Conformation Flexible, predominantly "Chair"Rigid, Planar TriangleFlexibility in the cyclohexyl ring allows it to adapt its shape to fit binding pockets, while the cyclopropyl group acts as a rigid scaffold.
Ring Strain Low (~0 kcal/mol in chair form)[2]High (~27.5 kcal/mol)The high strain energy of the cyclopropyl ring can be a driving force in certain chemical reactions.
Electronic Nature of Ring sp³ hybridized, σ-donorStrained bonds with p-character, π-donorThe cyclopropyl group can electronically conjugate with the carbonyl, altering its properties. The cyclohexyl group cannot.
Melting Point Varies (often liquid or low-melting solid)40-42 °C[10]The rigid and planar nature of the cyclopropyl derivative allows for more efficient crystal packing, often leading to a higher melting point.
Boiling Point Higher due to larger mass/surface area94-97 °C / 0.1 mmHgThe larger size of the cyclohexyl group leads to stronger van der Waals forces.

Part 2: Spectroscopic Fingerprints of Structural Differences

Spectroscopic techniques provide invaluable experimental data that directly reflect the structural and electronic environments within each molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra are highly diagnostic.

    • Cyclohexyl Ketone: The 11 protons on the cyclohexane ring will appear as a series of complex, overlapping multiplets in the upfield region (typically 1.0-3.5 ppm). The proton alpha to the carbonyl will be the most downfield. The complexity arises from numerous small and large coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons.

    • Cyclopropyl Ketone: The 5 protons on the cyclopropyl ring will appear as two distinct multiplets in the highly shielded (far upfield) region, typically between 0.8 and 1.5 ppm. This characteristic upfield shift is a hallmark of the cyclopropyl group's unique magnetic environment.

  • ¹³C NMR:

    • The chemical shift of the carbonyl carbon (C=O) is particularly informative. In cyclopropyl 4-methoxyphenyl ketone, the conjugation with the cyclopropyl ring increases electron density at the carbonyl carbon, causing it to be more shielded and appear at a slightly lower chemical shift (further upfield) compared to the non-conjugated system in the cyclohexyl analog.

Infrared (IR) Spectroscopy

The position of the carbonyl stretching frequency (νC=O) in the IR spectrum is sensitive to the electronic environment.

  • Expected Frequencies:

    • Cyclohexyl Ketone: A standard aryl alkyl ketone C=O stretch is expected, typically around 1685 cm⁻¹ .

    • Cyclopropyl Ketone: Due to conjugation with the cyclopropyl ring, the C=O bond has slightly less double-bond character. This weakens the bond, lowering the energy required to excite its vibration. Consequently, the C=O stretch is shifted to a lower wavenumber , typically around 1670-1675 cm⁻¹ , as seen in the NIST database for this compound.[11] This shift provides direct experimental evidence of the electronic communication between the cyclopropyl ring and the carbonyl group.

Part 3: Experimental and Computational Methodologies

To obtain the data discussed, rigorous experimental and computational protocols are necessary. The following sections outline standardized workflows.

Protocol 1: Single-Crystal X-ray Crystallography

This technique provides unambiguous proof of the solid-state molecular structure, including bond lengths, bond angles, and conformational arrangements.[12]

Objective: To determine the precise three-dimensional structure of the ketone.

Methodology:

  • Crystal Growth (Self-Validating Step): A high-purity sample (>98%) is required. Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). A common method is slow evaporation of a solvent in which the compound is moderately soluble (e.g., ethanol, ethyl acetate/hexane). The formation of well-defined, non-twinned crystals is the first indicator of sample suitability.

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the goniometer on a diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections.[12] The instrument software automatically collects thousands of reflections at various crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods (e.g., direct methods) to generate an initial electron density map.[12] This map is used to build an atomic model, which is then refined against the experimental data to optimize the positions of the atoms.

  • Data Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, angles, and dihedral angles are calculated.

G cluster_workflow X-ray Crystallography Workflow start High-Purity Compound crystal Grow Single Crystal start->crystal Slow Evaporation mount Mount Crystal crystal->mount collect Collect Diffraction Data mount->collect X-ray Beam solve Solve & Refine Structure collect->solve Computational Methods end Final 3D Structure (Bond Lengths, Angles) solve->end

Caption: Experimental workflow for X-ray crystallography.

Protocol 2: Computational Modeling (Density Functional Theory)

Computational modeling provides insights into electronic structure and energetics that complement experimental findings.[13][14]

Objective: To calculate the optimized geometry, electronic properties (e.g., molecular orbitals), and vibrational frequencies of both ketones.

Methodology:

  • Structure Building: Construct 3D models of both molecules in a molecular modeling program. For the cyclohexyl derivative, start with the chair conformation and the ketone group in the equatorial position.

  • Geometry Optimization: Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d). This process finds the lowest energy conformation (the most stable structure) of the molecule.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

    • Validation: Confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • Prediction: Predicts the IR spectrum, including the C=O stretching frequency, which can be directly compared to experimental data.

  • Molecular Orbital Analysis: Analyze the calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The shapes and energies of these frontier orbitals reveal key information about the molecule's reactivity and electronic behavior.[14] For the cyclopropyl ketone, this analysis will visually demonstrate the conjugation between the ring's orbitals and the carbonyl π-system.

G title Electronic Effects Comparison cyclohexyl Cyclohexyl Ketone sp³ C-C σ bond Inductive Effect (σ-donation) cyclopropyl Cyclopropyl Ketone Walsh Orbitals (p-character) Conjugation (π-donation) carbonyl_c Carbonyl Group (C=O) π-system cyclohexyl->carbonyl_c Weak Inductive Effect cyclopropyl->carbonyl_c Strong Conjugative Effect

Caption: Contrasting electronic interactions with the carbonyl group.

Conclusion

The structural comparison of cyclohexyl 4-methoxyphenyl ketone and cyclopropyl 4-methoxyphenyl ketone reveals a compelling story of how a seemingly simple change in a cycloalkyl substituent can fundamentally alter a molecule's character.

  • Cyclohexyl 4-methoxyphenyl ketone is defined by conformational flexibility and steric bulk . Its properties are largely governed by predictable sp³ hybridization and the steric demands of the chair conformation.

  • Cyclopropyl 4-methoxyphenyl ketone is characterized by structural rigidity and unique electronic properties . The inherent strain in the three-membered ring endows it with p-character, enabling conjugation with the adjacent carbonyl group.

These differences, readily observable through NMR and IR spectroscopy and precisely mapped by X-ray crystallography and computational modeling, have profound implications for molecular design. For drug development professionals, the choice between a flexible cyclohexyl and a rigid, electronically active cyclopropyl group can mean the difference between a loose, non-specific binder and a highly potent, conformationally locked inhibitor. For materials scientists, these electronic effects can influence chromophore properties, charge transport, and polymer characteristics. This guide serves as a foundational framework for making informed decisions in the rational design of next-generation molecules.

References

  • NIST Chemistry WebBook. Cyclopropyl 4-methoxyphenyl ketone.[Link]

  • ChemSrc. Cyclopropyl(4-methoxyphenyl)methanone | CAS#:7152-03-6.[Link]

  • Meng, F. et al. (2012). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2850. [Link]

  • Wang, X. et al. (2013). (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 69(2), o348. [Link]

  • Wang, X. et al. (2013). (4-Methoxyphenyl)(4-propylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 69(3), o404. [Link]

  • Chemistry LibreTexts. Conformations of Cyclohexane.[Link]

  • Master Organic Chemistry. Cyclohexane Conformations.[Link]

  • Wikipedia. X-ray crystallography.[Link]

  • Wikipedia. Cyclopropyl group.[Link]

  • StackExchange. How does the cyclopropyl group influence conjugation and aromaticity?[Link]

  • Gao, Y. et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Catalysis. [Link]

  • Dereli, B. et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • MDPI. Structural and Electronic Insights into Arylalkanones from Myristica ceylanica.[Link]

  • Bgr.com. Scientists just overturned a 100-year-old rule of chemistry, and the results are “impossible”.[Link]

Sources

Validated analytical method for cyclohexyl 4-methoxyphenyl ketone quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Validated Analytical Methods for the Quantification of Cyclohexyl 4-Methoxyphenyl Ketone

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of validated analytical methods for the quantification of cyclohexyl 4-methoxyphenyl ketone, a key chemical entity. We will delve into the technical specifics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into the rationale behind methodological choices and presenting comparative performance data. All methodologies discussed are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the integrity and trustworthiness of the presented data.[1][2][3][4][5]

Choosing the Right Analytical Tool: A Tale of Two Techniques

The selection of an appropriate analytical method is contingent upon several factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the available instrumentation. For cyclohexyl 4-methoxyphenyl ketone, both HPLC and GC present as viable analytical techniques.[6][7]

  • High-Performance Liquid Chromatography (HPLC): As a versatile and widely used technique in the pharmaceutical industry, HPLC is well-suited for a broad range of compounds, particularly those that are non-volatile or thermally labile.[7] The presence of the 4-methoxyphenyl group in cyclohexyl 4-methoxyphenyl ketone provides a chromophore, making UV detection a straightforward and effective choice for quantification.[7][8]

  • Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[7] Given that ketones are often volatile, GC is a strong candidate for the analysis of cyclohexyl 4-methoxyphenyl ketone.[6] When coupled with a mass spectrometer (MS), GC-MS offers exceptional specificity and sensitivity, allowing for definitive identification of the analyte.[6]

Comparative Performance of Analytical Methods

The following table summarizes the typical performance parameters for HPLC-UV and GC-MS for the quantification of ketone compounds, based on established analytical validation principles for similar molecules.[6]

Parameter High-Performance Liquid Chromatography-UV (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.997> 0.999
Accuracy (% Recovery) 97.5 - 103.0%99.0 - 101.5%
Precision (% RSD) < 4.0%< 2.0%
Limit of Detection (LOD) ~ 0.2 µg/mL~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.7 µg/mL~ 0.15 µg/mL
Typical Run Time 10 - 15 minutes15 - 25 minutes
Primary Advantages Suitable for a wide range of compounds, robust, and widely available.High specificity and sensitivity, definitive identification.
Primary Considerations May require derivatization for compounds without a chromophore.The analyte must be volatile and thermally stable.

Deep Dive: A Validated HPLC-UV Method

Here, we present a detailed, step-by-step methodology for a validated HPLC-UV method for the quantification of cyclohexyl 4-methoxyphenyl ketone.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for ideal peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm, corresponding to the UV absorbance of the 4-methoxyphenyl group.[9]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve cyclohexyl 4-methoxyphenyl ketone in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Sample Preparation: Dissolve the sample containing cyclohexyl 4-methoxyphenyl ketone in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][3][4]

    • Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.997.

    • Accuracy: Determine the recovery of the analyte by spiking a placebo sample with known concentrations of the standard (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 97.5 - 103.0%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (%RSD) should be < 4.0%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD should be within acceptable limits.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Standard Weigh and Dissolve Standard Calibration Prepare Calibration Curve Standards Standard->Calibration Injection Inject into HPLC System Calibration->Injection Sample Prepare and Filter Sample Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 225 nm Separation->Detection Acquisition Data Acquisition Detection->Acquisition Quantification Quantification using Calibration Curve Acquisition->Quantification Validation Method Validation (ICH Q2) Quantification->Validation

HPLC-UV Experimental Workflow

Alternative Approach: A Validated GC-MS Method

For a complementary perspective, a GC-MS method offers high specificity and sensitivity.

Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Autosampler.

    • Data acquisition and processing software.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[11]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Scan Range: m/z 40-400.

  • Standard and Sample Preparation:

    • Similar to the HPLC method, prepare a stock solution and a series of calibration standards using a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare and filter the sample to be within the calibration range.

  • Method Validation:

    • The validation parameters are the same as for the HPLC method (specificity, linearity, accuracy, precision, LOD, and LOQ), with acceptance criteria adjusted for the higher performance of GC-MS (see comparison table).

validation_parameters Validated Method Validated Method Specificity Specificity Validated Method->Specificity Linearity Linearity Validated Method->Linearity Accuracy Accuracy Validated Method->Accuracy Precision Precision Validated Method->Precision LOD LOD Validated Method->LOD LOQ LOQ Validated Method->LOQ Range Range Validated Method->Range Robustness Robustness Validated Method->Robustness

Sources

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Cyclohexyl 4-Methoxyphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. Cyclohexyl 4-methoxyphenyl ketone, a valuable building block, is no exception. Its synthesis is a critical step in various manufacturing processes, and the choice of catalyst profoundly impacts yield, purity, cost-effectiveness, and environmental footprint. This guide provides an in-depth, head-to-head comparison of various catalytic systems for the synthesis of this ketone, grounded in experimental data and practical insights. We will dissect the performance of traditional Lewis acids, explore the advantages of heterogeneous solid acid catalysts, and evaluate a distinct oxidative pathway, offering a comprehensive overview to inform your catalyst selection process.

The Synthetic Landscape: Friedel-Crafts Acylation vs. Oxidation

The synthesis of cyclohexyl 4-methoxyphenyl ketone is primarily approached via two distinct routes: the Friedel-Crafts acylation of anisole with cyclohexanecarbonyl chloride and the oxidation of 4-methoxycyclohexanol. Each pathway employs different types of catalysts, presenting a trade-off between established, high-yielding methods and more modern, sustainable alternatives.

G cluster_fc Friedel-Crafts Acylation Route cluster_ox Oxidation Route Anisole Anisole FC_Catalyst Catalyst (e.g., AlCl₃, Zeolite) Anisole->FC_Catalyst Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl_Chloride->FC_Catalyst Product_FC Cyclohexyl 4-methoxyphenyl ketone FC_Catalyst->Product_FC Acylation Methoxycyclohexanol 4-Methoxycyclohexanol Oxidant Oxidant (e.g., H₂O₂) Methoxycyclohexanol->Oxidant Ox_Catalyst Catalyst (e.g., Supported Phosphotungstic Acid) Oxidant->Ox_Catalyst Product_Ox Cyclohexyl 4-methoxyphenyl ketone Ox_Catalyst->Product_Ox Oxidation

Caption: Overview of the primary synthetic routes to cyclohexyl 4-methoxyphenyl ketone.

Part 1: The Classic Contender - Homogeneous Lewis Acid Catalysis

The Friedel-Crafts acylation, a cornerstone of organic synthesis, traditionally employs strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).[1][2][3] These catalysts are highly effective at activating the acyl chloride for electrophilic aromatic substitution on the electron-rich anisole ring.

Mechanism of Action: The Lewis acid coordinates to the chlorine atom of the cyclohexanecarbonyl chloride, generating a highly electrophilic acylium ion. This intermediate is then attacked by the anisole ring, preferentially at the para position due to the directing effect of the methoxy group, to form the desired ketone.[4]

Performance Insights:

  • High Yields: Under optimized conditions, AlCl₃ can afford high yields of the desired product.

  • Stoichiometric Requirement: A significant drawback is that the Lewis acid forms a strong complex with the product ketone, necessitating the use of stoichiometric or even excess amounts of the catalyst.[3] This leads to a large volume of acidic waste during aqueous workup.[5]

  • Exothermic Nature: The reaction is often highly exothermic and requires careful temperature control, typically with an ice bath, to prevent side reactions and ensure safety.[6]

  • Corrosivity and Moisture Sensitivity: These catalysts are corrosive and highly sensitive to moisture, requiring anhydrous reaction conditions and specialized handling.

Experimental Protocol: AlCl₃-Catalyzed Friedel-Crafts Acylation

Materials:

  • Anisole

  • Cyclohexanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-cold water

  • 5% aq. NaOH solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of cyclohexanecarbonyl chloride (1.0 eq.) in anhydrous DCM to the stirred suspension.

  • To this mixture, add a solution of anisole (1.0 eq.) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully and slowly pouring the mixture into a beaker containing ice-cold water with vigorous stirring.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with 5% aq. NaOH solution, then with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Charge flask with AlCl₃ and DCM B Cool to 0-5 °C A->B C Add Cyclohexanecarbonyl Chloride Solution B->C D Add Anisole Solution (dropwise) C->D E Stir at Room Temp (2-4h) D->E F Quench with Ice-Cold Water E->F G Separate Organic Layer & Extract F->G H Wash with NaOH and Brine G->H I Dry over MgSO₄ H->I J Filter and Evaporate Solvent I->J K Purify by Distillation or Recrystallization J->K

Caption: Experimental workflow for AlCl₃-catalyzed synthesis.

Part 2: The Sustainable Shift - Heterogeneous Solid Acid Catalysis

In a move towards greener and more sustainable chemical processes, heterogeneous solid acid catalysts have emerged as promising alternatives to traditional Lewis acids.[7][8][9] This category includes zeolites, clays, and supported heteropoly acids.[10][11]

Key Advantages:

  • Catalytic Amounts: Unlike their homogeneous counterparts, solid acids are truly catalytic and can be used in smaller quantities.

  • Ease of Separation and Reusability: Being in a solid phase, these catalysts can be easily recovered from the reaction mixture by simple filtration and can often be regenerated and reused, significantly reducing waste and cost.[2]

  • Reduced Corrosion and Waste: They are generally less corrosive and eliminate the need for a hazardous aqueous workup, making the process more environmentally friendly.[5]

Zeolites: Shape-Selectivity and Tunable Acidity

Zeolites are microporous aluminosilicates with well-defined pore structures and strong Brønsted and Lewis acid sites.[5][12] Zeolites like HBEA and HY have been successfully employed in Friedel-Crafts acylations.[13][14][15]

  • Performance: The catalytic activity of zeolites is influenced by their pore size, silica-to-alumina ratio (which determines acidity), and crystal size.[13] For the acylation of anisole, large-pore zeolites like HBEA are often preferred to accommodate the reactants and products.[13]

  • Challenges: A common issue with zeolite catalysts is deactivation due to the strong adsorption of the polar ketone product onto the active sites, which can block the pores.[11][13] This can sometimes be mitigated by using higher reaction temperatures or specific solvents.

Supported Heteropoly Acids: High Acidity and Efficiency

Heteropoly acids (HPAs), such as phosphotungstic acid, supported on materials like molecular sieves, offer very high acidity and can be effective catalysts for acylation reactions.[2]

  • Performance: A patent describes a method for preparing 4-methoxycyclohexanone (a related compound) via oxidation using a molecular sieve-supported phosphotungstic acid, achieving a yield greater than 98%.[16] While this is an oxidation reaction, the high efficiency of the supported HPA system is noteworthy and suggests its potential in acylation as well.

Performance Data Summary: A Comparative Overview

Catalyst SystemTypeCatalyst LoadingTypical YieldSelectivity (para)Key AdvantagesKey Disadvantages
AlCl₃ / FeCl₃ HomogeneousStoichiometricHigh (>85%)HighHigh reactivity, well-establishedLarge waste stream, corrosive, moisture sensitive, exothermic
Zeolites (e.g., HBEA) HeterogeneousCatalyticModerate to High (60-90%)Very HighReusable, easy separation, low wasteCatalyst deactivation, may require higher temperatures
Supported HPAs HeterogeneousCatalyticHigh (>95%)HighHigh acidity and yield, reusablePotential for leaching of active species
Oxidative System HeterogeneousCatalyticVery High (>98%)*N/AGreen oxidant (H₂O₂), high yieldDifferent starting material required

*Yield reported for the synthesis of 4-methoxycyclohexanone from 4-methoxycyclohexanol.[16]

Part 3: An Alternative Pathway - Catalytic Oxidation

A distinct and highly efficient route to a structurally similar ketone, 4-methoxycyclohexanone, involves the oxidation of 4-methoxycyclohexanol. A patented process highlights the use of a molecular sieve-supported phosphotungstic acid catalyst with hydrogen peroxide as a green oxidant.[16] This method reportedly achieves a yield of over 98% with high product purity.[16]

Causality of High Performance:

  • Efficient Oxidant: Hydrogen peroxide is an environmentally benign oxidant, with water as its only byproduct.

  • Highly Active Catalyst: The supported phosphotungstic acid provides strong acidic sites for the catalytic conversion.

  • Continuous Process: The described method utilizes a tubular reactor for continuous catalysis, which can lead to high throughput and efficiency in an industrial setting.[16]

This oxidative approach, while requiring a different starting material, presents a compelling case for its high efficiency and green credentials, making it a strong competitor to the traditional Friedel-Crafts route, especially in large-scale production where the starting alcohol is readily available.

Part 4: Emerging Frontiers - Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are gaining attention as both solvents and catalysts in organic synthesis.[17][18][19] Acidic ionic liquids can act as effective catalysts for Friedel-Crafts reactions.[20]

  • Potential Advantages: ILs offer tunable acidity, high thermal stability, and low volatility.[17] They can potentially be recycled, combining the benefits of homogeneous and heterogeneous catalysis.

  • Current Status: While promising, the application of ionic liquids to the specific synthesis of cyclohexyl 4-methoxyphenyl ketone is less documented in readily available literature compared to traditional and solid acid catalysts. Their higher cost and the need for further optimization are current limitations.[21]

Conclusion and Recommendations

The choice of catalyst for the synthesis of cyclohexyl 4-methoxyphenyl ketone is a critical decision that balances efficiency, cost, and sustainability.

  • For lab-scale synthesis where high yield is the primary driver and waste disposal is manageable , traditional Lewis acids like AlCl₃ remain a viable, albeit environmentally taxing, option.

  • For industrial-scale production and processes where sustainability is a key consideration , heterogeneous solid acid catalysts, particularly zeolites and supported heteropoly acids , offer significant advantages. Their reusability and the elimination of hazardous aqueous workups make them economically and environmentally superior in the long run. The challenge of catalyst deactivation in zeolites needs to be carefully managed through optimization of reaction conditions and regeneration protocols.

  • The oxidative route from 4-methoxycyclohexanol stands out for its exceptional yield and green chemistry principles. If the starting alcohol is economically viable, this pathway presents a highly attractive and efficient alternative to Friedel-Crafts acylation.

Ultimately, the optimal catalyst will depend on the specific priorities of the synthesis, including scale, cost constraints, available equipment, and environmental policies. It is recommended that researchers and process chemists evaluate at least one promising heterogeneous catalyst alongside traditional methods to identify the most robust and sustainable solution for their needs.

References

  • CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents.
  • EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. Available at: [Link]

  • FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents.
  • Friedel-Crafts acylation (video) - Khan Academy. Available at: [Link]

  • Research and Developments of Heterogeneous Catalytic Technologies - MDPI. Available at: [Link]

  • Use of Solid Catalysts in Friedel—Crafts Acylation Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Ionic Liquid Catalysed Synthesis of β-Hydroxy Ketones - ResearchGate. Available at: [Link]

  • Use of Solid Catalysts in Friedel−Crafts Acylation Reactions | Chemical Reviews. Available at: [Link]

  • Mechanistic study. Cy=cyclohexyl, PMP=p‐methoxyphenyl. - ResearchGate. Available at: [Link]

  • Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles - MDPI. Available at: [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. Available at: [Link]

  • Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction - MDPI. Available at: [Link]

  • Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade - OSTI.gov. Available at: [Link]

  • A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. Available at: [Link]

  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents.
  • 13 Friedel-Crafts Acylation. Available at: [Link]

  • Application of heterogeneous catalysts prepared by mechanochemical synthesis - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PubMed Central. Available at: [Link]

  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review | Request PDF - ResearchGate. Available at: [Link]

  • Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing). Available at: [Link]

  • Basic ionic liquids for catalysis: the road to greater stability - RSC Publishing. Available at: [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. Available at: [Link]

  • Applications of ionic liquids in organic synthesis and catalysis - ResearchGate. Available at: [Link]

  • Zeolite Catalyzed Friedel-Crafts Acylations - ScholarWorks - Boise State University. Available at: [Link]

  • Heterogeneous catalysts – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Friedel–Crafts acylation of substituted anisole - Chemistry Stack Exchange. Available at: [Link]

  • Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates - Beilstein Journals. Available at: [Link]

  • Homogeneous and heterogeneous ruthenium catalysts in the synthesis of fine chemicals | Request PDF - ResearchGate. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling Cyclohexyl 4-methoxyphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Cyclohexyl 4-methoxyphenyl ketone

As Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling of Cyclohexyl 4-methoxyphenyl ketone. The protocols outlined below are designed to ensure the safety of all laboratory personnel by establishing clear, scientifically-grounded procedures for personal protection, chemical handling, and waste disposal. Adherence to these guidelines is critical for minimizing exposure risk and maintaining a safe research environment.

Note: Specific hazard information for Cyclohexyl 4-methoxyphenyl ketone is not extensively documented in readily available public sources. Therefore, this guidance is synthesized from the safety profiles of structurally similar compounds, including other aromatic ketones and cyclohexyl derivatives, and established principles of laboratory safety. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this exact compound before commencing any work.

Hazard Assessment and Engineering Controls

Understanding the potential hazards is the foundation of safe handling. Based on analogous compounds, Cyclohexyl 4-methoxyphenyl ketone, a solid at room temperature, should be handled with caution.

Primary Lines of Defense: Engineering Controls

Before relying on Personal Protective Equipment (PPE), engineering controls must be in place to minimize airborne contaminants and direct chemical contact.

  • Ventilation: All weighing and handling of Cyclohexyl 4-methoxyphenyl ketone powder must be conducted within a certified chemical fume hood or a powder containment hood. This is the most effective way to control the inhalation of fine particulates.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly in the immediate vicinity of the handling area.[1]

Hazard Identification Summary

The following table summarizes the anticipated hazards based on data from structurally related chemicals.

Hazard ClassificationDescriptionRationale / Supporting Data Source
Acute Oral Toxicity Harmful if swallowed.The analogous compound, Cyclopropyl 4-methoxyphenyl ketone, is classified as Acute Oral Toxicity, Category 4 (H302).[2]
Eye Irritation May cause serious eye irritation.Aromatic ketones and related phenols can cause eye irritation.[3] Direct contact with the powder must be avoided.
Skin Sensitization May cause an allergic skin reaction.Related compounds like 4-Methoxyphenol are known skin sensitizers.[4]
Dust Hazard As a solid, it can form dust which may be hazardous if inhaled.Handling of any chemical powder poses a risk of inhalation and requires measures to control dust generation.[1][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent ocular, dermal, and respiratory exposure. The following workflow illustrates the decision-making process for PPE selection.

PPE_Workflow PPE Selection Workflow for Cyclohexyl 4-methoxyphenyl ketone cluster_prep Preparation & Assessment cluster_controls Primary Controls cluster_ppe Mandatory PPE cluster_decision Risk-Based Additions cluster_additional_ppe Enhanced PPE cluster_end Final Check start Begin Work with Cyclohexyl 4-methoxyphenyl ketone assess_task Assess Task: Weighing, transfer, reaction setup? start->assess_task fume_hood Work Inside a Certified Chemical Fume Hood? assess_task->fume_hood eye_face ANSI Z87.1-Compliant Safety Goggles fume_hood->eye_face gloves Nitrile Gloves (Check compatibility & change frequently) eye_face->gloves body Buttoned Lab Coat gloves->body spill_risk High risk of splash or large quantity spill? body->spill_risk dust_risk Visible dust generation despite engineering controls? spill_risk->dust_risk No face_shield Face Shield (in addition to goggles) spill_risk->face_shield Yes respirator NIOSH-Approved N95 Respirator dust_risk->respirator Yes proceed Proceed with Experiment dust_risk->proceed No apron Chemical-Resistant Apron face_shield->apron apron->proceed respirator->proceed

Caption: PPE Selection Workflow for Cyclohexyl 4-methoxyphenyl ketone.

Detailed PPE Specifications
  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory at all times.[6]

    • Rationale: Goggles provide a 360-degree seal around the eyes, which is critical for protecting against fine powders and accidental splashes. Standard safety glasses do not offer sufficient protection.[7]

    • Enhanced Protection: When handling larger quantities (>50 g) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[7]

  • Hand Protection:

    • Requirement: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.

    • Rationale: To prevent skin contact, which may cause sensitization or allergic reactions.[8]

    • Best Practice: Follow the principle of "double gloving" for enhanced protection during transfers of the solid. Contaminated gloves must be removed immediately using the proper technique, and hands should be washed thoroughly with soap and water.

  • Body Protection:

    • Requirement: A clean, flame-resistant laboratory coat, fully buttoned, is required.

    • Rationale: Protects skin and personal clothing from contamination.

    • Enhanced Protection: For large-scale operations, supplement the lab coat with a chemical-resistant apron.

  • Respiratory Protection:

    • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

    • Emergency or High-Risk Scenarios: If engineering controls fail or in the event of a large spill outside of a containment hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[6] All personnel requiring respirator use must be part of a formal respiratory protection program.

Operational and Disposal Plans

Procedural Guidance: Donning and Doffing PPE

A systematic approach prevents cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Position securely and comfortably.

  • Gloves: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove first, peeling them off without touching the outside with bare skin. Dispose of immediately in the designated waste container.

  • Lab Coat: Unbutton and remove by rolling it inside-out, avoiding contact with the contaminated exterior.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational Plan: Safe Handling and Storage
  • General Handling:

    • Minimize dust generation by handling the chemical carefully. Do not crush or grind the material outside of a contained system.[1]

    • Use tools (spatulas, scoops) appropriate for the quantity being handled to avoid spills.

    • Keep containers tightly closed when not in use.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[6]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

    • Keep the container tightly sealed and clearly labeled.[5][9]

    • Store below eye level to minimize the risk of containers falling and breaking.[10]

Disposal Plan: Waste Management
  • Chemical Waste:

    • All waste Cyclohexyl 4-methoxyphenyl ketone and any acutely hazardous materials contaminated with it must be disposed of as hazardous waste.[10]

    • Collect waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[1]

  • Contaminated PPE:

    • Disposable items such as gloves and bench paper contaminated with the chemical must be placed in the designated solid hazardous waste container.

    • Non-disposable items like lab coats should be professionally laundered if contaminated. Do not take them home.

Emergency Procedures

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE (including respiratory protection if dust is airborne), cover the spill with an inert absorbent material like sand or vermiculite.[7]

    • Carefully sweep or scoop the material into a designated hazardous waste container. Avoid raising dust.[1]

    • Clean the spill area with a suitable solvent (consult the SDS) and then wash with soap and water.

    • Report the spill to the appropriate safety officer.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][11]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11] If irritation or a rash develops, seek medical attention.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

References

  • Safety Data Sheet: 4-Methoxyphenol. Carl ROTH.

  • Safety Data Sheet: Cyclopropyl 4-methoxyphenyl ketone. Fisher Scientific.

  • Hazard Summary: 4-Methoxyphenol. New Jersey Department of Health.

  • Material Safety Data Sheet: Cyclohexyl phenyl ketone. Cole-Parmer.

  • Safety Data Sheet: 4-Methoxyphenol. Santa Cruz Biotechnology.

  • Hazardous Substance Fact Sheet: Cyclohexanone. New Jersey Department of Health.

  • Product Information: Cyclohexyl 4-methoxyphenyl ketone. Hoffman Fine Chemicals.

  • Safety Data Sheet: Cyclopropyl 4-methoxyphenyl ketone. Thermo Fisher Scientific.

  • Registration Dossier: Hydroxycyclohexyl phenyl ketone. European Chemicals Agency (ECHA).

  • Safety Data Sheet: 4-Methoxycyclohexanone. Apollo Scientific.

  • Hazardous Waste Disposal Guide. Northwestern University.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.